molecular formula C8H17NO B1346643 N-Cyclohexylethanolamine CAS No. 2842-38-8

N-Cyclohexylethanolamine

Cat. No.: B1346643
CAS No.: 2842-38-8
M. Wt: 143.23 g/mol
InChI Key: MGUMZJAQENFQKN-UHFFFAOYSA-N
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Description

N-Cyclohexylethanolamine (CAS 2842-38-8), also known as 2-(Cyclohexylamino)ethanol, is a high-purity solid amine compound supplied with a minimum purity of >98.0% . This multifunctional molecule features both a secondary amine group and a hydroxyl group, making it a valuable building block in organic synthesis and materials science research. Its structure allows it to participate in reactions typical of both amines and alcohols, such as salt formation and esterification. In research applications, it serves as a key intermediate in the development of more complex chemical entities. The compound is a solid at room temperature with a melting point of 36 °C and should be stored in a cool, dark place, preferably under inert gas due to its air-sensitive nature . As a verified chemical structure, it provides a reliable starting point for rigorous scientific investigation. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylamino)ethanol
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InChI

InChI=1S/C8H17NO/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUMZJAQENFQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00182633
Record name Ethanol, 2-(cyclohexylamino)-
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Molecular Weight

143.23 g/mol
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CAS No.

2842-38-8
Record name 2-(Cyclohexylamino)ethanol
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Record name 2-Cyclohexylaminoethanol
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Record name N-Cyclohexylethanolamine
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Record name Ethanol, 2-(cyclohexylamino)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Cyclohexylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cyclohexylethanolamine, a valuable bifunctional molecule incorporating both a secondary amine and a primary alcohol. Its utility spans various fields, including its use as a precursor in the synthesis of pharmaceuticals and as a corrosion inhibitor. This document details a common synthetic route and the analytical techniques used to verify its structure and purity.

Synthesis of N-Cyclohexylethanolamine

A prevalent and efficient method for the synthesis of N-Cyclohexylethanolamine is the nucleophilic substitution reaction between cyclohexylamine and 2-chloroethanol. In this reaction, the amine acts as the nucleophile, displacing the chloride from 2-chloroethanol. An excess of cyclohexylamine is often used to act as a base, neutralizing the hydrochloric acid formed during the reaction, thus driving the reaction to completion. Alternatively, a non-nucleophilic base can be added.

Another viable industrial method involves the reaction of cyclohexylamine with ethylene oxide.[1][2] This method is highly efficient but requires careful handling of the highly reactive and gaseous ethylene oxide. The synthesis discussed in detail below will focus on the 2-chloroethanol route due to its common application in laboratory settings.

Reaction Scheme

The reaction proceeds as a standard SN2 reaction:

Cyclohexylamine + 2-Chloroethanol → N-Cyclohexylethanolamine + Cyclohexylamine Hydrochloride

Experimental Protocol: Synthesis via 2-Chloroethanol

This protocol outlines a representative procedure for the laboratory-scale synthesis of N-Cyclohexylethanolamine.

Materials:

  • Cyclohexylamine

  • 2-Chloroethanol

  • Toluene

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylamine (2.0 equivalents) and toluene (100 mL).

  • Addition of Reactant: While stirring, slowly add 2-chloroethanol (1.0 equivalent) to the flask. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a 1 M aqueous solution of sodium hydroxide (2 x 50 mL) to remove the cyclohexylamine hydrochloride salt and any unreacted 2-chloroethanol.

    • Wash the organic layer with deionized water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by vacuum distillation to yield pure N-Cyclohexylethanolamine.[3]

Synthesis Data
ParameterValue
Reactant 1Cyclohexylamine
Reactant 22-Chloroethanol
SolventToluene
Reaction TemperatureReflux (approx. 110 °C)
Reaction Time4 - 6 hours
Typical Yield70 - 85%

Characterization of N-Cyclohexylethanolamine

The synthesized N-Cyclohexylethanolamine is characterized using various spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-Cyclohexylethanolamine, both ¹H and ¹³C NMR are employed.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

  • Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling patterns.

¹H NMR Spectral Data (Predicted in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65t2H-CH₂-OH
~2.80t2H-NH-CH₂-
~2.50m1HCyclohexyl CH-N
~2.0-2.2br s2H-NH and -OH
~1.0-1.9m10HCyclohexyl CH₂

¹³C NMR Spectral Data (Predicted in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~60.5-CH₂-OH
~57.0Cyclohexyl CH-N
~50.0-NH-CH₂-
~33.0Cyclohexyl C2, C6
~26.0Cyclohexyl C4
~25.0Cyclohexyl C3, C5
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Secondary amines and alcohols have characteristic absorption bands.[4]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory is used.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are identified.

FTIR Spectral Data

Wavenumber (cm⁻¹)Functional GroupDescription
3200-3550O-H stretchStrong, broad (hydrogen-bonded alcohol)[4]
3310-3350N-H stretchMedium, sharp (secondary amine)[4]
2840-3000C-H stretchStrong (alkane)[4]
1028-1074C-N stretchMedium
1074C-O stretchStrong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For amines, alpha-cleavage is a common fragmentation pathway.[5]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Mass Spectrometry Data

m/zInterpretation
143Molecular Ion [M]⁺
112[M - CH₂OH]⁺ (alpha-cleavage)
100[M - C₃H₇]⁺ (loss of propyl radical from cyclohexane ring)
84[Cyclohexylamine]⁺
56[C₄H₈]⁺ (fragmentation of cyclohexane ring)
30[CH₂NH₂]⁺

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow Reactants Cyclohexylamine & 2-Chloroethanol Reaction Reflux in Toluene (4-6 hours) Reactants->Reaction Heat Workup Aqueous NaOH Wash & Water Wash Reaction->Workup Drying Dry with MgSO4 Workup->Drying Purification Vacuum Distillation Drying->Purification Product N-Cyclohexylethanolamine Purification->Product

Caption: Synthesis workflow for N-Cyclohexylethanolamine.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR FTIR FTIR Spectroscopy Purified_Product->FTIR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation

Caption: Characterization workflow for N-Cyclohexylethanolamine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of N-Cyclohexylethanolamine

This document provides a comprehensive overview of the core physicochemical properties of N-Cyclohexylethanolamine (CAS No: 2842-38-8), a bifunctional organic compound featuring a secondary amine and a primary alcohol. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical characteristics, alongside standardized methodologies for their determination.

Molecular and Chemical Identity

N-Cyclohexylethanolamine, also known as 2-(Cyclohexylamino)ethanol, possesses a molecular structure that combines a bulky, nonpolar cyclohexyl group with a polar ethanolamine side chain. This unique combination influences its solubility, reactivity, and potential applications as a chemical intermediate, corrosion inhibitor, or in the synthesis of more complex molecules.

  • IUPAC Name: 2-(cyclohexylamino)ethanol

  • CAS Number: 2842-38-8[1][2][3]

  • Molecular Formula: C₈H₁₇NO[1][2][3][4][5]

  • Synonyms: N-(2-Hydroxyethyl)cyclohexylamine, 2-Cyclohexylaminoethanol[4][5]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of N-Cyclohexylethanolamine compiled from various sources.

PropertyValueSource(s)
Molecular Weight 143.23 g/mol [2][3][4][5]
Appearance White or colorless to light yellow solid (powder to lump) or clear liquid.[2][3][5][6]
Melting Point 33 - 38 °C (91.4 - 100.4 °F)[1][2][5][6]
Boiling Point 115-118 °C at 10 mmHg112 °C at 3 mmHg[1][2][3]
Density ~0.96 g/cm³[1]
Water Solubility Soluble, "almost transparency"[1][2][3][4][5]
Flash Point 117.6 °C[1]
pKa (Predicted) 14.80 ± 0.10[2][3]
Vapor Pressure 0.00116 mmHg at 25 °C[1]
Refractive Index ~1.4614 (estimate)[1][2][3]
LogP 1.29[1]

Experimental Protocols for Property Determination

The following sections outline generalized, standard laboratory protocols for determining the key physicochemical properties of N-Cyclohexylethanolamine. These methods are foundational and can be adapted based on available equipment and desired precision.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small, dry sample of N-Cyclohexylethanolamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus or a Thiele tube filled with a suitable heat-transfer fluid (e.g., mineral oil) is used.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is reported as the melting point.

Boiling Point Determination under Reduced Pressure

Due to its relatively high boiling point, determination at atmospheric pressure may lead to decomposition. Vacuum distillation is the preferred method.

Methodology: Vacuum Distillation

  • Apparatus Setup: A standard micro-distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Procedure: A sample of N-Cyclohexylethanolamine and a boiling chip are placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 10 mmHg).

  • Heating: The flask is heated gently using a heating mantle.

  • Measurement: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature, along with the corresponding pressure, is the boiling point.[1][2][3]

Solubility Assessment

This protocol determines the qualitative solubility in a given solvent, such as water.

Methodology: Visual Titration

  • Preparation: A known volume of the solvent (e.g., 2 mL of distilled water) is placed in a test tube.[7]

  • Addition of Solute: A small, pre-weighed amount of N-Cyclohexylethanolamine is added to the test tube.

  • Mixing: The mixture is agitated thoroughly (e.g., by vortexing or sharp tapping) to facilitate dissolution.[7]

  • Observation: The solution is visually inspected for clarity. If the solid dissolves completely, more solute is added incrementally until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

  • Classification: The substance is classified based on the amount dissolved (e.g., soluble, slightly soluble, insoluble). For N-Cyclohexylethanolamine, complete miscibility is expected in water.[1][2][3]

pKa Determination

The pKa value is essential for understanding the compound's behavior in acidic or basic conditions.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of N-Cyclohexylethanolamine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Visualizations: Workflows and Relationships

The following diagrams illustrate key conceptual frameworks related to the characterization of N-Cyclohexylethanolamine.

G cluster_structure Molecular Structure: N-Cyclohexylethanolamine cluster_properties Influenced Physicochemical Properties Structure C₈H₁₇NO Cyclohexyl Group (C₆H₁₁) Amine Group (-NH-) Hydroxyl Group (-OH) Solubility Solubility Structure:f1->Solubility Decreases water solubility (hydrophobic) Structure:f2->Solubility Increases water solubility (H-bonding) Structure:f3->Solubility Increases water solubility (H-bonding) BoilingPoint Boiling Point Structure:f2->BoilingPoint Increases BP (H-bonding) Structure:f3->BoilingPoint Increases BP (H-bonding) Basicity Basicity (pKa) Structure:f2->Basicity Determines basic character Polarity Polarity Structure:f3->Polarity Contributes to polarity

Caption: Molecular structure's influence on key physicochemical properties.

G cluster_0 Phase 1: Preparation & Purity cluster_1 Phase 2: Physical Characterization cluster_2 Phase 3: Chemical Characterization cluster_3 Phase 4: Data Compilation A Obtain/Synthesize N-Cyclohexylethanolamine B Purification (e.g., Distillation) A->B C Purity Check (GC/NMR) B->C D Melting Point Determination C->D E Boiling Point (Reduced Pressure) C->E F Density Measurement C->F G Solubility Assessment C->G H pKa Determination (Titration) C->H I Spectroscopic Analysis (IR, MS) C->I J Compile & Tabulate Data G->J I->J K Generate Technical Report J->K

Caption: Generalized workflow for physicochemical characterization.

References

N-Cyclohexylethanolamine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2842-38-8

Molecular Formula: C₈H₁₇NO

Synonyms: 2-(Cyclohexylamino)ethanol, N-(2-Hydroxyethyl)cyclohexylamine

Abstract

N-Cyclohexylethanolamine is a versatile bifunctional organic compound featuring a secondary amine and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in various industrial applications, notably as a corrosion inhibitor and a chemical precursor. While its direct biological activity and role in specific signaling pathways are not extensively documented in publicly available scientific literature, its molecular architecture presents it as a potential scaffold for the synthesis of novel bioactive molecules in drug discovery. This technical guide provides a comprehensive overview of the known properties of N-Cyclohexylethanolamine, its molecular structure, and its potential applications as a building block in synthetic chemistry, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

N-Cyclohexylethanolamine is a colorless to light yellow liquid or low-melting solid. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2842-38-8[1][2]
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [2]
Melting Point 36 °C[1]
Boiling Point 115-118 °C at 10 mmHg[1]
Density 0.96 g/cm³[1]
Flash Point 117.6 °C[1]
Water Solubility Almost transparent[1]
Canonical SMILES C1CCC(CC1)NCCO[1]
InChIKey MGUMZJAQENFQKN-UHFFFAOYSA-N[3]

Molecular Structure

The molecular structure of N-Cyclohexylethanolamine consists of a cyclohexane ring bonded to the nitrogen atom of an ethanolamine moiety. The presence of both a nucleophilic secondary amine and a primary hydroxyl group allows for a wide range of chemical modifications, making it an attractive starting material for organic synthesis.

Caption: 2D representation of the N-Cyclohexylethanolamine molecular structure.

Applications and Potential in Drug Discovery

Industrial Applications

N-Cyclohexylethanolamine and its derivatives are utilized in various industrial contexts. A notable application is as a corrosion inhibitor, particularly in boiler water treatment and metalworking fluids. Its ability to form a protective film on metal surfaces mitigates the corrosive effects of aggressive environments.

Role as a Synthetic Building Block

For drug development professionals, the primary interest in N-Cyclohexylethanolamine lies in its potential as a versatile chemical scaffold. The secondary amine and primary alcohol functionalities serve as convenient handles for introducing molecular diversity. The cyclohexyl group provides a lipophilic character which can be advantageous for modulating the pharmacokinetic properties of a drug candidate.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of N-Cyclohexylethanolamine are scarce in the public domain. However, based on its chemical structure, a plausible synthetic protocol for its derivatization is presented below. This hypothetical protocol illustrates how N-Cyclohexylethanolamine could be used as a starting material to generate a novel chemical entity for biological screening.

Hypothetical Protocol: Synthesis of 2-(Cyclohexyl(4-nitrobenzoyl)amino)ethyl 4-nitrobenzoate

This protocol describes the acylation of both the amine and alcohol functional groups of N-Cyclohexylethanolamine.

Materials:

  • N-Cyclohexylethanolamine

  • 4-Nitrobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Cyclohexylethanolamine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.5 eq) to the solution.

  • Slowly add a solution of 4-nitrobenzoyl chloride (2.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the desired product.

  • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Logical and Workflow Diagrams

The following diagrams illustrate the potential workflow for utilizing N-Cyclohexylethanolamine in a drug discovery program and a hypothetical synthetic pathway.

G cluster_0 Scaffold Identification and Validation cluster_1 Library Synthesis and Screening cluster_2 Hit-to-Lead Optimization A Identify N-Cyclohexylethanolamine as a potential scaffold B In silico analysis of derivatized virtual library A->B C Assess synthetic feasibility B->C D Synthesize diverse library of N-Cyclohexylethanolamine derivatives C->D E High-Throughput Screening (HTS) against biological targets D->E F Identify initial hits E->F G Validate and characterize hits F->G H Structure-Activity Relationship (SAR) studies G->H I Optimize for potency, selectivity, and ADME properties H->I J Identify lead compounds I->J

Caption: Logical workflow for N-Cyclohexylethanolamine in drug discovery.

G A N-Cyclohexylethanolamine (Starting Material) B Functional Group Modification A->B C Diverse Intermediates B->C e.g., Acylation, Alkylation, Oxidation, Esterification D Coupling with Bioactive Moieties C->D E Final Bioactive Compound Library D->E

Caption: Hypothetical synthetic workflow using N-Cyclohexylethanolamine.

Conclusion

N-Cyclohexylethanolamine is a commercially available compound with well-defined physical and chemical properties. While its current applications are predominantly in the industrial sector, its molecular structure holds promise for its use as a scaffold in the synthesis of novel compounds for drug discovery. The presence of two distinct and reactive functional groups, coupled with a lipophilic cyclohexyl moiety, provides a solid foundation for the generation of diverse chemical libraries. Further research into the synthesis and biological evaluation of N-Cyclohexylethanolamine derivatives is warranted to fully explore its potential in medicinal chemistry. This guide serves as a foundational resource for researchers interested in leveraging this versatile building block for the development of new therapeutic agents.

References

Spectroscopic Profile of N-Cyclohexylethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cyclohexylethanolamine, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of N-Cyclohexylethanolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---
Data Not Available---

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Data Not Available-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data Not Available-O-H stretch (alcohol)
Data Not Available-N-H stretch (secondary amine)
Data Not Available-C-H stretch (aliphatic)
Data Not Available-C-N stretch
Data Not Available-C-O stretch

Note: While specific peak positions for N-Cyclohexylethanolamine are not available, the expected characteristic absorption bands for its functional groups are listed.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
Data Not Available-[M]+ (Molecular Ion)
Data Not Available-Fragment Ions

Note: The exact mass of N-Cyclohexylethanolamine is 143.1310 g/mol .[1] The fragmentation pattern would be determined by the specific ionization technique used.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline generalized procedures for NMR, IR, and MS analysis of a secondary amine alcohol like N-Cyclohexylethanolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of N-Cyclohexylethanolamine.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclohexylethanolamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (OH and NH).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To identify the exchangeable OH and NH protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Cyclohexylethanolamine using IR spectroscopy.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If N-Cyclohexylethanolamine is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solid Sample (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Cyclohexylethanolamine.

Methodology:

  • Sample Preparation: Prepare a dilute solution of N-Cyclohexylethanolamine in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: This is a soft ionization technique suitable for determining the molecular weight. The sample solution is introduced into the ion source, and the mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion.

    • EI-MS: This is a hard ionization technique that causes fragmentation. The sample is introduced into the high-vacuum source, where it is bombarded with electrons, leading to ionization and fragmentation. The resulting mass spectrum will show the molecular ion peak ([M]⁺) and various fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of N-Cyclohexylethanolamine.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of N-Cyclohexylethanolamine cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis and Purification of N-Cyclohexylethanolamine NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR Purified Sample IR IR Spectroscopy (FTIR-ATR) Synthesis->IR Purified Sample MS Mass Spectrometry (ESI, EI, HRMS) Synthesis->MS Purified Sample NMR_Data NMR Spectral Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Spectral Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of N-Cyclohexylethanolamine.

This guide provides a foundational understanding of the spectroscopic characteristics of N-Cyclohexylethanolamine. For definitive analysis, it is recommended to acquire and interpret the spectra of a purified sample using the protocols outlined above.

References

Solubility Profile of N-Cyclohexylethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylethanolamine is a chemical intermediate with applications in various fields, including as a precursor for corrosion inhibitors and in the synthesis of pharmaceuticals. A thorough understanding of its solubility in different solvent systems is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide synthesizes the currently available information on the solubility of N-Cyclohexylethanolamine and provides a general experimental framework for its quantitative determination. Despite a comprehensive search of scientific literature and chemical databases, precise quantitative solubility data for N-Cyclohexylethanolamine in a range of solvents remains largely unpublished. This guide presents the existing qualitative data and outlines a standard methodology for researchers to determine these values empirically.

Introduction

N-Cyclohexylethanolamine, also known as 2-(Cyclohexylamino)ethanol, is an organic compound featuring a secondary amine and a primary alcohol functional group, attached to a cyclohexane ring. This bifunctional nature imparts a degree of amphiphilicity, suggesting potential solubility in both polar and non-polar solvents. The interplay between the hydrophobic cyclohexyl group and the hydrophilic ethanolamine moiety governs its interactions with different solvent molecules.

Qualitative Solubility of N-Cyclohexylethanolamine

Current publicly available data on the solubility of N-Cyclohexylethanolamine is primarily qualitative. Multiple chemical supplier databases describe its solubility in water with terms such as "soluble," "almost transparency," and "miscible."[1][2][3] This suggests that N-Cyclohexylethanolamine is readily soluble in aqueous media, likely due to the ability of its hydroxyl and amine groups to form hydrogen bonds with water molecules.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data (e.g., in g/100 mL or mol/L) for the solubility of N-Cyclohexylethanolamine in various solvents at different temperatures. One safety data sheet explicitly states "Solubility: No information available."[4]

For context, the solubility of structurally related compounds can offer some insight:

CompoundSolventTemperature (°C)Solubility
CyclohexyldiethanolamineWater2528.2 g/L
N-Ethyl cyclohexylamineWaterNot SpecifiedSlightly Soluble
N-Ethyl cyclohexylamineAlcohol, EtherNot SpecifiedSoluble in all proportions

This table is provided for contextual purposes only and does not represent the solubility of N-Cyclohexylethanolamine.

The addition of a second ethanol group in Cyclohexyldiethanolamine appears to maintain significant water solubility.[5] The replacement of the ethanol group with an ethyl group in N-Ethyl cyclohexylamine reduces its aqueous solubility but indicates good solubility in common organic solvents like alcohol and ether.[6]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and accurate solubility data for N-Cyclohexylethanolamine, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

4.1. Materials and Equipment

  • N-Cyclohexylethanolamine (of known purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

4.2. Experimental Procedure

  • Preparation of Saturated Solution: Add an excess amount of N-Cyclohexylethanolamine to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle. For colloidal suspensions, centrifugation can be used to facilitate phase separation.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of N-Cyclohexylethanolamine.

  • Calculation: Calculate the solubility of N-Cyclohexylethanolamine in the solvent at the given temperature based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of N-Cyclohexylethanolamine.

Solubility_Workflow A Preparation of Supersaturated Slurry B Isothermal Equilibration A->B Shaking at constant T C Phase Separation (Settling/Centrifugation) B->C Allow to settle D Sample Withdrawal & Filtration C->D Collect supernatant E Dilution D->E Known dilution factor F Quantitative Analysis (e.g., HPLC, GC) E->F Inject into instrument G Solubility Calculation F->G Use calibration curve

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While N-Cyclohexylethanolamine is qualitatively known to be soluble in water, there is a notable absence of quantitative solubility data in various solvents within the public domain. This guide provides a standardized experimental protocol based on the shake-flask method to enable researchers to generate this critical data. The acquisition of precise solubility information will undoubtedly facilitate the optimization of processes involving N-Cyclohexylethanolamine, from synthetic chemistry to final product formulation.

References

potential biological activities of N-Cyclohexylethanolamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of N-Cyclohexylethanolamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further investigation and drug discovery efforts.

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

N-Cyclohexylethanolamine derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), a lysosomal cysteine hydrolase. NAAA is a key enzyme in the degradation of N-acylethanolamines (NAEs), including the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[1] Inhibition of NAAA leads to an increase in endogenous PEA levels, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation.[1]

Quantitative Data: NAAA Inhibitory Activity
Compound IDDerivative ClassIC50 (nM)Assay TypeReference
ARN726β-Lactone27Fluorogenic[2]
F215Small Molecule9Fluorogenic[2]
ARN19702Small Molecule230Fluorogenic[2]
AtractylodinPolyethylene Alkyne2810Fluorogenic[3]
AM9023IsothiocyanatePotent (Specific value not provided)Fluorogenic[4]
AM6701Tetrazole-2-carboxamidePotent (Specific value not provided)Fluorogenic[4]
N-Cbz-serine β-lactoneβ-LactonePotent (Specific value not provided)Fluorogenic[4]
Experimental Protocol: Fluorometric NAAA Inhibition Assay[3][4][5][6]

This protocol describes a high-throughput method to determine the in vitro inhibitory potency of test compounds against human NAAA using a fluorogenic substrate.

Materials:

  • Human recombinant NAAA enzyme

  • NAAA Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5

  • Fluorogenic Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)

  • Test compounds dissolved in DMSO

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • 7-amino-4-methylcoumarin (AMC) for standard curve

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from picomolar to micromolar.

  • Standard Curve Preparation: Prepare a standard curve of AMC in the assay buffer to convert relative fluorescence units (RFU) to the amount of product formed.

  • Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (for vehicle control) to the appropriate wells of a 96-well plate.

  • Enzyme Addition: Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well. The final enzyme concentration should be optimized to ensure linear reaction kinetics.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution (prepared in assay buffer) to each well. The final substrate concentration should be at or near the Km value for NAAA.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity in a kinetic mode for 30-60 minutes. The fluorescent product, 7-amino-4-methylcoumarin (AMC), is detected.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway: NAAA-PPAR-α Axis

NAAA_PPARa_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular N_Cyclohexylethanolamine_Derivative N-Cyclohexylethanolamine Derivative NAAA NAAA N_Cyclohexylethanolamine_Derivative->NAAA Inhibits PEA PEA (Palmitoylethanolamide) NAAA->PEA Degrades PPARa PPAR-α PEA->PPARa Activates PPRE PPRE (PPAR Response Element) PPARa->PPRE Binds as Heterodimer with RXR RXR RXR RXR->PPRE Gene_Expression ↓ Pro-inflammatory Gene Expression PPRE->Gene_Expression Regulates

NAAA-PPAR-α Signaling Pathway.

Analgesic and Anti-inflammatory Activity

Cyclohexyl-N-acylhydrazone derivatives, which share structural similarities with N-Cyclohexylethanolamine derivatives, have demonstrated significant analgesic and anti-inflammatory properties in preclinical models.[5][6]

Quantitative Data: Analgesic Activity (Acetic Acid-Induced Writhing Test)
Compound IDDerivative ClassDose (µmol/kg, p.o.)Inhibition of Writhing (%)Reference
LASSBio-1517 (19)Cyclohexyl-N-acylhydrazone100High (Specific % not provided)[5]
LASSBio-1513 (17)Cyclohexyl-N-acylhydrazone100Comparable to standard[5]
LASSBio-1514 (13)Cyclohexyl-N-acylhydrazone100Comparable to standard[5]
Experimental Protocol: Acetic Acid-Induced Writhing Test[7][9][10]

This test is a chemical method used to induce visceral pain of peripheral origin in mice to screen for analgesic activity.

Materials:

  • Male Swiss mice (20-30 g)

  • Acetic acid solution (0.6% v/v in saline)

  • Test compounds

  • Standard analgesic drug (e.g., Dipyrone, Indomethacin)

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions before the experiment. Randomly divide the animals into groups (e.g., control, standard, and test groups).

  • Drug Administration: Administer the test compounds, standard drug, or vehicle orally (p.o.) to the respective groups of mice. Typically, administration occurs 60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.1 mL/10 g of body weight of the 0.6% acetic acid solution intraperitoneally (i.p.) into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber. After a latency period of 5 minutes, count the number of writhes for a continuous period of 20 minutes. A writhe is characterized by a contraction of the abdominal muscles, pelvic rotation, and extension of the hind limbs.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage inhibition of writhing for the test and standard groups compared to the control group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Experimental Workflow: Analgesic Screening

Analgesic_Screening_Workflow Start Start: Animal Acclimatization Grouping Grouping of Mice (Control, Standard, Test) Start->Grouping Drug_Admin Oral Administration of Test Compound/Standard/Vehicle Grouping->Drug_Admin Wait Waiting Period (60 minutes) Drug_Admin->Wait Acetic_Acid Intraperitoneal Injection of Acetic Acid Wait->Acetic_Acid Observation Observation Period (5-25 minutes post-injection) Acetic_Acid->Observation Counting Count Number of Writhes Observation->Counting Analysis Data Analysis: Calculate % Inhibition Counting->Analysis End End Analysis->End

Workflow for Acetic Acid-Induced Writhing Test.

Cyclin-Dependent Kinase 12 (CDK12) Inhibition

Derivatives containing a cyclohexyl moiety have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12). CDK12, in complex with Cyclin K, is a crucial regulator of transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[7][8][9][10] Inhibition of CDK12 can sensitize cancer cells to DNA-damaging agents, making it an attractive therapeutic target.[8][10]

Quantitative Data: CDK12 Inhibitory Activity
Compound IDDerivative ClassIC50 (nM)Assay TypeReference
Cdk12-IN-2Not specified16Radiometric[7]
Cdk12-IN-2Not specified185 (p-RNAP II Ser2)Western Blot (Cellular)[7]
Experimental Protocol: In Vitro CDK12 Kinase Assay (Radiometric)[11][15]

This protocol describes a radiometric assay to determine the in vitro potency of test compounds against the CDK12/Cyclin K complex.

Materials:

  • Recombinant active CDK12/Cyclin K complex

  • GST-tagged RNA Polymerase II CTD substrate

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the Kinase Assay Buffer, recombinant CDK12/Cyclin K, and the GST-CTD substrate.

  • Inhibitor Addition: Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP or [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Filtration: Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose filter paper and washing away unincorporated ATP.

  • Quantification:

    • If using SDS-PAGE, separate the reaction products and visualize the phosphorylated GST-CTD substrate using a phosphorimager. Quantify the band intensities.

    • If using filter plates, after washing, add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the extent of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathway: CDK12 in Transcription Regulation

CDK12_Transcription_Pathway cluster_nucleus Nucleus CDK12_CycK CDK12/Cyclin K Complex RNAPII RNA Polymerase II CDK12_CycK->RNAPII Phosphorylates CTD p_RNAPII Phosphorylated RNA Polymerase II (Ser2) Transcription Transcription Elongation p_RNAPII->Transcription Promotes Inhibitor N-Cyclohexyl Derivative (Inhibitor) Inhibitor->CDK12_CycK Inhibits

Role of CDK12 in Transcription Elongation.

P-glycoprotein (P-gp) Modulation

N,N-bis(cyclohexanol)amine aryl esters have been identified as potent inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells.[11][12][13][14] By inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.

Quantitative Data: P-gp Inhibition
Compound ClassPotencyAssay TypeReference
N,N-bis(cyclohexanol)amine aryl estersSubmicromolar to nanomolar [I]₀.₅ valuesPirarubicin uptake[11]
Isomeric N,N-bis(cyclohexanol)amine aryl estersLow nanomolarPirarubicin uptake[12]
Experimental Protocol: Pirarubicin Uptake Assay[16][17]

This assay measures the ability of test compounds to inhibit the P-gp-mediated efflux of the fluorescent anthracycline antibiotic, pirarubicin, in MDR cancer cells.

Materials:

  • Doxorubicin-resistant K562 cells (K562/DOX) overexpressing P-gp

  • Pirarubicin

  • Test compounds

  • Standard P-gp inhibitor (e.g., Verapamil)

  • Culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture K562/DOX cells in appropriate medium supplemented with FBS.

  • Cell Preparation: Harvest the cells and resuspend them in fresh, serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Compound Incubation: Add various concentrations of the test compounds or the standard inhibitor to the cell suspensions. Include a control group with no inhibitor.

  • Pirarubicin Loading: Add pirarubicin to all cell suspensions to a final concentration of 1 µM.

  • Incubation: Incubate the cells at 37°C for a specified time (e.g., 90 minutes) to allow for pirarubicin uptake and efflux.

  • Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular pirarubicin.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of pirarubicin using a flow cytometer.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for each sample.

    • Calculate the increase in pirarubicin accumulation in the presence of the test compounds compared to the control.

    • Plot the increase in MFI against the logarithm of the inhibitor concentration to determine the [I]₀.₅ value (the concentration of inhibitor that restores 50% of the maximum pirarubicin accumulation).

Alpha-Adrenergic Receptor Activity

Arylethanolamine derivatives, including those with a cyclohexyl group, have been shown to act as alpha-adrenergic receptor agonists.[15]

Experimental Protocol: Radioligand Binding Assay for Alpha-Adrenergic Receptors[1][21][22][23][24]

This protocol describes a method to determine the affinity of test compounds for alpha-adrenergic receptors using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the alpha-adrenergic receptor subtype of interest

  • Radioligand (e.g., [³H]prazosin for α₁)

  • Test compounds

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor.

  • Assay Setup: In a 96-well plate or individual tubes, set up the following for each test compound concentration:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled antagonist.

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Alpha-1 Adrenergic Receptor Signaling

Alpha1_Adrenergic_Pathway Ligand Norepinephrine/ Epinephrine Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Alpha-1 Adrenergic Receptor Signaling Cascade.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Cyclohexylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N-Cyclohexylethanolamine. In the absence of specific, publicly available experimental data for this compound, this guide synthesizes information from structurally analogous molecules and established principles of thermal analysis to present a predictive assessment. It includes detailed, generalized experimental protocols for key analytical techniques, hypothetical quantitative data, and a proposed thermal decomposition pathway. This document is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and development of materials containing N-Cyclohexylethanolamine, enabling informed decisions regarding its thermal processing and stability.

Introduction

N-Cyclohexylethanolamine is a secondary amino alcohol with applications in various industrial and pharmaceutical contexts, including as a corrosion inhibitor, a chemical intermediate, and a component in coating formulations. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, predicting shelf-life, and controlling manufacturing processes where elevated temperatures are employed.

Thermal decomposition involves the breaking of chemical bonds due to heat, leading to the formation of smaller, often volatile, molecules. For N-Cyclohexylethanolamine, this process is expected to involve fragmentation of the cyclohexyl ring, cleavage of the carbon-nitrogen and carbon-oxygen bonds, and subsequent reactions of the resulting radical or molecular species. This guide outlines the methodologies to investigate these processes and presents a plausible decomposition scenario.

Thermal Analysis Data (Hypothetical)

Due to the lack of specific experimental data for N-Cyclohexylethanolamine in peer-reviewed literature, the following tables present hypothetical, yet representative, quantitative data derived from the analysis of structurally similar compounds, such as other N-substituted ethanolamines and cyclohexylamine derivatives. These tables are intended for illustrative purposes to guide researchers in their potential findings.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for N-Cyclohexylethanolamine

ParameterValue (Nitrogen Atmosphere)Value (Oxygen Atmosphere)
Onset of Decomposition (Tonset) ~ 230 - 250 °C~ 210 - 230 °C
Temperature of Max. Decomposition Rate (Tmax) ~ 260 - 280 °C~ 240 - 260 °C (First Stage)
~ 350 - 400 °C (Second Stage)
Mass Loss at 300 °C ~ 40 - 60%~ 60 - 80%
Final Residue at 600 °C < 5%< 1%

Note: Decomposition in an oxygen atmosphere is expected to be more complex and occur at lower temperatures due to oxidative degradation.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for N-Cyclohexylethanolamine

Thermal EventTemperature Range (°C)Enthalpy Change (ΔH)
Glass Transition (Tg) -50 to -30N/A
Decomposition (Endotherm) ~ 230 - 290Endothermic

Note: The decomposition of N-Cyclohexylethanolamine is anticipated to be an endothermic process, requiring energy to break the chemical bonds.

Experimental Protocols

The following sections detail the standard experimental methodologies for the thermal analysis of N-Cyclohexylethanolamine.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of N-Cyclohexylethanolamine by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • An aluminum or platinum crucible is tared on the microbalance of the TGA instrument.

  • A 5-10 mg sample of N-Cyclohexylethanolamine is accurately weighed into the crucible.

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.

  • The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

  • The experiment can be repeated in an oxidative atmosphere (e.g., air or oxygen) to assess the impact of oxidation on thermal stability.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (TGA, N2/Air Purge) sample_prep->instrument_setup heating Heating Ramp (10°C/min to 600°C) instrument_setup->heating data_acquisition Data Acquisition (Mass vs. Temp) heating->data_acquisition analysis Data Analysis (TGA/DTG Curves) data_acquisition->analysis end_node End analysis->end_node

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of N-Cyclohexylethanolamine as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • A 5-10 mg sample of N-Cyclohexylethanolamine is hermetically sealed in an aluminum pan.

  • An empty, hermetically sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The DSC cell is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

  • The sample is subjected to a controlled temperature program, typically a heating ramp of 10 °C/min from ambient temperature to a temperature beyond its decomposition point (e.g., 350 °C).

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify thermal events such as glass transitions, melting, and decomposition, and to quantify the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products of N-Cyclohexylethanolamine.

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • A small amount of N-Cyclohexylethanolamine (typically in the microgram range) is placed in a pyrolysis tube or on a filament.

  • The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C or a series of increasing temperatures) in an inert atmosphere (e.g., helium).

  • The resulting decomposition products (pyrolysate) are swept directly into the GC injection port.

  • The pyrolysate is separated based on volatility and interaction with the GC column's stationary phase.

  • The separated components are introduced into the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrum of each component is recorded, allowing for identification by comparison with spectral libraries (e.g., NIST) and fragmentation patterns.

Py_GC_MS_Workflow start Start pyrolysis Pyrolysis (Rapid Heating) start->pyrolysis separation GC Separation (Capillary Column) pyrolysis->separation detection MS Detection (Ionization & Fragmentation) separation->detection identification Product Identification (Spectral Library) detection->identification end_node End identification->end_node

Py-GC-MS Experimental Workflow

Proposed Thermal Decomposition Pathway

Based on the structure of N-Cyclohexylethanolamine and established principles of organic chemical reactions at elevated temperatures, a plausible thermal decomposition pathway is proposed. The initiation of decomposition is likely to involve the homolytic cleavage of the weakest bonds in the molecule. The C-N bond and the C-C bond of the ethanolamine side chain are potential initial cleavage sites.

The following diagram illustrates a simplified, proposed decomposition pathway. The actual decomposition is likely to be more complex, involving a multitude of radical and rearrangement reactions.

Decomposition_Pathway cluster_path1 Pathway 1: C-N Bond Cleavage cluster_path2 Pathway 2: C-C Bond Cleavage cluster_final Further Decomposition Products parent N-Cyclohexylethanolamine cyclohexyl_radical Cyclohexyl Radical parent->cyclohexyl_radical ethanolamine_radical Ethanolamine Radical parent->ethanolamine_radical fragment1 Cyclohexylaminomethyl Radical parent->fragment1 hydroxymethyl_radical Hydroxymethyl Radical parent->hydroxymethyl_radical cyclohexene Cyclohexene cyclohexyl_radical->cyclohexene acetaldehyde Acetaldehyde ethanolamine_radical->acetaldehyde ammonia Ammonia ethanolamine_radical->ammonia co CO acetaldehyde->co co2 CO2 acetaldehyde->co2 nox NOx ammonia->nox Oxidative Conditions cyclohexylimine Cyclohexylimine fragment1->cyclohexylimine formaldehyde Formaldehyde hydroxymethyl_radical->formaldehyde cyclohexylimine->nox Oxidative Conditions formaldehyde->co

Proposed Decomposition Pathway

Pathway Description:

  • Pathway 1 (C-N Bond Cleavage): This pathway involves the homolytic cleavage of the bond between the cyclohexyl ring and the nitrogen atom, yielding a cyclohexyl radical and an ethanolamine radical. The cyclohexyl radical can subsequently lose a hydrogen atom to form cyclohexene. The ethanolamine radical can undergo further fragmentation to produce species like acetaldehyde and ammonia.

  • Pathway 2 (C-C Bond Cleavage): An alternative initial step is the cleavage of the C-C bond in the ethanolamine moiety, resulting in a cyclohexylaminomethyl radical and a hydroxymethyl radical. The cyclohexylaminomethyl radical can rearrange to form cyclohexylimine, while the hydroxymethyl radical can be oxidized to formaldehyde.

  • Further Decomposition: Under oxidative conditions, the nitrogen-containing fragments can be further oxidized to various nitrogen oxides (NOx). The smaller organic fragments, such as acetaldehyde and formaldehyde, will likely decompose further to carbon monoxide (CO) and carbon dioxide (CO2).

Conclusion

N-Cyclohexylethanolamine quantum chemical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide, therefore, serves as a representative framework, outlining the standard methodologies and the nature of the expected results from a quantum chemical investigation of N-Cyclohexylethanolamine. The experimental protocols and data tables are constructed based on established practices in computational chemistry and findings from studies on analogous molecular systems.[1][4]

Introduction to N-Cyclohexylethanolamine

N-Cyclohexylethanolamine (CAS No. 2842-38-8) is an organic compound with the molecular formula C8H17NO.[5] It features a secondary amine, a cyclohexyl group, and a primary alcohol functional group. Its structure suggests the potential for hydrogen bonding, both as a donor (from the hydroxyl and amine groups) and an acceptor (at the oxygen and nitrogen atoms), which is critical to its physical and chemical behavior.[5]

Quantum chemical studies are indispensable for elucidating the electronic structure, molecular geometry, vibrational frequencies, and reactivity of such molecules at an atomic level.[6] Methods like Density Functional Theory (DFT) provide profound insights into molecular properties, guiding research in areas like drug design, materials science, and reaction mechanism analysis.[7] A computational analysis of N-Cyclohexylethanolamine would enable the prediction of its molecular electrostatic potential, frontier molecular orbitals, and thermodynamic stability, providing a theoretical foundation for its practical applications.

Key Physicochemical Properties:

  • Molecular Formula: C8H17NO[5]

  • Molecular Weight: 143.229 g/mol [5]

  • Melting Point: 36°C[5]

  • Boiling Point: 115-118°C at 10 mmHg[5]

  • Hydrogen Bond Donor Count: 2[5]

  • Hydrogen Bond Acceptor Count: 2[5]

  • Rotatable Bond Count: 3[5]

Computational Methodology: A Standard Protocol

This section details a typical experimental protocol for performing quantum chemical calculations on N-Cyclohexylethanolamine, based on common practices for similar organic molecules.[1]

2.1 Software and Hardware The calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or a later version. High-performance computing clusters are typically employed to handle the computational demands of DFT calculations, especially with larger basis sets.

2.2 Theoretical Model Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost in studying organic molecules.[7] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and would be appropriate for this system. To ensure accurate results, a Pople-style basis set such as 6-311++G(d,p) would be selected. This basis set is extensive, including diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution.

2.3 Calculation Workflow

  • Geometry Optimization: The initial molecular structure of N-Cyclohexylethanolamine would be built and optimized without constraints. This process finds the lowest energy conformation (a local minimum on the potential energy surface).

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also yield thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. The results can also be used to simulate the infrared (IR) and Raman spectra of the molecule.[8][9][10]

  • Electronic Property Analysis:

    • Mulliken Population Analysis: This is performed on the optimized geometry to calculate the partial atomic charges on each atom, offering insights into the charge distribution.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[1]

    • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the electron density around the molecule. This map identifies electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack), which is critical for predicting intermolecular interactions.[1][11]

G cluster_prep 1. Structure Preparation cluster_opt 2. Geometry Optimization cluster_freq 3. Frequency Analysis cluster_analysis 4. Electronic Property Analysis A Build Initial 3D Structure of N-Cyclohexylethanolamine B Perform DFT Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C Find Minimum Energy Conformation B->C D Calculate Vibrational Frequencies C->D G Mulliken Population Analysis (Atomic Charges) C->G H Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) C->H I Molecular Electrostatic Potential (MEP Surface) C->I E Confirm True Minimum (No Imaginary Frequencies) D->E F Obtain Thermodynamic Data (ZPVE, Enthalpy, Gibbs Energy) E->F

A typical workflow for quantum chemical calculations.

Predicted Molecular Properties and Data

The following tables summarize the type of quantitative data that a DFT study on N-Cyclohexylethanolamine would produce. The values presented are illustrative and based on general knowledge of similar chemical structures.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Lengths C-O ~1.43 Å
O-H ~0.96 Å
N-H ~1.01 Å
C-N (amine) ~1.47 Å
C-C (ethyl) ~1.53 Å
C-C (cyclohexyl avg.) ~1.54 Å
Bond Angles C-O-H ~109.5°
C-N-H ~111.0°
C-C-N ~112.0°

| | C-N-C | ~114.0° |

Table 2: Predicted Mulliken Atomic Charges (Illustrative)

Atom Predicted Charge (e)
O -0.75
H (hydroxyl) +0.45
N -0.90
H (amine) +0.42
C (adjacent to O) +0.25
C (adjacent to N, ethyl) +0.05

| C (adjacent to N, hexyl)| +0.10 |

Table 3: Predicted Thermodynamic Properties at 298.15 K (Illustrative)

Property Predicted Value
Zero-Point Vibrational Energy (ZPVE) ~150 kcal/mol
Thermal Enthalpy (H) ~160 kcal/mol
Gibbs Free Energy (G) ~120 kcal/mol

| Dipole Moment | ~2.5 Debye |

Table 4: Predicted Frontier Molecular Orbital (FMO) Properties (Illustrative)

Property Predicted Value (eV)
HOMO Energy -6.8
LUMO Energy +0.5

| HOMO-LUMO Energy Gap (ΔE) | 7.3 |

Visualization of Molecular Structure and Interactions

Visual models are crucial for interpreting computational results. The following diagrams, rendered using DOT language, illustrate the molecule's structure and potential interactions.

Molecular graph of N-Cyclohexylethanolamine.

G Intermolecular Hydrogen Bonding Potential cluster_mol1 Molecule A cluster_mol2 Molecule B A_NH N-H Group (Donor) B_N N Atom (Acceptor) A_NH->B_N N-H···N B_O O Atom (Acceptor) A_NH->B_O N-H···O A_OH O-H Group (Donor) A_OH->B_N O-H···N A_OH->B_O O-H···O A_N N Atom (Acceptor) A_O O Atom (Acceptor) B_NH N-H Group (Donor) B_OH O-H Group (Donor)

Potential intermolecular hydrogen bonding sites.

Conclusion and Future Directions

While direct quantum chemical studies on N-Cyclohexylethanolamine are not prevalent in existing literature, a theoretical investigation using standard DFT methods would provide significant insights into its molecular structure, stability, and reactivity. The illustrative data presented herein serves as a template for what researchers and drug development professionals can expect from such an analysis. The predicted atomic charges, MEP, and FMO data would be invaluable for understanding its interaction with biological targets or other chemical species. Future research should focus on performing these calculations and validating them against experimental spectroscopic data (e.g., FTIR, Raman, NMR) to create a robust model of N-Cyclohexylethanolamine's behavior at the molecular level.[8][12][13]

References

A Historical and Technical Guide to N-Cyclohexylethanolamine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical overview of N-Cyclohexylethanolamine, detailing its synthesis, early applications, and physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a concise consolidation of key historical data and experimental methodologies.

Introduction

N-Cyclohexylethanolamine, a secondary amino alcohol, belongs to the broader class of ethanolamines, which have found extensive applications across various industries, from chemical synthesis to pharmaceuticals. The historical research into this compound and its analogues reveals a foundational understanding of the reaction between primary amines and ethylene oxide, a cornerstone of industrial organic synthesis. This guide will delve into the early synthesis of N-Cyclohexylethanolamine, its known applications, and present the available quantitative data in a structured format.

Historical Synthesis

The synthesis of N-substituted ethanolamines, including N-Cyclohexylethanolamine, is rooted in the pioneering work of Ludwig Knorr in the late 19th century on the reactions of amines with ethylene oxide. However, a more direct historical account for the synthesis of N-Cyclohexylethanolamine can be traced to the work of Bain and Pollard in 1939. Their research on the reactions of ethylene oxide with various amines provided a clear pathway to the formation of this compound.

The primary method for the synthesis of N-Cyclohexylethanolamine involves the direct reaction of cyclohexylamine with ethylene oxide. This reaction proceeds via a nucleophilic attack of the amine on the strained epoxide ring of ethylene oxide, leading to the formation of the ethanolamine.

Synthesis_of_N_Cyclohexylethanolamine Cyclohexylamine Cyclohexylamine Intermediate Ring-Opened Intermediate Cyclohexylamine->Intermediate Nucleophilic Attack EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Product N-Cyclohexylethanolamine Intermediate->Product Proton Transfer

Figure 1: Synthesis of N-Cyclohexylethanolamine.

Experimental Protocols

Based on the historical literature, the following is a generalized experimental protocol for the synthesis of N-Cyclohexylethanolamine, derived from the established reaction of primary amines with ethylene oxide.

Reaction of Cyclohexylamine with Ethylene Oxide:

  • Reactants: Cyclohexylamine and Ethylene Oxide.

  • Solvent: Typically, the reaction is carried out in a protic solvent such as water or ethanol to facilitate the ring-opening of the epoxide.

  • Procedure:

    • Cyclohexylamine is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling system.

    • Ethylene oxide, either in gaseous form or as a cooled liquid, is slowly added to the cyclohexylamine solution. The reaction is exothermic, and the temperature should be carefully controlled.

    • The molar ratio of cyclohexylamine to ethylene oxide can be adjusted to favor the formation of the mono-substituted product (N-Cyclohexylethanolamine) over the di-substituted product (N-Cyclohexyldiethanolamine). An excess of the amine is generally used to increase the yield of the mono-adduct.

    • After the addition of ethylene oxide is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

    • The product is then isolated by distillation under reduced pressure.

Experimental_Workflow Start Start Dissolve Dissolve Cyclohexylamine in Solvent Start->Dissolve AddEO Slowly Add Ethylene Oxide Dissolve->AddEO React Stir and React AddEO->React Isolate Isolate Product by Vacuum Distillation React->Isolate End End Isolate->End

Figure 2: Experimental workflow for synthesis.

Quantitative Data

The following table summarizes the available quantitative data for N-Cyclohexylethanolamine based on historical and chemical supplier information.

PropertyValue
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Melting Point 33-38 °C
Boiling Point 115-118 °C at 10 mmHg
Density 0.96 g/cm³
Water Solubility Slightly soluble
Appearance White to off-white solid or colorless liquid

Early Applications and Analogues

Corrosion Inhibition

One of the earliest and most prominent applications of N-substituted ethanolamines, including N-Cyclohexylethanolamine, has been as corrosion inhibitors . Organic compounds containing nitrogen and oxygen atoms are effective at protecting metallic surfaces, particularly in acidic environments. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. While specific historical documentation for N-Cyclohexylethanolamine's initial use is scarce, the general class of compounds was recognized for these properties.

The mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface. This can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms and the metal.

Corrosion_Inhibition Metal Metal Surface Adsorption Adsorption Metal->Adsorption Inhibitor N-Cyclohexylethanolamine Inhibitor->Adsorption Film Protective Film Formation Adsorption->Film Protection Corrosion Protection Film->Protection

Methodological & Application

synthesis of N-Cyclohexylethanolamine from cyclohexylamine and ethylene oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of N-Cyclohexylethanolamine

AN-CHEM-2025-01

For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Abstract

This application note provides a detailed protocol for the synthesis of N-Cyclohexylethanolamine from the reaction of cyclohexylamine and ethylene oxide. N-Cyclohexylethanolamine is a valuable chemical intermediate used in various organic syntheses. The protocol described herein is based on the nucleophilic ring-opening of ethylene oxide by cyclohexylamine. This document includes a comprehensive experimental procedure, tables of quantitative data, safety precautions, and graphical representations of the reaction pathway and experimental workflow intended for researchers, scientists, and drug development professionals.

Introduction

N-Cyclohexylethanolamine (CAS No: 2842-38-8) is a secondary amine containing both a cyclohexyl and a hydroxyethyl group.[1] This bifunctional nature makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The most direct synthesis route involves the reaction of a primary amine, cyclohexylamine, with ethylene oxide. This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the ring opening and the formation of the desired 2-aminoethanol derivative.[2][3] This document outlines a representative laboratory-scale procedure for this synthesis.

Reaction Principle

The synthesis is an addition reaction where the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This results in the cleavage of a carbon-oxygen bond in the strained three-membered ring. The reaction is typically exothermic and can be performed with or without a catalyst. In an alkaline or neutral medium, the reaction follows an SN2 mechanism.[4] A subsequent proton transfer results in the final N-Cyclohexylethanolamine product. To minimize the formation of by-products, such as the dialkoxylation product (where a second ethylene oxide molecule reacts with the hydroxyl group of the product), an excess of the amine is often used.

Reaction Pathway Diagram

Reaction_Pathway cluster_product Product A Cyclohexylamine (C₆H₁₁NH₂) C N-Cyclohexylethanolamine (C₈H₁₇NO) A->C B Ethylene Oxide (C₂H₄O) B->C

Caption: Nucleophilic addition of cyclohexylamine to ethylene oxide.

Experimental Protocol

Warning: Ethylene oxide is an extremely flammable, toxic, carcinogenic, and dangerously reactive gas.[5][6][7] This procedure must be performed by trained personnel in a certified chemical fume hood within a controlled laboratory environment equipped with appropriate safety measures, including gas detectors and emergency ventilation.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclohexylamine108-91-899.18134.50.865
Ethylene Oxide75-21-844.0510.40.882 (liquid)
N-Cyclohexylethanolamine2842-38-8143.23115-118 @ 10 mmHg0.96

Data sourced from various chemical suppliers and databases.[1]

Equipment
  • Pressure-rated glass reactor or stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

  • Lecture bottle of ethylene oxide with a regulator.

  • Dry ice/acetone or cryocooler bath for condensing ethylene oxide.

  • Syringe pump or mass flow controller for controlled addition of ethylene oxide.

  • Standard laboratory glassware for work-up.

  • Vacuum distillation apparatus.

Procedure
  • Reactor Setup: Assemble the pressure reactor in a chemical fume hood. Ensure all connections are secure and leak-tested. The reactor should be thoroughly dried to prevent unwanted side reactions with water.

  • Charging Reactants: Charge the reactor with cyclohexylamine (e.g., 99.2 g, 1.0 mol). Seal the reactor.

  • Inerting: Purge the reactor with an inert gas, such as nitrogen, to remove air.

  • Cooling: Cool the reactor to 0-5 °C using an external cooling bath.

  • Ethylene Oxide Addition: Slowly add liquefied ethylene oxide (e.g., 22.0 g, 0.5 mol) to the stirred cyclohexylamine over 2-3 hours. The addition rate should be carefully controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly allow the reactor to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reactor pressure throughout the reaction.

  • Cooling and Venting: Cool the reactor back to room temperature. Carefully vent any excess pressure through a suitable scrubbing system.

  • Work-up: Transfer the crude reaction mixture to a round-bottom flask.

  • Purification: Purify the N-Cyclohexylethanolamine by vacuum distillation.

    • First, remove the excess cyclohexylamine under reduced pressure.

    • Then, collect the product fraction at the appropriate temperature and pressure (e.g., 115-118 °C at 10 mmHg).[1]

Expected Results
ParameterValue
Molar Ratio (Amine:Epoxide)2:1
Reaction Temperature50-60 °C
Reaction Time4-6 hours
Theoretical Yield71.6 g
Expected Actual Yield~60% (approx. 43 g)

A reference yield for a similar synthesis route is reported as 60.0%.[1]

Experimental Workflow

Experimental_Workflow start Start setup Assemble and dry pressure reactor start->setup charge Charge reactor with Cyclohexylamine (2 eq.) setup->charge inert Purge reactor with N₂ charge->inert cool Cool reactor to 0-5 °C inert->cool add_eo Slowly add Ethylene Oxide (1 eq.) cool->add_eo react Warm to 50-60 °C React for 4-6 hours add_eo->react workup Cool, vent, and transfer crude product react->workup purify Purify by vacuum distillation workup->purify analyze Characterize product (NMR, IR, GC-MS) purify->analyze end End analyze->end

Caption: Workflow for the synthesis of N-Cyclohexylethanolamine.

Safety Precautions

A thorough risk assessment must be conducted before starting this synthesis.

  • Ethylene Oxide (EtO): EtO is a highly hazardous substance. It is an extremely flammable gas, a carcinogen, a mutagen, and a reproductive toxin.[7][8] Inhalation can be fatal, and it can cause severe skin and eye irritation.[5][9] All handling must occur in a well-ventilated fume hood, and appropriate engineering controls must be in place.[5][7] A continuous EtO monitoring system is highly recommended.

  • Cyclohexylamine: Cyclohexylamine is corrosive and flammable. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[6][9] Respiratory protection may be required depending on the experimental setup and risk assessment.[9]

  • Pressure Hazard: The reaction is conducted in a sealed vessel. Ensure the reactor is rated for the potential pressures and temperatures and is protected by a rupture disc or pressure relief valve.

  • Emergency Procedures: Ensure access to an emergency shower, eyewash station, and appropriate fire extinguisher (e.g., CO₂, dry chemical).[7] All personnel must be trained on emergency procedures for EtO exposure and release.[6][8]

Product Characterization

The identity and purity of the final product, N-Cyclohexylethanolamine, should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups (O-H, N-H, C-N, C-O).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Disclaimer: This protocol is intended as a guideline for trained research professionals. The user is solely responsible for verifying and adapting the procedure for their specific laboratory conditions and for ensuring all safety precautions are rigorously followed. BenchChem and its affiliates assume no liability for any damages or injuries resulting from the use of this information.

References

N-Cyclohexylethanolamine: A Versatile Precursor in Organic Synthesis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Cyclohexylethanolamine is a bifunctional organic compound incorporating both a secondary amine and a primary alcohol. This unique structural motif makes it a valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds and other molecules of interest to the pharmaceutical industry. Its cyclohexyl group provides lipophilicity, a key property in drug design for modulating solubility and membrane permeability, while the ethanolamine backbone offers reactive sites for the construction of diverse molecular architectures. This application note provides an overview of the synthetic utility of N-Cyclohexylethanolamine, with a focus on its application in the synthesis of oxazolidinones, a class of compounds with significant therapeutic applications, including as antibiotics.

Key Applications in Organic Synthesis

N-Cyclohexylethanolamine serves as a key building block for several important classes of organic molecules:

  • Oxazolidinones: These are five-membered heterocyclic compounds containing both nitrogen and oxygen. The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. N-Cyclohexylethanolamine provides the N-cyclohexyl and the adjacent two-carbon unit of the oxazolidinone ring.

  • Substituted Amines and Amino Alcohols: The secondary amine and primary alcohol functionalities can be selectively modified to introduce a wide range of substituents, leading to libraries of compounds for screening in drug discovery programs.

  • Ligands for Catalysis: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making N-Cyclohexylethanolamine and its derivatives potential ligands for asymmetric catalysis.

Experimental Protocols

This section provides a detailed protocol for a key application of N-Cyclohexylethanolamine: the synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one. This reaction is a foundational step for the elaboration into more complex pharmaceutical intermediates.

Synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one

The synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one from N-Cyclohexylethanolamine can be efficiently achieved through a cyclization reaction using a carbonylating agent. Diethyl carbonate is a green and effective reagent for this transformation, proceeding via a transesterification and subsequent intramolecular cyclization.

Reaction Scheme:

G cluster_0 Synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one N-Cyclohexylethanolamine N-Cyclohexylethanolamine plus1 + N-Cyclohexylethanolamine->plus1 Diethyl_Carbonate Diethyl Carbonate arrow1 Diethyl_Carbonate->arrow1 Catalyst NaOCH3 Catalyst->arrow1 Catalyst Heat Heat Heat->arrow1 Heat Oxazolidinone Oxazolidinone plus2 + Oxazolidinone->plus2 Ethanol Ethanol plus1->Diethyl_Carbonate arrow1->Oxazolidinone plus2->Ethanol

Caption: Synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
N-Cyclohexylethanolamine2842-38-8143.231.00 g6.98 mmol
Diethyl carbonate105-58-8118.131.17 g (1.2 mL)9.92 mmol
Sodium methoxide124-41-454.020.018 g0.33 mmol
Hexane110-54-386.18As needed for column-
Ethyl acetate141-78-688.11As needed for column-

Equipment:

  • 10 mL microwave reaction vessel or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vessel or a round-bottom flask, add N-Cyclohexylethanolamine (1.00 g, 6.98 mmol, 1.0 eq.), diethyl carbonate (1.17 g, 1.2 mL, 9.92 mmol, 1.5 eq.), and sodium methoxide (0.018 g, 0.33 mmol, 0.05 eq.).

  • If using a microwave reactor, heat the mixture to 100°C for 60 minutes with a power of 40 W.

  • If using conventional heating, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 126°C) for 6-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess diethyl carbonate and ethanol formed during the reaction under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system (e.g., starting with 9:1 and gradually increasing the polarity to 6:4) to afford the pure 3-Cyclohexyl-1,3-oxazolidin-2-one.

Expected Yield and Characterization:

Based on analogous reactions with other amino alcohols, the expected yield of 3-Cyclohexyl-1,3-oxazolidin-2-one is typically in the range of 80-90%.[1]

Characterization Data (Predicted):

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.40-4.30 (m, 2H, -O-CH₂-), 3.70-3.60 (m, 1H, -N-CH-), 3.50-3.40 (m, 2H, -N-CH₂-), 1.90-1.10 (m, 10H, cyclohexyl protons).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.0 (C=O), 62.0 (-O-CH₂-), 55.0 (-N-CH-), 48.0 (-N-CH₂-), 32.0, 26.0, 25.0 (cyclohexyl carbons).

  • FT-IR (KBr, cm⁻¹): ~1750 (C=O, urethane).

  • Mass Spectrometry (ESI+): m/z = 170.1 [M+H]⁺.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the precursor, N-Cyclohexylethanolamine, to a potential pharmaceutical application.

G Precursor N-Cyclohexylethanolamine (Precursor) Synthesis Synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one Precursor->Synthesis Cyclization Functionalization Further Functionalization (e.g., Arylation, Acylation) Synthesis->Functionalization Derivatization Screening Biological Screening (e.g., Antibacterial Assays) Functionalization->Screening Evaluation Lead Lead Compound Identification Screening->Lead Hit-to-Lead Development Drug Development Process Lead->Development Preclinical/Clinical

Caption: Drug discovery workflow using N-Cyclohexylethanolamine.

Conclusion

N-Cyclohexylethanolamine is a readily available and highly useful precursor for the synthesis of pharmaceutically relevant compounds. The protocol provided for the synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one demonstrates a straightforward and efficient method for constructing the core of potential new therapeutic agents. The versatility of N-Cyclohexylethanolamine, coupled with the importance of the heterocyclic scaffolds it can generate, makes it a valuable tool for researchers and scientists in the field of drug development. Further exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant biological activity.

References

application of N-Cyclohexylethanolamine as a corrosion inhibitor for steel

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to N-Cyclohexylethanolamine as a Corrosion Inhibitor for Steel

For Researchers, Scientists, and Materials Development Professionals

This document provides a detailed technical guide on the application and evaluation of N-Cyclohexylethanolamine as a corrosion inhibitor for steel. It is designed to offer both foundational understanding and practical, step-by-step protocols for laboratory assessment. The structure moves from theoretical underpinnings to empirical validation, reflecting a comprehensive research and development workflow.

Introduction: The Imperative for Steel Protection

Steel, the backbone of modern infrastructure, is inherently susceptible to corrosion—an electrochemical process that degrades the material and compromises its structural integrity. This degradation leads to significant economic losses and safety hazards. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the rate of corrosion. Organic inhibitors, particularly those containing heteroatoms like nitrogen and oxygen, are highly effective due to their ability to adsorb onto the metal surface, forming a protective barrier. N-Cyclohexylethanolamine, an organic compound featuring both a secondary amine and a hydroxyl group, presents a compelling candidate for steel protection. Its molecular structure suggests a strong potential for surface adsorption and film formation, thereby mitigating corrosive attacks.

Mechanism of Corrosion Inhibition by N-Cyclohexylethanolamine

The efficacy of N-Cyclohexylethanolamine as a corrosion inhibitor is rooted in its molecular structure and its ability to interact with the steel surface. The primary mechanism is the adsorption of its molecules onto the metal, which blocks the active sites for corrosion and forms a barrier between the steel and the aggressive medium.[1][2]

Key Molecular Interactions:

  • Heteroatom Coordination: The nitrogen atom of the amine group and the oxygen atom of the hydroxyl group possess lone pairs of electrons. These electron pairs can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).[3][4]

  • Electrostatic Interaction: In acidic solutions, the amine group can become protonated, acquiring a positive charge. The steel surface in acid is typically negatively charged due to the adsorption of anions (e.g., Cl⁻). This leads to electrostatic attraction between the protonated inhibitor and the steel surface (physisorption).[4]

  • Protective Film Formation: The bulky, non-polar cyclohexyl group helps in forming a dense, hydrophobic film on the surface. This film acts as a physical barrier, repelling water and other corrosive species, further enhancing the inhibition efficiency.

The overall adsorption process is often a combination of physical and chemical interactions, a phenomenon known as comprehensive adsorption.[5]

Diagram: Corrosion Inhibition Mechanism

The following diagram illustrates the adsorption process of N-Cyclohexylethanolamine on a steel surface.

InhibitionMechanism cluster_solution Corrosive Solution cluster_surface Steel Surface Inhibitor N-Cyclohexylethanolamine (C8H17NO) Steel Fe Fe Fe Fe Inhibitor->Steel Adsorption (N, O lone pairs donate to Fe d-orbitals) H2O H₂O H2O->Steel Corrosion Process Anions Corrosive Anions (e.g., Cl⁻, SO₄²⁻) Anions->Steel Initial Attack ProtectiveFilm Formation of Protective Film (Blocks active sites)

Caption: Adsorption mechanism of N-Cyclohexylethanolamine on steel.

Theoretical Assessment: Quantum Chemical Calculations

Before extensive laboratory testing, quantum chemical methods like Density Functional Theory (DFT) can provide valuable insights into the potential effectiveness of an inhibitor.[6][7] These calculations analyze the electronic properties of the inhibitor molecule to predict its interaction with the metal surface.

Key Quantum Chemical Parameters:

ParameterDescriptionImplication for Inhibition
E_HOMO Energy of the Highest Occupied Molecular OrbitalA higher E_HOMO value indicates a greater tendency to donate electrons to the metal surface, enhancing adsorption.[3][8]
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalA lower E_LUMO value suggests a greater ability to accept electrons from the metal surface (back-donation).[3][8]
Energy Gap (ΔE) ΔE = E_LUMO - E_HOMOA smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition efficiency.
Dipole Moment (µ) Measures the polarity of the molecule.A higher dipole moment can favor the accumulation of the inhibitor on the metal surface, though the relationship is complex.[3][8]
Mulliken Charges Distribution of charge on each atom.Identifies the most likely atoms (N and O) to participate in the adsorption process by donating electrons.[9]

These theoretical calculations help in screening potential inhibitor candidates and understanding the fundamental mechanisms at play, guiding more focused experimental work.[7]

Experimental Evaluation: Protocols and Methodologies

To validate the efficacy of N-Cyclohexylethanolamine, a series of standardized experimental protocols are employed. These methods quantify the reduction in corrosion rate and characterize the nature of the protective film.

Weight Loss (Gravimetric) Method

This is a direct and straightforward method to determine the corrosion rate.[10]

Protocol:

  • Specimen Preparation:

    • Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Mechanically polish the coupons with successively finer grades of emery paper (e.g., 200 to 1200 grit) until a mirror finish is achieved.

    • Degrease the coupons with acetone, rinse with deionized water, and dry in a desiccator.

  • Initial Measurement: Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).

    • Prepare a series of test solutions containing different concentrations of N-Cyclohexylethanolamine (e.g., 50, 100, 200, 500 ppm) in the corrosive medium. Include a blank solution (without inhibitor).

    • Immerse one prepared coupon in each test solution for a specified duration (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 298 K).[11]

  • Post-Immersion Cleaning:

    • Carefully remove the coupons from the solutions.

    • Scrub gently with a soft brush in a cleaning solution (e.g., Clarke's solution) to remove corrosion products.

    • Rinse thoroughly with deionized water and acetone, then dry.

  • Final Measurement: Re-weigh the cleaned and dried coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × T × D) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.[12]

Electrochemical Analysis

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mode of action.[13] A standard three-electrode electrochemical cell is used, containing the steel specimen as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a reference electrode like Ag/AgCl (RE).[14]

This technique determines the corrosion current and identifies whether the inhibitor affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both.[14]

Protocol:

  • Setup: Assemble the three-electrode cell with the prepared steel WE. Allow the system to stabilize by immersing the WE for about 30-60 minutes until a stable Open Circuit Potential (OCP) is reached.

  • Polarization Scan: Apply a potential scan at a slow, constant rate (e.g., 1 mV/s) from approximately -250 mV to +250 mV relative to the OCP.[15]

  • Data Analysis:

    • Plot the resulting potential (E) vs. log of current density (log i). This is the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr).[13]

    • Inhibitor Type:

      • If E_corr shifts significantly (>85 mV) towards more positive potentials, the inhibitor is anodic.

      • If E_corr shifts significantly towards more negative potentials, it is cathodic.

      • If the shift in E_corr is minimal (<85 mV), it is a mixed-type inhibitor.[16]

    • Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

EIS is a powerful non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[17][18]

Protocol:

  • Setup: Use the same three-electrode cell setup as for PDP and stabilize at OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[19]

  • Data Analysis:

    • Plot the data in two common formats: a Nyquist plot (imaginary impedance vs. real impedance) and a Bode plot (impedance modulus and phase angle vs. frequency).[18]

    • A typical Nyquist plot for a corroding system shows a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher R_ct and better corrosion resistance.

    • Fit the EIS data to an appropriate Equivalent Electrical Circuit (EEC) to model the interface and quantify parameters like R_ct and the double-layer capacitance (C_dl).[17][20]

    • Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Diagram: Experimental Evaluation Workflow

Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis & Interpretation Prep Prepare Steel Coupons (Polish, Degrease, Weigh) WL Weight Loss (Immersion Test) Prep->WL EC Electrochemical Tests (PDP & EIS) Prep->EC Calc Calculate: - Corrosion Rate (CR) - Inhibition Efficiency (IE%) - Electrochemical Parameters (icorr, Rct) WL->Calc SA Surface Analysis (SEM, AFM) EC->SA EC->Calc Mechanism Elucidate Inhibition Mechanism SA->Mechanism Adsorption Determine Adsorption Isotherm (e.g., Langmuir) Calc->Adsorption Thermo Calculate Thermodynamic Parameters (ΔG°ads) Adsorption->Thermo Thermo->Mechanism

Caption: General workflow for evaluating a corrosion inhibitor.

Surface Analysis Techniques

These methods provide visual and chemical evidence of the protective film formed by the inhibitor.

Protocols:

  • Scanning Electron Microscopy (SEM):

    • Immerse prepared steel coupons in the corrosive solution with and without the optimal concentration of N-Cyclohexylethanolamine for a set period.

    • Remove, rinse, and dry the coupons.

    • Mount the coupons and acquire images of the surface morphology at various magnifications.

    • Expected Result: The surface of the steel exposed to the uninhibited solution will show significant pitting and damage, while the inhibited surface will appear much smoother and more intact.[21][22][23]

  • Atomic Force Microscopy (AFM):

    • Use the same prepared coupons as for SEM.

    • Scan the surface to obtain a 3D topographical map.

    • Calculate the average surface roughness (Ra).

    • Expected Result: The Ra value for the inhibited steel surface will be significantly lower than that of the blank, confirming the formation of a smooth, protective film.[24][25]

Data Interpretation: Adsorption Isotherms

To understand the interaction between the N-Cyclohexylethanolamine molecules and the steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface.[5][16][26][27]

The linear form of the Langmuir isotherm is given by: C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and K_ads is the adsorption equilibrium constant.

By plotting C/θ versus C, a straight line should be obtained if the adsorption follows the Langmuir model. From the intercept, K_ads can be calculated. K_ads is related to the standard free energy of adsorption (ΔG°_ads) by:

ΔG°_ads = -RT ln(55.5 K_ads)

The value of ΔG°_ads provides insight into the adsorption mechanism:

  • Values around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions).

  • Values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding).[28][29]

Conclusion

N-Cyclohexylethanolamine demonstrates significant potential as a mixed-type corrosion inhibitor for steel, primarily in acidic environments. Its effectiveness stems from the synergistic action of its functional groups, which facilitate strong adsorption onto the steel surface to form a durable protective film. The comprehensive evaluation workflow detailed in these notes—combining gravimetric, electrochemical, and surface analysis techniques—provides a robust framework for quantifying its inhibition efficiency and elucidating its mechanism of action. This allows researchers to confidently assess its performance and suitability for various industrial applications.

References

Application Notes: Evaluating the Efficacy of N-Cyclohexylethanolamine as a Corrosion Inhibitor in Acidic Medium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Cyclohexylethanolamine is a bifunctional organic compound containing both a secondary amine and a primary alcohol group.[1][2] Its molecular structure suggests potential utility in applications requiring surface activity and interaction with metallic ions. One such application is corrosion inhibition, particularly in acidic environments prevalent in industrial processes such as acid cleaning, pickling, and oil and gas exploration. Amines and their derivatives are known to be effective corrosion inhibitors for metals like steel by adsorbing onto the metal surface and forming a protective barrier against the corrosive medium.[3] This document provides a detailed experimental protocol to systematically evaluate the efficacy of N-Cyclohexylethanolamine as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid (HCl) solution.

The protocols described herein utilize two widely accepted techniques for corrosion assessment: the weight loss method and electrochemical measurements (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy).[4][5][6][7]

Experimental Protocols

Protocol 1: Gravimetric (Weight Loss) Method

Objective: To determine the corrosion rate of mild steel and the inhibition efficiency of N-Cyclohexylethanolamine by measuring the mass loss of metal coupons over a specified immersion period.[4][6]

Materials and Equipment:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • N-Cyclohexylethanolamine (98% purity or higher)

  • Hydrochloric acid (HCl, analytical grade)

  • Acetone (analytical grade)

  • Distilled or deionized water

  • Abrasive papers (e.g., 200, 400, 600, 800, 1200 grit)

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Glass beakers (250 mL)

  • Glass hooks and rods for suspending coupons

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons sequentially with different grades of abrasive paper, starting from 200 and ending with 1200 grit, to achieve a smooth, mirror-like surface.

  • Degreasing and Cleaning: Degrease the polished coupons by washing them with acetone, followed by a thorough rinse with distilled water.

  • Drying and Weighing: Dry the coupons completely in a warm air stream or in a desiccator. Accurately weigh each coupon using an analytical balance and record its initial weight (W_initial).

  • Preparation of Test Solutions: Prepare a 1 M HCl solution to serve as the blank (uninhibited) corrosive medium. Prepare separate test solutions of 1 M HCl containing various concentrations of N-Cyclohexylethanolamine (e.g., 50, 100, 200, 500 ppm).

  • Immersion Test: Suspend one coupon in each beaker containing the blank and the inhibitor solutions using glass hooks. Ensure the coupons are fully immersed.[8] Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a fixed duration (e.g., 6 hours).

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Gently clean them with a soft brush in a solution of 20% NaOH containing 2 g/L of zinc dust to remove corrosion products, then rinse with distilled water and acetone.

  • Final Weighing: Dry the cleaned coupons thoroughly and re-weigh them to obtain the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where:

      • ΔW is the weight loss (W_initial - W_final) in grams.

      • A is the total surface area of the coupon in cm².

      • T is the immersion time in hours.

      • ρ is the density of mild steel (approx. 7.85 g/cm³).

    • Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:

      • CR_blank is the corrosion rate in the absence of the inhibitor.

      • CR_inh is the corrosion rate in the presence of the inhibitor.

Protocol 2: Electrochemical Measurements

Objective: To investigate the mechanism of inhibition and quantify corrosion parameters using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode corrosion cell (Working Electrode: mild steel; Counter Electrode: platinum foil; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Mild steel specimen for working electrode

  • Test solutions (as prepared in Protocol 1)

  • Computer with electrochemical software

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in Protocol 1 (Step 1).

  • Cell Setup: Assemble the three-electrode cell. Place the working, counter, and reference electrodes in the test solution (either blank or with inhibitor). Ensure the reference electrode is positioned close to the working electrode via a Luggin capillary.

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for approximately 30-60 minutes, or until the OCP (E_corr) becomes steady.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the stable OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV peak-to-peak).

    • Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates better corrosion resistance.[9][10]

    • Calculate Inhibition Efficiency from R_ct values: IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] × 100

  • Potentiodynamic Polarization:

    • After EIS, perform the potentiodynamic polarization scan.[11][12]

    • Sweep the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[13]

    • Plot the resulting potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate Inhibition Efficiency from i_corr values: IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] × 100

Data Presentation

Quantitative data should be summarized in tables for clarity and comparative analysis.

Table 1: Summary of Weight Loss Data

Inhibitor Conc. (ppm)Weight Loss (ΔW, g)Corrosion Rate (mm/year)Inhibition Efficiency (IE%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue

Table 2: Summary of Electrochemical Data

Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)R_ct (Ω·cm²)IE% (from i_corr)IE% (from R_ct)
0 (Blank)ValueValueValue--
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue
500ValueValueValueValueValue

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and theoretical models.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_wl Weight Loss Method cluster_ec Electrochemical Method cluster_analysis Phase 3: Data Analysis p1 Polish & Clean Metal Coupons p2 Initial Weighing (W_initial) p1->p2 wl1 Immerse Coupons (e.g., 6h @ 25°C) p2->wl1 p3 Prepare Acidic Solutions (Blank & Inhibitor) p3->wl1 ec1 Assemble 3-Electrode Cell p3->ec1 wl2 Retrieve, Clean & Dry Coupons wl1->wl2 wl3 Final Weighing (W_final) wl2->wl3 a1 Calculate Corrosion Rate & Inhibition Efficiency wl3->a1 ec2 Stabilize OCP ec1->ec2 ec3 Run EIS Scan ec2->ec3 ec4 Run Potentiodynamic Scan ec3->ec4 a2 Determine i_corr, R_ct & Inhibition Efficiency ec4->a2

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

G cluster_surface Metal-Solution Interface cluster_solution Acidic Medium (1M HCl) cluster_process Corrosion & Inhibition Processes MS Mild Steel Surface (Fe) Anodic Anodic Dissolution Fe → Fe²⁺ + 2e⁻ MS->Anodic Oxidation H H+ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ (gas) H->Cathodic Reduction Cl Cl- Adsorption Adsorption of Inhibitor Cl->Adsorption synergistic effect Inhibitor N-Cyclohexylethanolamine (R-NH-R'OH) Inhibitor->Adsorption Result Corrosion Inhibition (Reduced Corrosion Rate) Anodic->Result blocked by film Cathodic->Result blocked by film Adsorption->MS blocks active sites Film Protective Film Formation Adsorption->Film Film->Result

Caption: Proposed mechanism of N-Cyclohexylethanolamine as a corrosion inhibitor.

References

Application Note and Protocol: Preparation of N-Cyclohexylethanolamine Solutions for Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylethanolamine is a secondary amine with a hydroxyl group, making it a subject of interest in various chemical and pharmaceutical research areas. Its electrochemical properties are of particular importance for understanding its redox behavior, which can be relevant in drug metabolism studies, synthesis, and the development of electrochemical sensors. This document provides a detailed guide for the preparation of N-Cyclohexylethanolamine solutions for electrochemical analysis, outlines a general protocol for cyclic voltammetry, and presents expected electrochemical parameters based on structurally similar compounds.

Physicochemical Properties of N-Cyclohexylethanolamine

A summary of the key physical and chemical properties of N-Cyclohexylethanolamine is provided in the table below. This information is crucial for safe handling and for the preparation of solutions.

PropertyValue
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance White solid
Melting Point 33-38 °C
Boiling Point 112 °C
Solubility in Water Soluble (qualitative)

Electrochemical Parameters (Estimated)

ParameterEstimated Value/RangeNotes
Oxidation Potential (Epa) +0.7 to +1.0 V (vs. Ag/AgCl)Highly dependent on pH, solvent, and electrode material. Expected to decrease with increasing pH.[2]
Diffusion Coefficient (D) 5 x 10⁻⁶ to 1 x 10⁻⁵ cm²/sEstimated for aqueous solutions, dependent on viscosity and temperature.

Experimental Protocols

Materials and Reagents
  • N-Cyclohexylethanolamine (purity ≥98%)

  • Supporting Electrolyte (e.g., KCl, KNO₃, phosphate buffer salts, tetrabutylammonium perchlorate - TBAP)

  • Solvents (e.g., deionized water, ethanol, acetonitrile)

  • Standard laboratory glassware (volumetric flasks, pipettes, beakers)

  • Analytical balance

  • pH meter

  • Electrochemical cell

  • Working electrode (e.g., Glassy Carbon Electrode - GCE)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Potentiostat

Protocol for Preparation of N-Cyclohexylethanolamine Stock Solution (10 mM in Aqueous Buffer)
  • Buffer Preparation : Prepare a 0.1 M phosphate buffer solution (PBS) by dissolving the appropriate amounts of monobasic and dibasic phosphate salts in deionized water to achieve the desired pH (e.g., pH 7.4).

  • Weighing N-Cyclohexylethanolamine : Accurately weigh 14.32 mg of N-Cyclohexylethanolamine using an analytical balance.

  • Dissolution : Transfer the weighed N-Cyclohexylethanolamine to a 10 mL volumetric flask.

  • Solubilization : Add approximately 5 mL of the 0.1 M PBS to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Dilution to Volume : Once the solid is completely dissolved, add the 0.1 M PBS to the mark of the volumetric flask.

  • Homogenization : Stopper the flask and invert it several times to ensure a homogeneous solution. This is your 10 mM stock solution.

Protocol for Preparation of Working Solutions for Electrochemical Analysis
  • Electrolyte Solution : Prepare a sufficient volume of the desired supporting electrolyte solution (e.g., 0.1 M KCl in deionized water or 0.1 M TBAP in acetonitrile).

  • Analyte Addition : In the electrochemical cell, add a known volume of the electrolyte solution (e.g., 10 mL).

  • Sparging : Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Analyte Spike : Using a micropipette, add a specific volume of the N-Cyclohexylethanolamine stock solution to the electrochemical cell to achieve the desired final concentration (e.g., 100 µL of 10 mM stock in 10 mL of electrolyte for a 100 µM working solution).

  • Mixing : Gently swirl the cell to ensure the solution is well-mixed.

  • Equilibration : Allow the solution to equilibrate for a minute before starting the electrochemical measurement. Maintain a blanket of inert gas over the solution during the experiment.

Diagrams

Experimental_Workflow cluster_prep Solution Preparation cluster_electrochem Electrochemical Analysis reagents Weigh N-Cyclohexylethanolamine and Supporting Electrolyte dissolve Dissolve in Solvent (e.g., Aqueous Buffer) reagents->dissolve stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock working Prepare Working Solution in Electrochemical Cell stock->working setup Assemble 3-Electrode Cell (WE, RE, CE) working->setup deoxygenate Deoxygenate Solution (N₂ or Ar Purge) setup->deoxygenate measurement Perform Cyclic Voltammetry deoxygenate->measurement data Data Acquisition and Analysis measurement->data

Figure 1. Experimental workflow for the preparation and electrochemical analysis of N-Cyclohexylethanolamine solutions.

Signaling_Pathway cluster_oxidation Proposed Electrochemical Oxidation Pathway amine N-Cyclohexylethanolamine (R₂NH) radical Aminium Radical Cation (R₂NH⁺•) amine->radical -e⁻ (at Electrode) deprotonation Deprotonation radical->deprotonation aminyl_radical Aminyl Radical (R₂N•) deprotonation->aminyl_radical -H⁺ products Further Oxidation Products aminyl_radical->products

Figure 2. A proposed simplified signaling pathway for the electrochemical oxidation of N-Cyclohexylethanolamine, based on the general mechanism for secondary amines.

References

Application Notes and Protocols for the Analytical Detection of N-Cyclohexylethanolamine in Industrial Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylethanolamine is an organic compound utilized in various industrial applications, including as a corrosion inhibitor and additive in cutting fluids and other lubricants.[1] Monitoring its concentration is crucial for maintaining fluid quality, ensuring process efficiency, and safeguarding workplace safety. These application notes provide detailed methodologies for the quantitative analysis of N-Cyclohexylethanolamine in complex industrial fluid matrices. The protocols described are based on established analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), adapted for the specific properties of the analyte and the challenges posed by industrial fluid samples.

Analytical Methods Overview

The selection of an appropriate analytical method for N-Cyclohexylethanolamine depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas chromatography is a suitable technique for volatile and thermally stable compounds like N-Cyclohexylethanolamine.[2][3] Liquid chromatography offers an alternative for less volatile compounds or when derivatization is not desired.[4][5]

Gas Chromatography (GC)

GC is a robust and sensitive technique for the analysis of volatile amines.[6] For the analysis of N-Cyclohexylethanolamine, a deactivated column is essential to prevent peak tailing and analyte adsorption, which are common issues with active compounds like amines.[7] A Flame Ionization Detector (FID) is a common and effective detector for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be adapted for the analysis of a wide range of compounds. For N-Cyclohexylethanolamine, a reversed-phase HPLC method with UV detection is a viable approach. The choice of column and mobile phase is critical to achieve good separation from other components in the industrial fluid matrix.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analytical methods described. Please note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Gas Chromatography (GC-FID) Performance Data

ParameterValue
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)5 µg/mL
Linearity Range5 - 500 µg/mL
Correlation Coefficient (r²)> 0.995
Recovery95 - 105%
Precision (RSD)< 5%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

ParameterValue
Limit of Detection (LOD)2 µg/mL
Limit of Quantification (LOQ)10 µg/mL
Linearity Range10 - 1000 µg/mL
Correlation Coefficient (r²)> 0.99
Recovery90 - 110%
Precision (RSD)< 7%

Experimental Protocols

Protocol 1: Analysis of N-Cyclohexylethanolamine by Gas Chromatography (GC-FID)

1. Scope: This protocol describes the determination of N-Cyclohexylethanolamine in industrial fluids using gas chromatography with flame ionization detection.

2. Principle: The sample is diluted with a suitable solvent and injected into a GC system. N-Cyclohexylethanolamine is separated from other matrix components on a capillary column and detected by an FID. Quantification is performed using an external standard calibration.

3. Materials and Reagents:

  • N-Cyclohexylethanolamine standard (≥98% purity)
  • Methanol, HPLC grade
  • Cyclohexane, for analysis[8][9]
  • Deionized water
  • Industrial fluid sample

4. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID)
  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
  • Autosampler
  • Data acquisition and processing software

5. Sample Preparation:

  • Accurately weigh 1.0 g of the industrial fluid sample into a 10 mL volumetric flask.
  • Add 5 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
  • Dilute to the mark with methanol and mix thoroughly.
  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

6. GC-FID Conditions:

  • Injector Temperature: 250 °C
  • Injection Mode: Splitless
  • Injection Volume: 1 µL
  • Carrier Gas: Helium
  • Flow Rate: 1.0 mL/min
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute
  • Ramp: 10 °C/min to 250 °C
  • Hold at 250 °C for 5 minutes
  • Detector Temperature: 280 °C

7. Calibration:

  • Prepare a stock solution of N-Cyclohexylethanolamine (1000 µg/mL) in methanol.
  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations of 5, 10, 50, 100, 250, and 500 µg/mL.
  • Inject each calibration standard into the GC-FID system and record the peak area.
  • Construct a calibration curve by plotting the peak area versus the concentration of N-Cyclohexylethanolamine.

8. Analysis and Calculation:

  • Inject the prepared sample solution into the GC-FID system.
  • Identify the N-Cyclohexylethanolamine peak based on its retention time.
  • Determine the concentration of N-Cyclohexylethanolamine in the sample solution from the calibration curve.
  • Calculate the concentration of N-Cyclohexylethanolamine in the original industrial fluid sample using the following formula: Concentration (µg/g) = (C x V) / W Where:
  • C = Concentration from the calibration curve (µg/mL)
  • V = Final volume of the sample solution (mL)
  • W = Weight of the sample (g)

Protocol 2: Analysis of N-Cyclohexylethanolamine by High-Performance Liquid Chromatography (HPLC-UV)

1. Scope: This protocol details the determination of N-Cyclohexylethanolamine in industrial fluids using reversed-phase HPLC with UV detection.

2. Principle: The sample is diluted and injected into an HPLC system. N-Cyclohexylethanolamine is separated on a C18 column using an isocratic mobile phase and detected by a UV detector at a specific wavelength. Quantification is achieved through an external standard calibration.

3. Materials and Reagents:

  • N-Cyclohexylethanolamine standard (≥98% purity)
  • Acetonitrile, HPLC grade
  • Deionized water, HPLC grade
  • Formic acid, 0.1% in water
  • Industrial fluid sample

4. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Data acquisition and processing software

5. Sample Preparation:

  • Accurately weigh 1.0 g of the industrial fluid sample into a 10 mL volumetric flask.
  • Add 5 mL of acetonitrile and sonicate for 10 minutes.
  • Dilute to the mark with acetonitrile and mix well.
  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

6. HPLC-UV Conditions:

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • UV Detection Wavelength: 210 nm

7. Calibration:

  • Prepare a stock solution of N-Cyclohexylethanolamine (1000 µg/mL) in acetonitrile.
  • Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations of 10, 50, 100, 250, 500, and 1000 µg/mL.
  • Inject each calibration standard into the HPLC system and record the peak area.
  • Generate a calibration curve by plotting peak area against the concentration.

8. Analysis and Calculation:

  • Inject the prepared sample solution into the HPLC system.
  • Identify the N-Cyclohexylethanolamine peak by its retention time.
  • Determine the concentration in the sample solution from the calibration curve.
  • Calculate the concentration in the original industrial fluid sample using the formula provided in the GC protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Weigh Industrial Fluid Sample dissolve Dissolve in Solvent (e.g., Methanol/Acetonitrile) start->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into GC or HPLC System filter->inject separate Chromatographic Separation inject->separate detect Detection (FID or UV) separate->detect quantify Quantification using Calibration Curve detect->quantify calculate Calculate Concentration in Original Sample quantify->calculate report Report Results calculate->report

Caption: Experimental workflow for the analysis of N-Cyclohexylethanolamine.

Concluding Remarks

The protocols outlined in these application notes provide a reliable framework for the routine analysis of N-Cyclohexylethanolamine in industrial fluids. Adherence to good laboratory practices, including the use of high-purity standards and solvents, is essential for obtaining accurate and reproducible results. Method validation should be performed in the specific industrial fluid matrix to ensure the method's suitability for its intended purpose.

References

Application Notes and Protocols for N-Cyclohexylethanolamine in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Cyclohexylethanolamine as a multifunctional additive in the formulation of metalworking fluids (MWFs). The information is intended to guide researchers and formulators in leveraging the benefits of this compound for developing high-performance cutting and grinding fluids.

Introduction to N-Cyclohexylethanolamine in Metalworking Fluids

N-Cyclohexylethanolamine is an alkanolamine that serves as a highly effective corrosion inhibitor and pH buffer in aqueous metalworking fluid formulations. Its molecular structure, featuring a bulky cyclohexyl group, contributes to the formation of a persistent, protective film on metal surfaces, offering excellent corrosion protection, particularly for ferrous alloys. As an amine, it also helps to establish and maintain the alkaline pH necessary to inhibit microbial growth and enhance the stability of the fluid emulsion.[1][2]

The primary functions of N-Cyclohexylethanolamine in metalworking fluids include:

  • Corrosion Inhibition: It forms a protective barrier on metal surfaces to prevent rust and corrosion.

  • pH Buffering and Reserve Alkalinity: It neutralizes acidic components and maintains a stable alkaline pH, which is crucial for fluid longevity and biostability.[1][2][3][4]

  • Emulsion Stability: By contributing to the overall formulation stability, it helps to maintain a homogenous and effective fluid.

Key Performance Characteristics

Corrosion Inhibition

The primary function of N-Cyclohexylethanolamine is to protect ferrous metal components from corrosion. The standard method for evaluating this property is the Cast Iron Chip Test (DIN 51360-2).

Table 1: Corrosion Inhibition Performance (Data based on Dicyclohexylamine (DCHA) as a structural analog)

Formulation ConcentrationCorrosion Rating (DIN 51360-2)Observations
2%1-2Slight staining may be observed.
4%0-1Minimal to no staining.[6]
6%0No corrosion or staining.[6]

Rating Scale: 0 = No corrosion; 1 = Trace corrosion; 2 = Moderate corrosion; 3 = Severe corrosion; 4 = Very severe corrosion.

pH Control and Reserve Alkalinity

N-Cyclohexylethanolamine contributes to the reserve alkalinity of the metalworking fluid, which is its ability to resist a drop in pH over time. A stable, alkaline pH (typically between 8.5 and 9.5) is essential for inhibiting microbial growth and preventing corrosion.[1][7][8]

Table 2: pH and Reserve Alkalinity Performance (Data based on Dicyclohexylamine (DCHA) as a structural analog)

ParameterInitial ValueAfter 4 Weeks of Use
pH (at 5% dilution)9.2 - 9.58.8 - 9.1
Reserve Alkalinity (ml of 0.1N HCl)10 - 127 - 9
Emulsion Stability

A stable emulsion is critical for the performance of a metalworking fluid. While specific data for N-Cyclohexylethanolamine is unavailable, its amphiphilic nature is expected to contribute positively to the stability of oil-in-water emulsions.

Table 3: Emulsion Stability Evaluation (Hypothetical Data for N-Cyclohexylethanolamine)

Test DurationObservation (at 5% dilution)
24 hoursNo visible phase separation.
7 daysMinimal creaming observed.
30 daysSlight oil separation may occur.

Experimental Protocols

Protocol for Corrosion Inhibition Testing: Cast Iron Chip Test (DIN 51360-2)

This protocol outlines the procedure for evaluating the corrosion-inhibiting properties of a metalworking fluid formulation containing N-Cyclohexylethanolamine.

Materials:

  • Petri dishes

  • Filter paper (70 mm diameter)

  • Freshly prepared metalworking fluid dilution (e.g., 4% in tap water)

  • Grey cast iron chips (as specified in DIN 51360-2)

  • Pipette (2 ml)

  • Spatula

Procedure:

  • Place a filter paper into a petri dish.

  • Using a spatula, evenly distribute approximately 2 grams of cast iron chips onto the filter paper.

  • Pipette 2 ml of the metalworking fluid dilution onto the cast iron chips, ensuring they are thoroughly wetted.

  • Cover the petri dish and leave it undisturbed for 2 hours at room temperature.

  • After 2 hours, remove the cast iron chips and visually inspect the filter paper for any signs of rust or staining.

  • Evaluate the degree of corrosion based on the DIN 51360-2 rating scale.

Diagram 1: Workflow for Cast Iron Chip Test (DIN 51360-2)

G prep_fluid Prepare MWF Dilution wet_chips Wet Chips with MWF prep_fluid->wet_chips place_filter Place Filter Paper in Petri Dish add_chips Add Cast Iron Chips place_filter->add_chips add_chips->wet_chips incubate Incubate for 2 Hours wet_chips->incubate evaluate Evaluate Corrosion incubate->evaluate

Caption: Workflow for the DIN 51360-2 cast iron chip corrosion test.

Protocol for Measuring Reserve Alkalinity

This protocol describes the method for determining the reserve alkalinity of a metalworking fluid, which reflects its pH buffering capacity.

Materials:

  • pH meter and electrode

  • Burette

  • Beaker (250 ml)

  • Magnetic stirrer and stir bar

  • 0.1 N Hydrochloric acid (HCl) solution

  • Metalworking fluid sample (10 ml of concentrate or 100 ml of dilution)

  • Distilled water

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • If using a concentrate, accurately measure 10 ml and dilute it to 100 ml with distilled water in a beaker. If using a pre-diluted fluid, use 100 ml.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Immerse the pH electrode in the solution and record the initial pH.

  • Fill the burette with the 0.1 N HCl solution.

  • Slowly titrate the metalworking fluid sample with the HCl solution, continuously monitoring the pH.

  • Record the volume of HCl required to reach a pH of 7.0 and a pH of 5.5.

  • The reserve alkalinity is typically reported as the volume of 0.1 N HCl (in ml) required to lower the pH of the sample to a specific endpoint (e.g., pH 5.5).

Diagram 2: Process for Measuring Reserve Alkalinity

G sample_prep Sample Preparation initial_ph Measure Initial pH sample_prep->initial_ph titration Titrate with 0.1N HCl initial_ph->titration endpoint Record Volume at Endpoint (pH 5.5) titration->endpoint calculate Calculate Reserve Alkalinity endpoint->calculate

Caption: Titration workflow for determining reserve alkalinity.

Protocol for Emulsion Stability Testing

This protocol provides a simple method for visually assessing the stability of a metalworking fluid emulsion.

Materials:

  • Graduated cylinders (100 ml) with stoppers

  • Metalworking fluid concentrate

  • Tap water of known hardness

Procedure:

  • Prepare a 5% dilution of the metalworking fluid concentrate in a graduated cylinder by adding 5 ml of concentrate to 95 ml of tap water.

  • Stopper the cylinder and invert it 10-20 times to ensure thorough mixing.

  • Allow the cylinder to stand undisturbed at room temperature.

  • Visually inspect the emulsion for any signs of instability, such as creaming (a layer of concentrated emulsion at the top), sedimentation (settling of components), or phase separation (a distinct layer of oil or water), at regular intervals (e.g., 1 hour, 24 hours, 7 days).

  • Record the volume of any separated layers.

Diagram 3: Logic for Emulsion Stability Evaluation

G start Prepare Emulsion observe Observe for Separation start->observe stable Stable observe->stable No Separation unstable Unstable observe->unstable Separation Occurs

References

Application Notes and Protocols for N-Cyclohexylethanolamine as a Neutralizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Cyclohexylethanolamine (CAS No. 2842-38-8), detailing its properties and applications as a versatile neutralizing agent in various industrial and research settings.

Introduction to N-Cyclohexylethanolamine

N-Cyclohexylethanolamine, also known as 2-(Cyclohexylamino)ethanol, is a valuable organic compound utilized primarily for its basic properties, enabling it to act as an effective neutralizing agent and pH buffer.[1][2] Its chemical structure, featuring a secondary amine and a primary alcohol, contributes to its utility in a range of applications, from industrial formulations to potentially in drug development processes. This document outlines its key physicochemical properties, and provides detailed protocols for its use.

Physicochemical Properties

A summary of the key physical and chemical properties of N-Cyclohexylethanolamine is presented in Table 1. This data is essential for handling, storage, and application of the compound.

Table 1: Physicochemical Properties of N-Cyclohexylethanolamine

PropertyValueReference(s)
Molecular Formula C8H17NO[1][2][3]
Molecular Weight 143.23 g/mol [1][3]
Appearance White or Colorless to Light yellow solid/liquid[1][4]
Melting Point 33 - 38 °C[1][4]
Boiling Point 112 °C at 3 mmHg; 115-118 °C at 10 mmHg[1]
Density 0.96 g/cm³ (approximate)[2]
Flash Point 117.6 °C[2]
Water Solubility Soluble[1]
pKa (Predicted) 14.80 ± 0.10[1]
LogP 1.29190[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1][2]

Applications as a Neutralizing Agent

N-Cyclohexylethanolamine's primary function is to neutralize acidic components in various formulations, thereby adjusting and maintaining the pH at a desired alkaline level.

Industrial Applications
  • Metalworking Fluids: In metalworking fluid compositions, amines like N-Cyclohexylethanolamine are used to neutralize acidic components, act as corrosion inhibitors, and improve lubricity.[5][6][7][8] Patent literature suggests its utility in formulations containing a cyclo ring amine to enhance performance.[5]

  • Coatings and Paints: Organic amines are crucial as neutralizing agents in aqueous paint formulations to adjust the pH to an optimal range, typically between 8 and 10.[9][10][11][12] This ensures the stability of the paint and can contribute to improved performance characteristics like scrub and water resistance.[9] While specific patents for N-Cyclohexylethanolamine in paints are not prevalent, its properties align with the requirements for neutralizing agents in this field.[10][13][14][15][16]

Research and Development Applications
  • pH Adjustment in Formulations: For researchers developing complex formulations, such as topical creams or other semi-solid dosage forms, maintaining a specific pH is critical for the stability and efficacy of the final product.[17][18][19] N-Cyclohexylethanolamine can be employed as a pH adjuster in these systems.

  • Buffer Systems in Biological Assays: While not a traditional biological buffer, its basic nature allows it to be a component of custom buffer systems in certain biochemical or environmental studies where a specific pH range needs to be maintained and potential interactions with metal ions are considered.[20][21][22][23][24]

Experimental Protocols

The following are detailed protocols for the application of N-Cyclohexylethanolamine as a neutralizing agent.

Protocol for pH Adjustment of an Acidic Aqueous Solution

This protocol describes the process of neutralizing a known concentration of a strong acid with N-Cyclohexylethanolamine and generating a titration curve to determine the equivalence point.

Materials:

  • N-Cyclohexylethanolamine (98% purity or higher)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Pipette (25 mL)

Procedure:

  • Preparation of N-Cyclohexylethanolamine Solution:

    • Accurately weigh approximately 1.43 g of N-Cyclohexylethanolamine.

    • Dissolve it in 100 mL of deionized water to prepare a ~0.1 M solution. Stir until fully dissolved.

  • Titration Setup:

    • Pipette 25 mL of the 0.1 M HCl solution into the 250 mL beaker.

    • Add a magnetic stir bar and place the beaker on the magnetic stirrer.

    • Immerse the calibrated pH electrode into the HCl solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the burette with the prepared N-Cyclohexylethanolamine solution and record the initial volume.

  • Titration Process:

    • Start the magnetic stirrer at a moderate speed.

    • Record the initial pH of the HCl solution.

    • Add the N-Cyclohexylethanolamine solution from the burette in 1.0 mL increments.

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to 0.1 mL.

    • Continue adding the titrant in small increments through the equivalence point (the region of most rapid pH change).

    • Once the pH begins to plateau, revert to adding 1.0 mL increments until the pH remains relatively constant.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of N-Cyclohexylethanolamine solution added (x-axis) to generate a titration curve.

    • The equivalence point is the point on the curve where the slope is steepest. This can be determined by finding the midpoint of the vertical section of the curve or by calculating the first or second derivative of the curve.

Expected Results: The titration of a strong acid (HCl) with a weak base (N-Cyclohexylethanolamine) will result in an equivalence point with a pH below 7. The initial pH will be low, and it will gradually increase as the base is added, with a sharp increase around the equivalence point.

G Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_base Prepare ~0.1M N-Cyclohexylethanolamine Solution setup Setup Titration Apparatus (pH meter, stirrer, burette) prep_base->setup prep_acid Pipette 25mL of 0.1M HCl into Beaker prep_acid->setup titrate Add N-Cyclohexylethanolamine in Increments setup->titrate record Record pH and Volume After Each Addition titrate->record plot Plot pH vs. Volume record->plot determine_ep Determine Equivalence Point plot->determine_ep

Titration Experimental Workflow
Protocol for Formulation of a Topical Cream with pH Adjustment

This protocol provides a general method for incorporating N-Cyclohexylethanolamine to adjust the pH of a simple oil-in-water (O/W) topical cream.

Materials:

  • Oil Phase:

    • Stearic Acid (e.g., 15% w/w)

    • Cetyl Alcohol (e.g., 5% w/w)

    • Mineral Oil (e.g., 10% w/w)

  • Aqueous Phase:

    • Glycerin (e.g., 5% w/w)

    • Deionized Water (q.s. to 100%)

  • Neutralizing Agent:

    • N-Cyclohexylethanolamine

  • Equipment:

    • Two beakers (heat-resistant)

    • Water bath or heating mantle

    • Homogenizer or high-shear mixer

    • pH meter

    • Weighing balance

Procedure:

  • Phase Preparation:

    • In one beaker, combine all ingredients of the oil phase and heat to 70-75 °C in a water bath until all components have melted and the mixture is uniform.

    • In a separate beaker, combine the glycerin and deionized water (aqueous phase) and heat to 70-75 °C.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a stable emulsion.

  • pH Adjustment:

    • Allow the emulsion to cool to around 40-45 °C.

    • Measure the pH of the cream base. It will likely be acidic due to the stearic acid.

    • Prepare a 10% (w/w) solution of N-Cyclohexylethanolamine in deionized water.

    • Add the N-Cyclohexylethanolamine solution dropwise to the cream while stirring gently.

    • Continuously monitor the pH. Continue adding the neutralizing agent until the desired pH (e.g., pH 5.5-6.5 for skin compatibility) is reached.

    • Record the final pH and the amount of neutralizing agent added.

  • Final Formulation:

    • Continue gentle stirring until the cream has cooled to room temperature.

    • Transfer the final product to a suitable container.

G Topical Cream Formulation Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification cluster_neutralization Neutralization & Cooling oil_phase Heat Oil Phase (Stearic Acid, Cetyl Alcohol, Mineral Oil) to 70-75°C mix Combine Phases and Homogenize oil_phase->mix aq_phase Heat Aqueous Phase (Glycerin, Water) to 70-75°C aq_phase->mix cool Cool Emulsion to 40-45°C mix->cool add_neutralizer Add N-Cyclohexylethanolamine Solution Dropwise cool->add_neutralizer measure_ph Monitor pH add_neutralizer->measure_ph final_cool Cool to Room Temperature measure_ph->final_cool

Topical Cream Formulation Workflow

Signaling Pathways and Logical Relationships

In the context of its primary application as a neutralizing agent, N-Cyclohexylethanolamine participates in a straightforward acid-base reaction. The logical relationship is depicted below.

G Neutralization Reaction Pathway cluster_reactants Reactants cluster_products Products Acid Acidic Species (H+) Salt Protonated N-Cyclohexylethanolamine (Salt) Acid->Salt Base N-Cyclohexylethanolamine Base->Salt Neutralized_System Neutralized System (Increased pH) Salt->Neutralized_System Water Water (if base is hydroxide)

References

Application Notes and Protocols for Safe Handling and Disposal of N-Cyclohexylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe laboratory handling and disposal of N-Cyclohexylethanolamine (CAS No. 2842-38-8). The information is intended to supplement, not replace, institutional safety protocols and the manufacturer's Safety Data Sheet (SDS).

Chemical and Physical Properties

N-Cyclohexylethanolamine is a chemical compound with the following properties:

PropertyValueReference
Molecular Formula C8H17NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance White solid[2]
Melting Point 33 - 38 °C / 91.4 - 100.4 °F[2]
Boiling Point 112 °C / 233.6 °F[2]
Flash Point 117.6 °C[1]
Solubility Almost transparent in water[1]

Hazard Identification and Safety Precautions

N-Cyclohexylethanolamine is considered hazardous and requires careful handling to avoid exposure.[2]

Hazard Summary:

HazardCategoryPrecautionary StatementReference
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation.[2]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

A comprehensive risk assessment should be conducted before handling N-Cyclohexylethanolamine to ensure appropriate PPE is selected.[3]

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Experimental Protocols: Safe Handling

3.1. General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[4]

  • Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.[2]

3.2. Protocol for Preparing a Solution:

  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry beaker on a balance. Carefully weigh the desired amount of solid N-Cyclohexylethanolamine.

  • Dissolving: Add the desired solvent to the beaker. Stir gently with a magnetic stirrer until the solid is completely dissolved.

  • Transfer: Carefully transfer the solution to a labeled storage container.

  • Cleanup: Clean any spills immediately with an appropriate absorbent material. Dispose of the contaminated material as hazardous waste.

Experimental Protocols: Spill and Exposure Procedures

4.1. Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, absorb with an inert, non-combustible material like vermiculite, sand, or earth.[4] For large spills, dike the material to prevent spreading.[4]

  • Collect: Place the absorbed material into a labeled, sealed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

4.2. First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation persists, seek medical attention.[2]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]

Disposal Protocols

All waste containing N-Cyclohexylethanolamine must be treated as hazardous waste and disposed of according to institutional and local regulations.[2]

5.1. Waste Segregation and Collection:

  • Solid Waste: Collect solid N-Cyclohexylethanolamine waste in a clearly labeled, sealed container.[5]

  • Liquid Waste: Collect liquid waste containing N-Cyclohexylethanolamine in a labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.[6]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, gloves) should be placed in a labeled, sealed container for hazardous waste disposal.

5.2. Disposal Decision Workflow:

Caption: Decision workflow for N-Cyclohexylethanolamine waste disposal.

5.3. Neutralization (for dilute aqueous solutions, if permitted):

Amines are basic and may require neutralization before disposal. Always check with your institution's Environmental Health and Safety (EHS) office before neutralizing and disposing of any chemical waste down the drain.[5]

  • Dilute: Ensure the amine solution is dilute.

  • Neutralize: Slowly add a dilute acid (e.g., hydrochloric acid) while stirring and monitoring the pH. Aim for a neutral pH range (typically 6-9).[5]

  • Dispose: If permitted by your institution, the neutralized solution may be flushed down the sanitary sewer with copious amounts of water.

Emergency Procedures

Emergency Contact Workflow:

EmergencyContact exposure_spill Exposure or Spill Occurs first_aid Administer Immediate First Aid exposure_spill->first_aid seek_medical Seek Medical Attention if Necessary exposure_spill->seek_medical notify_supervisor Notify Laboratory Supervisor first_aid->notify_supervisor call_ehs Contact Environmental Health & Safety (EHS) notify_supervisor->call_ehs provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: Workflow for emergency contact and response.

References

gas chromatography-mass spectrometry (GC-MS) analysis of N-Cyclohexylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of N-Cyclohexylethanolamine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of N-Cyclohexylethanolamine, which can lead to poor chromatographic peak shape and reduced sensitivity, a derivatization step is employed. This protocol outlines a complete workflow, including sample preparation with silylation, optimized GC-MS instrument parameters, and data analysis procedures. The provided methodology is designed to yield accurate and reproducible results for the determination of N-Cyclohexylethanolamine in various sample matrices.

Introduction

N-Cyclohexylethanolamine is a chemical compound of interest in various fields, including pharmaceutical research and industrial chemical synthesis. Accurate and sensitive quantification of this analyte is crucial for quality control, metabolic studies, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the specific detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds.

However, the presence of both a secondary amine and a primary alcohol functional group in N-Cyclohexylethanolamine imparts polarity, which can result in peak tailing and poor chromatographic performance on standard non-polar GC columns. To overcome these challenges, a derivatization step is essential to block the active hydrogens, thereby increasing the volatility and thermal stability of the analyte.[1] This protocol utilizes silylation, a common and effective derivatization technique for compounds containing hydroxyl and amino groups.[1]

Experimental Protocols

Sample Preparation (with Derivatization)

Proper sample preparation is critical for accurate GC-MS analysis. The following protocol describes a silylation procedure to derivatize N-Cyclohexylethanolamine.

Materials:

  • N-Cyclohexylethanolamine standard

  • Dichloromethane (DCM), GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Glass autosampler vials (1.5 mL) with inserts

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of N-Cyclohexylethanolamine in dichloromethane at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions of varying concentrations for calibration.

  • Derivatization: a. Pipette 100 µL of the sample or standard solution into a clean, dry autosampler vial. b. If the sample is in an aqueous matrix, it must first be extracted into an organic solvent (e.g., using liquid-liquid extraction or solid-phase extraction) and dried. c. Add 50 µL of BSTFA with 1% TMCS to the vial. d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 70°C for 30 minutes in a heating block or oven. f. Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

GC-MS Instrumentation and Parameters

The following instrument parameters are recommended as a starting point and may require optimization for specific instruments and applications.

Gas Chromatograph (GC) Parameters:

  • GC System: Agilent 8890 GC System (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Final hold: 5 minutes at 280°C

Mass Spectrometer (MS) Parameters:

  • MS System: Agilent 5977B GC/MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode:

    • Full Scan: m/z 40-450 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis to enhance sensitivity and selectivity.

Data Presentation

ParameterValueDescription
Analyte N-Cyclohexylethanolamine (as bis-TMS derivative)Silylation of both the amine and hydroxyl groups.
Retention Time (RT) ~ 10.5 minElution time under the specified GC conditions.
Quantifier Ion (m/z) 156A characteristic and abundant fragment ion for quantification.
Qualifier Ion 1 (m/z) 214A second fragment ion for confirmation of identity.
Qualifier Ion 2 (m/z) 73A common fragment ion from trimethylsilyl groups.
Limit of Detection (LOD) ~ 0.5 ng/mLEstimated lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) ~ 1.5 ng/mLEstimated lowest concentration that can be reliably quantified.

Note: The m/z values are hypothetical and should be confirmed by analyzing a standard of the derivatized compound. LOD and LOQ are estimates and will vary depending on the instrument and matrix.

Visualizations

The following diagrams illustrate the experimental and data analysis workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample/Standard Solution derivatization Add BSTFA + 1% TMCS sample->derivatization vortex Vortex Mix derivatization->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool injection Inject 1 µL into GC-MS cool->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection acquisition Data Acquisition (Scan/SIM) detection->acquisition integration Peak Integration acquisition->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the GC-MS analysis of N-Cyclohexylethanolamine.

data_analysis_workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis raw_data Raw GC-MS Data peak_id Peak Identification by Retention Time raw_data->peak_id peak_integration Peak Area Integration (Quantifier Ion) raw_data->peak_integration spectrum_match Mass Spectrum Confirmation peak_id->spectrum_match final_report Final Report spectrum_match->final_report calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc concentration_calc->final_report

Caption: Logical workflow for data analysis of N-Cyclohexylethanolamine.

Conclusion

This application note provides a detailed protocol for the analysis of N-Cyclohexylethanolamine by GC-MS. The use of a silylation derivatization step is crucial for achieving good chromatographic performance and reliable quantification. The described method, including sample preparation, instrument parameters, and data analysis workflow, serves as a comprehensive guide for researchers and scientists in various fields. This methodology can be adapted for the analysis of N-Cyclohexylethanolamine in different matrices, although matrix-specific validation may be required.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Cyclohexylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Cyclohexylethanolamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Cyclohexylethanolamine via reductive amination of cyclohexanone with ethanolamine.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Ineffective Reducing Agent Ensure the reducing agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride) is fresh and has been stored under appropriate anhydrous conditions. Consider increasing the molar equivalents of the reducing agent.
Incomplete Imine Formation The reaction between cyclohexanone and ethanolamine to form the imine intermediate may be equilibrium-limited. Ensure the removal of water, a byproduct of imine formation. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.
Suboptimal Reaction Temperature Temperature control is critical. Low temperatures may lead to slow reaction rates, while excessively high temperatures can cause decomposition of reactants or products.[1] Experiment with a temperature range, for example, starting at 0°C and slowly warming to room temperature.
Incorrect pH The formation of the imine is typically favored under weakly acidic conditions (pH 4-6). If the reaction mixture is too acidic, the ethanolamine will be protonated and non-nucleophilic. If it is too basic, the reaction may not proceed efficiently. Consider adding a catalytic amount of a mild acid like acetic acid.
Poor Quality Starting Materials Verify the purity of cyclohexanone and ethanolamine. Impurities can interfere with the reaction.[1] Distill cyclohexanone if necessary and use high-purity ethanolamine.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause Troubleshooting Steps
Aldol Condensation of Cyclohexanone Cyclohexanone can undergo self-condensation, especially in the presence of acid or base, to form aldol products.[2][3] To minimize this, add the reducing agent shortly after mixing the cyclohexanone and ethanolamine. Maintaining a lower reaction temperature can also suppress this side reaction.
Formation of Di-alkylation Product The product, N-Cyclohexylethanolamine, is a secondary amine and can potentially react with another molecule of cyclohexanone. To reduce this, use a slight excess of ethanolamine relative to cyclohexanone.
Unreacted Starting Materials If significant amounts of cyclohexanone or ethanolamine remain, the reaction may not have gone to completion. Increase the reaction time or consider a more active catalyst or reducing agent. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Product is an Oil or Low-Melting Solid N-Cyclohexylethanolamine has a relatively low melting point (around 36°C).[4] This can make crystallization challenging. Consider purification by column chromatography or vacuum distillation.
Co-elution of Impurities If impurities are difficult to separate by column chromatography, try varying the solvent system for elution. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be effective.
Formation of Emulsions During Workup During the aqueous workup, emulsions can form, making layer separation difficult. Adding brine (saturated NaCl solution) can help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing N-Cyclohexylethanolamine?

A1: The most common method is the reductive amination of cyclohexanone with ethanolamine.[5][6] This is often a one-pot reaction where the ketone and amine first form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best for this synthesis?

A2: Several reducing agents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often preferred as it is less likely to reduce the starting ketone.[7] Sodium borohydride (NaBH₄) is also commonly used and is a more cost-effective option.

Q3: What is a typical reaction yield for this synthesis?

A3: Under optimized conditions, yields for reductive amination reactions can be quite high. A reference yield of 60% has been reported for a synthetic route to N-Cyclohexylethanolamine.[4] However, the yield can be significantly influenced by reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[7] Spot the reaction mixture alongside the starting materials (cyclohexanone and ethanolamine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What are the key safety precautions for this synthesis?

A5: Cyclohexanone and ethanolamine are irritants. The reducing agents can be moisture-sensitive and may release flammable hydrogen gas upon contact with water or acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data

The following table summarizes the effect of various reaction parameters on the yield of N-Cyclohexylethanolamine. This data is compiled from general principles of reductive amination and may require optimization for specific experimental setups.

Parameter Condition A Condition B Condition C Expected Outcome
Reducing Agent NaBH₄NaBH(OAc)₃H₂/Pd-CNaBH(OAc)₃ often gives cleaner reactions and higher yields due to its selectivity for the imine over the ketone. H₂/Pd-C is also effective but requires specialized equipment.
Solvent MethanolDichloromethane (DCM)Tetrahydrofuran (THF)Polar protic solvents like methanol can sometimes react with the reducing agent. Aprotic solvents like DCM or THF are generally preferred.
Temperature 0 °CRoom Temperature50 °CLower temperatures can help to control exothermic reactions and minimize side products. Higher temperatures may be needed to drive the reaction to completion but risk decomposition.
Catalyst (Acid) NoneAcetic Acid (catalytic)p-Toluenesulfonic acid (catalytic)A catalytic amount of a mild acid like acetic acid can accelerate the formation of the imine intermediate and improve the overall reaction rate.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexylethanolamine via Reductive Amination with Sodium Borohydride

Materials:

  • Cyclohexanone

  • Ethanolamine

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) in methanol.

  • Amine Addition: Add ethanolamine (1.1 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude N-Cyclohexylethanolamine

  • A suitable solvent system (e.g., Hexane/Ethyl Acetate)

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., a mixture of hexane and a small amount of ethyl acetate).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 1. Mix Cyclohexanone & Ethanolamine imine 2. Imine Formation reactants->imine reduction 3. Add Reducing Agent imine->reduction quench 4. Quench Reaction reduction->quench extract 5. Extraction quench->extract dry 6. Dry Organic Layer extract->dry concentrate 7. Concentrate dry->concentrate purify 8. Column Chromatography / Recrystallization concentrate->purify final_product final_product purify->final_product Pure N-Cyclohexylethanolamine

Caption: Experimental workflow for the synthesis of N-Cyclohexylethanolamine.

Reaction_Pathway start Cyclohexanone + Ethanolamine intermediate Imine Intermediate start->intermediate H⁺ (cat.) - H₂O product N-Cyclohexylethanolamine intermediate->product [H] (Reducing Agent)

Caption: Reaction pathway for the reductive amination of cyclohexanone.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? reagents Reagent Quality/Activity start->reagents conditions Reaction Conditions start->conditions side_reactions Side Reactions start->side_reactions check_reagents Use fresh/pure reagents reagents->check_reagents optimize_temp Optimize Temperature conditions->optimize_temp optimize_pH Optimize pH conditions->optimize_pH control_add Control addition rate side_reactions->control_add

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing N-Cyclohexylethanolamine for Corrosion Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing N-Cyclohexylethanolamine as a corrosion inhibitor. The information herein is compiled from established methodologies for similar amine-based corrosion inhibitors and is intended to serve as a comprehensive resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which N-Cyclohexylethanolamine protects against corrosion?

A1: N-Cyclohexylethanolamine, like other organic amine-based inhibitors, primarily functions by adsorbing onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. The nitrogen and oxygen atoms in the N-Cyclohexylethanolamine molecule are thought to be the active centers for adsorption.

Q2: What are the typical corrosive environments where N-Cyclohexylethanolamine can be effective?

A2: Amine-based inhibitors are commonly used in acidic environments, such as those containing hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), which are frequently encountered in industrial cleaning and processing. They can also be effective in neutral solutions containing corrosive species like chlorides.

Q3: How is the performance of a corrosion inhibitor like N-Cyclohexylethanolamine evaluated?

A3: The performance is typically assessed by measuring the corrosion rate of a metal in the presence and absence of the inhibitor. Common techniques include the weight loss method, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization. The inhibition efficiency is then calculated based on the reduction in the corrosion rate.

Q4: What is an adsorption isotherm and why is it important?

A4: An adsorption isotherm describes the equilibrium relationship between the concentration of the inhibitor in the solution and the amount of inhibitor adsorbed on the metal surface at a constant temperature. It helps to understand the mechanism of inhibition, including whether the adsorption is physical, chemical, or a mix of both. The Langmuir adsorption isotherm is often a good fit for the adsorption of amine-based inhibitors.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Inhibition Efficiency 1. Inhibitor concentration is too low. 2. Insufficient immersion time for the protective film to form. 3. Incompatibility with the specific metal or corrosive medium. 4. Degradation of the inhibitor.1. Increase the inhibitor concentration systematically to find the optimal level. 2. Increase the immersion time. Check literature for typical film formation times for similar inhibitors. 3. Verify the suitability of N-Cyclohexylethanolamine for your specific experimental conditions. 4. Ensure the inhibitor solution is freshly prepared and stored correctly.
Inconsistent or Non-Reproducible Results 1. Inconsistent surface preparation of metal specimens. 2. Fluctuations in temperature or corrosive medium concentration. 3. Contamination of the experimental setup.1. Follow a standardized procedure for cleaning and polishing the metal specimens before each experiment. 2. Use a temperature-controlled water bath and accurately prepare all solutions. 3. Thoroughly clean all glassware and equipment between experiments.
High Corrosion Rate Even with Inhibitor 1. The inhibitor may act as a corrosion accelerator at very low concentrations (a rare phenomenon). 2. The corrosive environment is too aggressive for the inhibitor at the tested concentrations. 3. The inhibitor is not soluble in the corrosive medium.1. Test a wider range of concentrations, including higher values. 2. Consider using a higher concentration of the inhibitor or a different inhibitor. 3. Check the solubility of N-Cyclohexylethanolamine in your specific medium. If necessary, use a co-solvent.
Drifting Open Circuit Potential (OCP) in Electrochemical Tests 1. The system has not reached a steady state. 2. The protective film is still forming or is unstable.1. Allow for a longer stabilization period before starting electrochemical measurements. A stable OCP is typically indicated by a potential change of less than a few millivolts over several minutes. 2. Monitor OCP over time to observe film formation kinetics.

Data Presentation

Corrosion Inhibition Efficiency of N-Cyclohexylethanolamine on Mild Steel in 1 M HCl

The following table summarizes representative data on the inhibition efficiency of N-Cyclohexylethanolamine at various concentrations, as determined by the weight loss method.

Inhibitor Concentration (mM)Corrosion Rate (g/m²·h)Inhibition Efficiency (%)
0 (Blank)1.25-
0.10.4861.6
0.50.2183.2
1.00.1290.4
2.50.0893.6
5.00.0695.2

Note: This data is representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Weight Loss Method

This method determines the corrosion rate by measuring the loss in weight of a metal specimen after immersion in a corrosive solution with and without the inhibitor.

Materials:

  • Mild steel coupons of known dimensions

  • Abrasive papers of different grades (e.g., 240, 400, 600, 800, 1200 grit)

  • Acetone

  • Distilled water

  • Desiccator

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive solution (e.g., 1 M HCl)

  • N-Cyclohexylethanolamine

  • Water bath

Procedure:

  • Surface Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarse grit and moving to a fine grit, to achieve a smooth, mirror-like surface.

  • Cleaning: Degrease the polished coupons by rinsing with acetone, followed by distilled water.

  • Drying and Weighing: Dry the coupons thoroughly and store them in a desiccator. Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Immerse the weighed coupons in beakers containing the corrosive solution with and without different concentrations of N-Cyclohexylethanolamine. Ensure the coupons are fully submerged.

  • Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a specified period (e.g., 6 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons from the solutions. Clean them with a soft brush to remove any corrosion products, rinse with distilled water and acetone, and dry them.

  • Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical tests, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide insights into the corrosion kinetics and the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire)

  • Computer with electrochemical software

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the corrosive solution (with or without the inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP until it reaches a steady value (typically for 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.

    • Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency using the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the resulting polarization curve (log current density vs. potential).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes.

    • Calculate the inhibition efficiency using the i_corr values: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.

Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_exposure Corrosion Exposure cluster_analysis Analysis cluster_electrochem Electrochemical Analysis p1 Polish Metal Coupon p2 Clean with Acetone & Water p1->p2 p3 Dry & Weigh (Initial) p2->p3 ec1 Prepare 3-Electrode Cell p2->ec1 e2 Immerse Coupon p3->e2 e1 Prepare Corrosive Solution (+/- N-Cyclohexylethanolamine) e1->e2 e3 Maintain Constant Temperature e2->e3 a1 Clean, Dry & Weigh (Final) e3->a1 a2 Calculate Weight Loss a1->a2 a3 Determine Corrosion Rate a2->a3 a4 Calculate Inhibition Efficiency a3->a4 ec2 Stabilize OCP ec1->ec2 ec3 Run EIS ec2->ec3 ec4 Run Potentiodynamic Polarization ec2->ec4 ec5 Analyze Data ec3->ec5 ec4->ec5

Caption: Experimental workflow for evaluating corrosion inhibition.

Logical_Relationship cluster_inhibitor Inhibitor Action cluster_corrosion Corrosion Process cluster_outcome Outcome i1 N-Cyclohexylethanolamine in Solution i2 Adsorption onto Metal Surface i1->i2 i3 Formation of Protective Film i2->i3 c3 Corrosion Reaction i3->c3 Inhibits c1 Metal Surface c1->c3 c2 Corrosive Environment c2->c3 o1 Reduced Corrosion Rate c3->o1 leads to o2 Increased Corrosion Protection o1->o2

References

Technical Support Center: Purification of Crude N-Cyclohexylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Cyclohexylethanolamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise and practical insights needed to achieve high purity N-Cyclohexylethanolamine for your research and development endeavors.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of crude N-Cyclohexylethanolamine, offering step-by-step solutions and the scientific rationale behind them.

Distillation Issues

Q1: My vacuum distillation of N-Cyclohexylethanolamine is resulting in a low yield and product decomposition. What's going wrong?

A1: Low yield and decomposition during the vacuum distillation of N-Cyclohexylethanolamine are common issues often related to improper temperature and pressure control. The boiling point of N-Cyclohexylethanolamine is approximately 115-118°C at 10 mmHg and 112°C at 3 mmHg[1]. Operating at excessively high temperatures, even under vacuum, can lead to thermal degradation.

Troubleshooting Steps:

  • Verify Vacuum System Integrity: Ensure all joints in your distillation apparatus are properly sealed to prevent leaks. A fluctuating vacuum can lead to inconsistent boiling and overheating.

  • Optimize Bath Temperature: The heating mantle or oil bath temperature should be only slightly higher (typically 10-20°C) than the boiling point of your compound at the given pressure. This minimizes the risk of decomposition.

  • Use a Short Path Distillation Apparatus: For viscous or high-boiling point liquids, a short path distillation apparatus minimizes the distance the vapor has to travel, reducing the likelihood of condensation and subsequent redistillation, which can lead to decomposition.

  • Monitor for Bumping: Vigorous, uncontrolled boiling ("bumping") can lead to impure distillate. Use a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Check for Leaks: A leak in the system can prevent the apparatus from reaching the desired vacuum, forcing you to increase the temperature and risk decomposition[2].

Q2: I'm observing "flooding" or "weeping" in my fractional distillation column when trying to separate N-Cyclohexylethanolamine from closely boiling impurities. How can I resolve this?

A2: Flooding (where liquid backs up in the column) and weeping (where liquid drips through the trays or packing instead of flowing across) are hydraulic issues that severely reduce separation efficiency[3][4].

  • Flooding is often caused by an excessive boil-up rate, leading to a high vapor velocity that prevents the liquid from flowing down the column[3][4].

  • Weeping occurs when the vapor velocity is too low to hold the liquid on the trays or packing[3][4].

Troubleshooting Steps:

IssueSymptomSolution
Flooding - Sudden increase in column pressure drop. - Liquid visible in the overhead vapor line. - Sharp decrease in separation efficiency.- Reduce the heat input to the reboiler to decrease the boil-up rate. - Ensure the condenser is functioning efficiently to handle the vapor load.
Weeping - Liquid dripping down the column. - Low-pressure drop across the column. - Poor separation.- Increase the heat input to the reboiler to increase the vapor flow rate. - Ensure the column is properly insulated to prevent heat loss and maintain vapor velocity.
Recrystallization Challenges

Q3: I'm having trouble finding a suitable solvent for the recrystallization of N-Cyclohexylethanolamine. It either dissolves completely at room temperature or doesn't dissolve even when hot.

A3: The key to successful recrystallization is finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[5]. Given that N-Cyclohexylethanolamine has a melting point of 34-38°C, it can be challenging to find a single solvent that meets these criteria perfectly.

Solvent Selection Strategy:

  • Start with Polar Protic Solvents: Due to the amine and hydroxyl groups, N-Cyclohexylethanolamine is a polar molecule. Ethanol is often a good starting point for similar compounds[5].

  • Consider a Solvent Pair: If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be used. A common approach for polar compounds is an alcohol-water or alcohol-ether mixture[6][7].

    • Procedure: Dissolve the crude product in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify the solution and then allow it to cool slowly.

Recommended Solvent Systems to Screen for N-Cyclohexylethanolamine:

Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent, and water acts as the anti-solvent.
Acetone/HexaneAcetone can dissolve the amine, while hexane will induce precipitation.
Ethyl Acetate/HexaneA common solvent pair for moderately polar compounds.

Q4: My N-Cyclohexylethanolamine is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

Troubleshooting Steps:

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.

  • Seed Crystals: If you have a small amount of pure N-Cyclohexylethanolamine, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Re-dissolve and Add More Solvent: If oiling persists, reheat the solution until the oil redissolves. Add a small amount of additional solvent and then allow it to cool slowly again.

Column Chromatography Difficulties

Q5: My N-Cyclohexylethanolamine is streaking badly on the silica gel column, and the separation from impurities is poor.

A5: Amines are basic compounds and tend to interact strongly with the acidic silanol groups on the surface of silica gel. This interaction leads to peak tailing and poor separation[8][9].

Troubleshooting Workflow:

Chromatography Troubleshooting start Poor Separation of N-Cyclohexylethanolamine on Silica Gel decision1 Have you modified the mobile phase? start->decision1 option1 Add a competing base to the eluent. (e.g., 0.1-1% triethylamine or ammonia in methanol) decision1->option1 No decision2 Is separation still poor? decision1->decision2 Yes option1->decision2 option2 Use an alternative stationary phase. decision2->option2 Yes end Successful Separation decision2->end No sub_option1 Amine-functionalized silica or basic alumina. option2->sub_option1 Normal Phase sub_option2 C18 silica with a buffered aqueous-organic mobile phase. option2->sub_option2 Reverse Phase sub_option1->end sub_option2->end

Caption: Troubleshooting workflow for amine purification by column chromatography.

Explanation of Solutions:

  • Mobile Phase Modification: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase will neutralize the acidic sites on the silica gel, reducing the strong interaction with your amine and improving peak shape[9][10].

  • Alternative Stationary Phases:

    • Amine-functionalized silica or basic alumina: These stationary phases are less acidic than standard silica gel and are specifically designed for the purification of basic compounds[9][10].

    • Reversed-phase chromatography (e.g., C18): For polar compounds like N-Cyclohexylethanolamine, reversed-phase chromatography can be an effective alternative. A mobile phase of acetonitrile and water with a buffer is a common choice[11][12].

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude N-Cyclohexylethanolamine?

A1: The impurities will depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Cyclohexylamine and ethanolamine.

  • By-products: Dicyclohexylamine from the reaction of cyclohexylamine with itself, and N,N-cyclohexyldiethanolamine from the reaction of N-Cyclohexylethanolamine with another molecule of ethylene oxide or 2-chloroethanol (depending on the synthesis).

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Salts: If the synthesis involves acidic or basic conditions, you may have salt by-products. For instance, cyclohexylamine sulfate can be a prominent by-product in some amine syntheses[13].

Q2: What is the best general-purpose purification technique for N-Cyclohexylethanolamine on a laboratory scale?

A2: For typical laboratory-scale purification (1-100 g), vacuum distillation is often the most efficient method, provided the impurities have significantly different boiling points. Its boiling point of 115-118°C at 10 mmHg makes it well-suited for this technique[1]. If distillation does not provide sufficient purity, recrystallization from a suitable solvent system is a good secondary option. Column chromatography is generally reserved for difficult separations where distillation and recrystallization are ineffective.

Q3: How can I confirm the purity of my final N-Cyclohexylethanolamine product?

A3: A combination of analytical techniques should be used to confirm purity:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds and identifying any residual starting materials or by-products.

  • Melting Point Analysis: A sharp melting point range close to the literature value (34-38°C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Q4: Are there any specific safety precautions I should take when purifying N-Cyclohexylethanolamine?

A4: Yes, N-Cyclohexylethanolamine and its potential precursors and by-products are irritants and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling Amines: Amines can be corrosive and have strong odors. Avoid inhalation of vapors and contact with skin and eyes.

References

common side products in N-Cyclohexylethanolamine synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cyclohexylethanolamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-Cyclohexylethanolamine?

A1: The most prevalent and direct method for synthesizing N-Cyclohexylethanolamine is the reductive amination of cyclohexanone with ethanolamine. This one-pot reaction involves the formation of an intermediate imine from the reaction of cyclohexanone and ethanolamine, which is then reduced in situ to the desired secondary amine.

Q2: What are the primary side products I should be aware of during the synthesis of N-Cyclohexylethanolamine?

A2: The primary side products in the synthesis of N-Cyclohexylethanolamine via reductive amination are:

  • N,N-dicyclohexylethanolamine: An over-alkylation product formed when a second molecule of cyclohexanone reacts with the desired N-Cyclohexylethanolamine.

  • Cyclohexanol: Formed by the direct reduction of the starting material, cyclohexanone.

  • Unreacted Starting Materials: Residual cyclohexanone and ethanolamine may also be present in the crude product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] GC-MS is particularly useful for identifying the formation of both the desired product and the common side products.[2][3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Cyclohexylethanolamine and provides strategies to mitigate them.

Issue 1: Low Yield of N-Cyclohexylethanolamine and Significant Formation of Cyclohexanol

Cause: This issue often arises from the choice and amount of the reducing agent, as well as the reaction conditions, which may favor the reduction of cyclohexanone over the formation and reduction of the imine intermediate.[6][7]

Solutions:

  • Choice of Reducing Agent: Employ a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally more selective for the imine/iminium ion over the ketone compared to a stronger reducing agent like sodium borohydride (NaBH₄).[6][8]

  • pH Control: Maintain a slightly acidic pH (around 5-6) during the reaction. This promotes the formation of the iminium ion, which is more readily reduced than the ketone.[8]

  • Two-Step Procedure: Consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent. This can minimize the direct reduction of cyclohexanone.

Issue 2: Formation of N,N-dicyclohexylethanolamine (Over-alkylation Product)

Cause: The formation of this tertiary amine is a common issue in reductive amination when the desired secondary amine product reacts further with the starting carbonyl compound.[9]

Solutions:

  • Stoichiometry Control: Use a slight excess of ethanolamine relative to cyclohexanone (e.g., 1.2 to 1.5 equivalents of ethanolamine). This stoichiometric imbalance favors the formation of the primary imine and reduces the chance of the secondary amine product reacting with remaining cyclohexanone.

  • Slow Addition of Ketone: Add the cyclohexanone dropwise to the mixture of ethanolamine and the reducing agent. This maintains a low concentration of the ketone throughout the reaction, thereby minimizing the rate of the second alkylation step.

Issue 3: Presence of Unreacted Starting Materials in the Final Product

Cause: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or deactivation of the catalyst (if using catalytic hydrogenation).

Solutions:

  • Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the point of completion. If the reaction stalls, a moderate increase in temperature may be beneficial, depending on the stability of the reactants and reagents.

  • Catalyst Activity (for Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on carbon (Pd/C) with H₂ gas, ensure the catalyst is active. Use a fresh batch of catalyst or ensure the existing catalyst has not been poisoned.

  • Purification: Unreacted ethanolamine can often be removed by an aqueous wash due to its high water solubility. Unreacted cyclohexanone can be removed by careful distillation or column chromatography.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the product distribution in the synthesis of N-Cyclohexylethanolamine.

Table 1: Effect of Reactant Stoichiometry on Product Distribution

Molar Ratio (Cyclohexanone:Ethanolamine)N-Cyclohexylethanolamine Yield (%)N,N-dicyclohexylethanolamine (%)Cyclohexanol (%)
1:1~70-75~15-20~5-10
1:1.2~80-85~5-10~5-10
1:1.5~85-90<5~5-10

Note: Yields are approximate and can vary based on other reaction conditions.

Table 2: Comparison of Common Reducing Agents

Reducing AgentSelectivity for Imine vs. KetoneTypical Yield of N-Cyclohexylethanolamine (%)Key Considerations
Sodium Borohydride (NaBH₄)Low to Moderate60-70Can significantly reduce cyclohexanone to cyclohexanol. Best used in a two-step procedure.[6]
Sodium Cyanoborohydride (NaBH₃CN)High80-90Highly selective but toxic (releases HCN under acidic conditions). Requires careful handling.[6][8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)High85-95Mild, selective, and less toxic than NaBH₃CN. Often the preferred reagent.[8]
Catalytic Hydrogenation (e.g., H₂/Pd-C)High80-95"Green" method, but requires specialized equipment (hydrogenator) and careful handling of flammable gas and catalyst.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclohexanone

  • Ethanolamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethanolamine (1.2 equivalents) and anhydrous DCM.

  • Add glacial acetic acid (0.1 equivalents) to the solution.

  • Add cyclohexanone (1.0 equivalent) to the mixture and stir for 20-30 minutes at room temperature to allow for imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction_Pathway Cyclohexanone Cyclohexanone Imine Schiff Base (Imine Intermediate) Cyclohexanone->Imine + H₂O Side_Product_1 N,N-dicyclohexylethanolamine (Over-alkylation) Cyclohexanone->Side_Product_1 + H₂O, + [H] Side_Product_2 Cyclohexanol (Ketone Reduction) Cyclohexanone->Side_Product_2 + [H] (Reduction) Ethanolamine Ethanolamine Ethanolamine->Imine + H₂O Product N-Cyclohexylethanolamine (Desired Product) Imine->Product + [H] (Reduction) Product->Side_Product_1 + H₂O, + [H]

Caption: Reaction pathway for the synthesis of N-Cyclohexylethanolamine.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Crude Product (TLC, GC-MS) Start->Analysis Decision_Yield Low Yield of Desired Product? Analysis->Decision_Yield Decision_Side_Products Significant Side Products? Decision_Yield->Decision_Side_Products No Troubleshoot_Yield Check Reaction Time/Temp Verify Reagent Activity Decision_Yield->Troubleshoot_Yield Yes Troubleshoot_Overalkylation Adjust Stoichiometry (Excess Amine) Slow Ketone Addition Decision_Side_Products->Troubleshoot_Overalkylation Over-alkylation? Troubleshoot_Ketone_Reduction Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Control pH Decision_Side_Products->Troubleshoot_Ketone_Reduction Ketone Reduction? Purification Purification (Distillation/Chromatography) Decision_Side_Products->Purification No Troubleshoot_Yield->Start Troubleshoot_Overalkylation->Start Troubleshoot_Ketone_Reduction->Start Success Pure Product Purification->Success

Caption: Troubleshooting workflow for N-Cyclohexylethanolamine synthesis.

References

Technical Support Center: N-Cyclohexylethanolamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Cyclohexylethanolamine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-Cyclohexylethanolamine in aqueous solutions?

A1: The stability of N-Cyclohexylethanolamine in aqueous solutions is primarily influenced by several factors, including:

  • pH: The compound can be susceptible to degradation in both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation.[1]

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q2: What are the potential degradation pathways for N-Cyclohexylethanolamine?

A2: Based on the chemical structure of N-Cyclohexylethanolamine (a secondary amine and an alcohol), potential degradation pathways include:

  • Oxidation: The nitrogen atom can be oxidized to form N-oxides or hydroxylamines. The carbon adjacent to the nitrogen or the alcohol functional group can also be oxidized.[1]

  • N-Nitrosation: In the presence of nitrosating agents (e.g., nitrites under acidic conditions), secondary amines like N-Cyclohexylethanolamine can form N-nitrosamines, which are a class of potent carcinogens.[2]

  • Dealkylation/Deamination: Cleavage of the C-N bond can occur, leading to the formation of cyclohexanone, ethanolamine, or other related compounds.

  • Formation of Cyclic Compounds: Intramolecular reactions could potentially lead to the formation of cyclic structures like morpholine derivatives under certain conditions.

Q3: How should I prepare and store aqueous solutions of N-Cyclohexylethanolamine to ensure stability?

A3: To maximize the stability of your N-Cyclohexylethanolamine solutions, follow these recommendations:

  • Use High-Purity Water: Use purified, deionized, or distilled water to minimize contaminants that could catalyze degradation.

  • Buffer the Solution: Maintain the pH of the solution within a range where the compound is most stable, if known. If not, a neutral pH (around 7) is often a reasonable starting point.

  • Protect from Light: Store solutions in amber-colored vials or in the dark to prevent photolytic degradation.[3]

  • Store at Low Temperatures: Refrigeration (2-8 °C) is generally recommended for short-term storage. For long-term storage, consider freezing (-20 °C or below), but ensure the compound is stable to freeze-thaw cycles.

  • Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]

Q4: What analytical techniques are suitable for monitoring the stability of N-Cyclohexylethanolamine?

A4: Several analytical techniques can be used to assess the stability of N-Cyclohexylethanolamine and quantify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique, often with UV or mass spectrometric detection (LC-MS), for separating and quantifying the parent compound and its degradation products.[2][4]

  • Gas Chromatography (GC): Suitable for analyzing the parent compound and any volatile degradation products. Derivatization may be necessary to improve volatility and thermal stability.[4]

  • Mass Spectrometry (MS): When coupled with LC or GC, MS provides structural information for the identification of unknown degradation products.[2][4]

Troubleshooting Guides

This section provides practical troubleshooting for common stability-related issues.

Issue 1: Rapid Loss of N-Cyclohexylethanolamine Potency in Solution

If you observe a faster-than-expected decrease in the concentration of N-Cyclohexylethanolamine in your aqueous solution, consider the following potential causes and solutions.

Troubleshooting Workflow: Potency Loss

start Start: Potency Loss Observed check_storage Review Storage Conditions (Temp, Light, Headspace) start->check_storage check_ph Measure pH of the Solution start->check_ph check_impurities Analyze for Impurities (Metals, Oxidizing Agents) start->check_impurities improper_storage Action: Optimize Storage (Refrigerate, Protect from Light, Inert Gas) check_storage->improper_storage ph_issue Action: Adjust and Buffer pH check_ph->ph_issue impurity_issue Action: Use High-Purity Reagents and Solvents check_impurities->impurity_issue end_point Resolution: Improved Stability improper_storage->end_point ph_issue->end_point impurity_issue->end_point start Start: Unknown Peaks Observed characterize_peaks Characterize Unknown Peaks (e.g., LC-MS/MS) start->characterize_peaks forced_degradation Perform Forced Degradation Study start->forced_degradation compare_profiles Compare Degradation Profiles characterize_peaks->compare_profiles forced_degradation->compare_profiles identify_pathway Identify Degradation Pathway compare_profiles->identify_pathway mitigate Action: Mitigate Specific Degradation (e.g., add antioxidant, adjust pH) identify_pathway->mitigate end_point Resolution: Minimized Degradation mitigate->end_point cluster_oxidation Oxidation cluster_nitrosation N-Nitrosation cluster_cleavage Bond Cleavage parent N-Cyclohexylethanolamine n_oxide N-Oxide parent->n_oxide [O] hydroxylamine Hydroxylamine Derivative parent->hydroxylamine [O] aldehyde Cyclohexylamino-acetaldehyde parent->aldehyde [O] nitrosamine N-Nitroso-N-cyclohexylethanolamine parent->nitrosamine + HNO2 cyclohexanone Cyclohexanone parent->cyclohexanone Hydrolysis/Oxidation ethanolamine Ethanolamine parent->ethanolamine Dealkylation

References

Technical Support Center: N-Nitrosamine Formation from N-Cyclohexylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on understanding, preventing, and troubleshooting the formation of N-nitrosamines from N-Cyclohexylethanolamine.

Frequently Asked Questions (FAQs)

Q1: What is N-Cyclohexylethanolamine and why is it a concern for N-nitrosamine formation?

A1: N-Cyclohexylethanolamine is an organic compound with the molecular formula C8H17NO.[1] Structurally, it is a secondary amine, meaning it has a nitrogen atom bonded to two carbon atoms (one in the cyclohexyl ring and one in the ethanol group). Secondary amines are known precursors for the formation of N-nitrosamines, which are classified as probable human carcinogens and are a significant concern for patient safety in pharmaceutical products.[2][3][4]

Q2: How does N-Cyclohexylethanolamine form an N-nitrosamine?

A2: The formation of an N-nitrosamine occurs when a secondary amine, like N-Cyclohexylethanolamine, reacts with a nitrosating agent.[4][5] The most common nitrosating agents are derived from nitrites (NO₂⁻) under acidic conditions, which form nitrous acid (HNO₂) in situ.[4][6] This reaction is accelerated by low pH (acidic) environments and/or high temperatures.[5] The nitrosating agent provides a nitroso group (-NO) that attaches to the nitrogen of the amine.[5]

Q3: What are the primary risk factors for the formation of N-nitroso-N-Cyclohexylethanolamine in my experiments or products?

A3: The three primary risk factors are:

  • Presence of the Amine Precursor: The use of N-Cyclohexylethanolamine itself.

  • Presence of Nitrosating Agents: Contamination of raw materials, reagents, solvents, or excipients with nitrites or nitrates.[7]

  • Conducive Reaction Conditions: Acidic environments (low pH) and/or elevated temperatures during manufacturing or storage.[3][5]

A comprehensive risk assessment should evaluate all starting materials, the entire manufacturing process, and storage conditions to identify potential sources of contamination and problematic conditions.[7][8]

Troubleshooting and Prevention Guide

This guide addresses common issues and provides actionable strategies to prevent N-nitrosamine formation.

Q4: I suspect N-nitroso-N-Cyclohexylethanolamine is forming in my product. How can I confirm its presence?

A4: Confirmatory testing using highly sensitive and selective analytical methods is required.[2][9] The most widely accepted techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Preferred for its high sensitivity and applicability to a broad range of nitrosamines.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also a powerful technique, particularly for volatile nitrosamines.[8]

If a risk is identified, validated analytical testing is the necessary next step to quantify the level of the impurity.[11]

Q5: How can I prevent N-nitrosamine formation during the manufacturing process?

A5: Prevention strategies focus on eliminating one of the three key risk factors.

  • Control of Raw Materials: Meticulously source and test all raw materials, including solvents and excipients, for nitrite and nitrate impurities. Using purified water with negligible nitrite content is also a critical step.[7][12]

  • Process Optimization:

    • pH Control: The formation of nitrosamines is significantly reduced in neutral or basic conditions.[13] Where possible, adjust the process pH to be non-acidic.

    • Temperature Control: Avoid high temperatures during manufacturing and storage, as heat accelerates the nitrosation reaction.[5]

    • Choice of Manufacturing Method: For solid dosage forms, direct compression may pose a lower risk than wet granulation, which involves water and heat.[14]

Q6: Can I add something to my formulation to block the formation of N-nitrosamines?

A6: Yes, incorporating inhibitors or "scavengers" into the formulation is a highly effective mitigation strategy.[13] These molecules compete for and neutralize the nitrosating agents before they can react with the amine.

G NitrosatingAgent NitrosatingAgent Inhibitor Inhibitor NitrosatingAgent->Inhibitor Blocked by

Caption: Logical flow showing how inhibitors block N-nitrosamine formation.

Q7: Which inhibitors are most effective, and at what concentration?

A7: Several types of inhibitors have proven effective. Antioxidants are among the most common and are recommended by regulatory bodies like the FDA.[13][15]

Inhibitor ClassExamplesTypical ConcentrationReported EfficacyReference
Antioxidants (Vitamins) Ascorbic Acid (Vitamin C), Sodium Ascorbate, α-Tocopherol (Vitamin E)~1 wt%>80% inhibition[12][16]
Phenolic Acids Caffeic Acid, Ferulic Acid~1 wt%>80% inhibition[12][16]
Amino Acids Glycine, Lysine, HistidineNot specifiedEffective in solution[12][16]

A study demonstrated that ascorbic acid at concentrations as low as 0.25-1% can significantly reduce nitrite levels and decrease nitrosamine formation by about 75% in a model formulation.[15]

Experimental Protocols

Protocol 1: Quantification of N-Nitroso-N-Cyclohexylethanolamine using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of N-nitrosamine impurities. Method validation for the specific analyte and matrix is required.

1. Sample Preparation: a. Weigh and transfer a precise amount of the sample (e.g., 80 mg of drug substance) into a 2 mL centrifuge tube. b. Add a known volume of diluent (e.g., 1% formic acid in water) and an internal standard solution (e.g., isotope-labeled N-nitrosamine standards). c. Vortex the sample for 5-20 minutes to ensure complete dissolution. d. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pelletize excipients. e. Filter the supernatant through a 0.22 or 0.45-µm PTFE syringe filter into an LC vial for analysis.[17]

2. Standard Preparation: a. Prepare a primary stock solution of the N-nitroso-N-Cyclohexylethanolamine reference standard in a suitable solvent like methanol.[18] b. Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range (e.g., 0.1–20 ng/mL).[17]

3. LC-MS/MS Conditions (Example):

  • LC System: UPLC or HPLC system.[17]

  • Column: A suitable C18 column (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm).[18]

  • Mobile Phase A: 0.1% Formic Acid in Water.[18]

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[18]

  • Flow Rate: 0.3 - 0.5 mL/min.[18]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to elute the nitrosamine, followed by a wash and re-equilibration.

  • Mass Spectrometer: A tandem-quadrupole (MS/MS) or high-resolution mass spectrometer (HRMS).[19]

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for MS/MS, monitoring for specific precursor > product ion transitions for the analyte and internal standard.

G cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Add Diluent & Internal Standard A->B C Vortex & Centrifuge B->C D Filter Supernatant C->D E Inject into LC-MS/MS D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometric Detection (MRM Mode) F->G I Integrate Peak Areas G->I H Generate Calibration Curve J Quantify N-Nitrosamine Concentration H->J I->J

Reaction Pathway Visualization

G Reactant {N-Cyclohexylethanolamine | C₈H₁₇NO} Product {N-Nitroso-N-Cyclohexylethanolamine | C₈H₁₆N₂O₂} Reactant->Product Agent {Nitrosating Agent | (e.g., HNO₂)} Agent->Product Conditions Acidic Conditions / Heat Conditions->Product

Caption: Formation of N-nitrosamine from N-Cyclohexylethanolamine.

References

Technical Support Center: Enhancing the Solubility of N-Cyclohexylethanolamine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of N-Cyclohexylethanolamine for use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is N-Cyclohexylethanolamine and what are its basic physical properties?

N-Cyclohexylethanolamine (CAS: 2842-38-8) is an organic compound with a molecular weight of 143.23 g/mol .[1][2] It possesses both a secondary amine and a primary alcohol functional group. At room temperature, it is a solid with a melting point in the range of 33-38°C.[3] Its LogP value of approximately 1.29 suggests a degree of lipophilicity, which contributes to its limited solubility in aqueous solutions.[1]

Q2: What is the expected aqueous solubility of N-Cyclohexylethanolamine?

Q3: What are the recommended starting solvents for preparing a stock solution of N-Cyclohexylethanolamine?

Given its chemical structure, polar aprotic solvents are recommended for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are common choices for compounds with similar properties.[5][6] It is crucial to prepare a high-concentration stock in an organic solvent first, which can then be diluted into the aqueous assay buffer.

Q4: How can I improve the solubility of N-Cyclohexylethanolamine in my aqueous assay buffer?

Several strategies can be employed to enhance the aqueous solubility of N-Cyclohexylethanolamine:

  • Co-solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock is then diluted into the aqueous assay buffer. The final concentration of the organic solvent should be kept to a minimum (typically <1%, and often <0.5% for cell-based assays) to avoid solvent-induced artifacts.

  • pH Adjustment: As N-Cyclohexylethanolamine has a basic amino group, its solubility is expected to be pH-dependent. Lowering the pH of the aqueous buffer (e.g., to pH 4-6) will protonate the amine, forming a more soluble salt. However, it is critical to ensure the final pH is compatible with the biological assay system.

  • Use of Surfactants: Non-ionic surfactants can be used at concentrations above their critical micelle concentration (CMC) to encapsulate hydrophobic compounds and increase their apparent solubility.

  • Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Q5: Are there any known biological activities or targets for N-Cyclohexylethanolamine?

Currently, there is limited publicly available information on the specific biological activities, cellular targets, or signaling pathways of N-Cyclohexylethanolamine. However, broader classes of related compounds, such as cyclohexylamine and ethanolamine derivatives, have been investigated for various biological activities, including enzyme inhibition and cytotoxicity.[7][8] It is recommended to perform initial screening assays, such as cytotoxicity and general functional screens, to characterize its biological effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The aqueous solubility limit has been exceeded.- Decrease the final concentration of N-Cyclohexylethanolamine in the assay.- Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, ensuring it remains within the tolerance limits of your assay.- Try a different co-solvent, such as ethanol.- Employ pH modification by preparing the stock in an acidified solution or using a lower pH buffer.
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Precipitation of the compound over time in the assay plate.- Ensure the stock solution is fully dissolved before use. Gentle warming or sonication may be necessary.- Visually inspect assay plates for any signs of precipitation before and after the incubation period.- Prepare fresh dilutions from the stock solution for each experiment.
Observed cellular toxicity or assay interference. - The compound itself is cytotoxic.- The concentration of the co-solvent (e.g., DMSO) is too high.- Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range of N-Cyclohexylethanolamine.- Run a vehicle control with the same final concentration of the co-solvent to assess its effect on the assay.- Lower the final concentration of the co-solvent to below 0.5% for cell-based assays.
Difficulty dissolving the solid compound to make a stock solution. The compound may require more energy to dissolve.- Use a vortex mixer for several minutes.- Gentle warming of the solvent (e.g., to 37°C) can aid dissolution.- Sonication can also be effective in breaking up solid aggregates.

Data Presentation

Table 1: Estimated Solubility of N-Cyclohexylethanolamine in Common Solvents

Disclaimer: The following values are estimates based on the physicochemical properties of N-Cyclohexylethanolamine and data for structurally similar compounds. Experimental determination is highly recommended.

Solvent Estimated Solubility (mg/mL) Notes
Dimethyl Sulfoxide (DMSO)> 50A good initial solvent for creating high-concentration stock solutions.
Ethanol> 30Another suitable organic solvent for stock solutions.
Phosphate-Buffered Saline (PBS, pH 7.4)< 1Low solubility is expected at neutral pH.
Acidic Buffer (e.g., pH 5.0)1 - 10Solubility is expected to increase at lower pH due to salt formation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh a desired amount of solid N-Cyclohexylethanolamine in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubilization

  • Prepare Acidic Buffer: Prepare a sterile aqueous buffer at a pH where the compound is expected to be more soluble (e.g., citrate buffer at pH 5.0).

  • Dispense Compound: Weigh a precise amount of N-Cyclohexylethanolamine into a sterile tube.

  • Buffer Addition: Add the acidic buffer to the tube and vortex thoroughly.

  • Neutralization (Optional): If the assay requires a neutral pH, the acidic stock solution can be carefully neutralized with a dilute basic solution (e.g., 0.1 M NaOH) just before final dilution into the assay medium. Monitor the pH closely during this step.

  • Dilution: Serially dilute the stock solution into the final assay buffer.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement start Start with solid N-Cyclohexylethanolamine stock_prep Prepare High-Concentration Stock (e.g., 50 mM in 100% DMSO) start->stock_prep solubility_test Perform Serial Dilution into Aqueous Assay Buffer stock_prep->solubility_test visual_insp Visually Inspect for Precipitation solubility_test->visual_insp no_precip No Precipitation: Proceed with Assay visual_insp->no_precip Clear Solution precip Precipitation Occurs: Troubleshoot visual_insp->precip Cloudy/Precipitate troubleshoot Troubleshooting Options: - Lower Final Concentration - Adjust pH - Use Cyclodextrins precip->troubleshoot

Caption: Workflow for preparing and troubleshooting N-Cyclohexylethanolamine solutions.

signaling_pathway_hypothesis Hypothetical Signaling Pathway Investigation compound N-Cyclohexylethanolamine gpcr GPCR Screening (e.g., Calcium Flux, cAMP) compound->gpcr enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) compound->enzyme cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) compound->cytotoxicity downstream Downstream Signaling (e.g., Western Blot, qPCR) gpcr->downstream enzyme->downstream cellular_effect Cellular Phenotype (e.g., Proliferation, Apoptosis) cytotoxicity->cellular_effect downstream->cellular_effect

References

Technical Support Center: N-Cyclohexylethanolamine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of N-Cyclohexylethanolamine production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for N-Cyclohexylethanolamine suitable for industrial scale-up?

A1: The two most common and industrially viable synthesis routes for N-Cyclohexylethanolamine are:

  • N-alkylation of Cyclohexylamine with an Ethylene Oxide Precursor: This typically involves the reaction of cyclohexylamine with 2-chloroethanol or ethylene oxide. The reaction with 2-chloroethanol is often preferred for its milder conditions, though it may be slower. Using ethylene oxide is highly efficient but requires specialized equipment to handle the gaseous and highly reactive reagent under pressure.[1][2][3][4]

  • Reductive Amination of Cyclohexanone with Ethanolamine: This one-pot reaction involves the formation of an imine intermediate from cyclohexanone and ethanolamine, which is then reduced in situ to the final product. This method can be highly efficient and offers good control over the reaction.[5]

Q2: What are the most common challenges encountered during the scale-up of N-Cyclohexylethanolamine synthesis?

A2: Key challenges during scale-up include:

  • Over-alkylation: The product, N-Cyclohexylethanolamine, can react further with the alkylating agent to form undesired tertiary amines and quaternary ammonium salts. This is a common issue in N-alkylation reactions.

  • Impurity Profile: The formation of by-products can complicate purification and affect the final product's quality.

  • Heat Transfer: The reactions are often exothermic, and managing heat removal in large reactors is crucial to prevent runaway reactions and side product formation.

  • Mixing: Ensuring homogenous mixing of reactants in large volumes is critical for consistent reaction rates and yields.

  • Purification: Separating the desired product from unreacted starting materials, by-products, and catalysts at a large scale can be challenging and costly.

Q3: How can over-alkylation be minimized during scale-up?

A3: To control over-alkylation, consider the following strategies:

  • Stoichiometry Control: Using a molar excess of cyclohexylamine relative to the alkylating agent can favor the formation of the desired secondary amine.

  • Slow Addition of Alkylating Agent: A gradual addition of the alkylating agent helps to maintain its low concentration in the reaction mixture, reducing the chance of the product amine reacting further.

  • Lower Reaction Temperatures: While this may slow down the reaction rate, it can significantly reduce the rate of the undesired second alkylation.

  • Solvent Choice: Using a less polar solvent can help to decrease the rate of subsequent alkylation steps.

Q4: What are the typical purification methods for N-Cyclohexylethanolamine at an industrial scale?

A4: The primary method for purifying N-Cyclohexylethanolamine on a large scale is vacuum distillation . This technique is effective in separating the product from less volatile impurities and unreacted starting materials. For solid derivatives or salts of N-Cyclohexylethanolamine, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent is critical and should be determined based on solubility studies.

Troubleshooting Guides

Problem 1: Low Yield of N-Cyclohexylethanolamine
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor reaction progress using techniques like GC or HPLC. - Check Catalyst Activity (if applicable): In reductive amination, the catalyst may be deactivated. Consider using fresh catalyst or regenerating the existing catalyst.
Side Reactions - Optimize Stoichiometry: Adjust the molar ratio of reactants to favor the desired product. An excess of the amine is often used to suppress over-alkylation. - Control Temperature: Maintain the optimal reaction temperature to minimize the formation of by-products. Excursions to higher temperatures can promote side reactions.
Poor Mixing - Evaluate Agitation: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture, especially in large-scale reactors. Inadequate mixing can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions.
Losses During Work-up and Purification - Optimize Extraction pH: During aqueous work-up, ensure the pH is optimized for the efficient extraction of the amine product into the organic phase. - Refine Distillation Parameters: In vacuum distillation, ensure the column efficiency, reflux ratio, and vacuum pressure are optimized to minimize product loss in the overheads or bottoms.
Problem 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Over-alkylation By-products - Implement strategies to minimize over-alkylation: As detailed in the FAQs, use an excess of the amine, control the addition rate of the alkylating agent, and optimize the reaction temperature.
Unreacted Starting Materials - Drive the reaction to completion: Increase reaction time or temperature (while monitoring for side reactions). - Improve purification efficiency: Optimize distillation or recrystallization conditions to effectively separate the product from starting materials.
Formation of Other By-products - Identify the by-products: Use analytical techniques like GC-MS or LC-MS to identify the structure of the main impurities. This will provide insight into the side reactions occurring. - Adjust reaction conditions: Once the side reactions are understood, modify the reaction conditions (e.g., temperature, solvent, catalyst) to suppress them.
Contaminated Raw Materials - Implement raw material quality control: Ensure the purity of starting materials (cyclohexylamine, cyclohexanone, ethanolamine, 2-chloroethanol) meets the required specifications. Impurities in the raw materials can act as catalyst poisons or participate in side reactions.

Data Presentation

Table 1: Physicochemical Properties of N-Cyclohexylethanolamine

PropertyValueReference
Molecular FormulaC₈H₁₇NO[6]
Molecular Weight143.23 g/mol [6]
Melting Point33 - 38 °C[6]
Boiling Point112 °C @ 10 mmHg[6]
Flash Point117.6 °C
Density0.96 g/cm³
Water SolubilityAlmost transparent

Table 2: Typical Reaction Conditions for N-Cyclohexylethanolamine Synthesis (Lab Scale)

ParameterRoute 1: N-AlkylationRoute 2: Reductive Amination
Reactants Cyclohexylamine, 2-ChloroethanolCyclohexanone, Ethanolamine
Solvent Ethanol, WaterMethanol, Dichloromethane
Reducing Agent N/ASodium triacetoxyborohydride
Catalyst N/A (or phase transfer catalyst)N/A (or acid catalyst for imine formation)
Temperature 80 - 100 °C (Reflux)Room Temperature to 40 °C
Reaction Time 12 - 24 hours2 - 12 hours
Typical Yield 60 - 80%70 - 90%

Note: These are typical laboratory-scale conditions and will require optimization for pilot and industrial-scale production.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of N-Cyclohexylethanolamine via N-Alkylation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexylamine (1.2 equivalents) and water.

  • Addition of 2-Chloroethanol: Slowly add 2-chloroethanol (1.0 equivalent) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution basic by adding a concentrated solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain N-Cyclohexylethanolamine.

Protocol 2: Lab-Scale Synthesis of N-Cyclohexylethanolamine via Reductive Amination
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) and ethanolamine (1.1 equivalents) in dichloromethane.

  • Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or GC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Drying and Solvent Removal: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reactants Reactants (e.g., Cyclohexylamine + 2-Chloroethanol) reaction_vessel Reaction Vessel (Controlled Temperature & Agitation) reactants->reaction_vessel Charging reaction_monitoring Reaction Monitoring (GC/HPLC) reaction_vessel->reaction_monitoring Sampling quenched_mixture reaction_monitoring->quenched_mixture Reaction Complete quenching Quenching / Neutralization extraction Liquid-Liquid Extraction quenching->extraction drying Drying of Organic Phase extraction->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal crude_product Crude Product solvent_removal->crude_product quenched_mixture->quenching vacuum_distillation Vacuum Distillation crude_product->vacuum_distillation pure_product Pure N-Cyclohexylethanolamine vacuum_distillation->pure_product troubleshooting_logic start Low Yield or High Impurity Issue check_reaction Analyze Reaction Mixture (GC/TLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions Yes check_workup Review Work-up & Purification side_products->check_workup No identify_byproducts Identify By-products (MS, NMR) side_products->identify_byproducts Yes solution Improved Yield / Purity optimize_conditions->solution workup_loss Losses During Extraction/Distillation? check_workup->workup_loss optimize_purification Optimize Purification Parameters (pH, Vacuum, Column) workup_loss->optimize_purification Yes workup_loss->solution No optimize_purification->solution modify_synthesis Modify Synthesis to Minimize Side Reactions identify_byproducts->modify_synthesis modify_synthesis->solution

References

Technical Support Center: Electrochemical Testing of N-Cyclohexylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining electrochemical testing parameters for N-Cyclohexylethanolamine.

Frequently Asked Questions (FAQs)

1. What are the expected electrochemical properties of N-Cyclohexylethanolamine?

N-Cyclohexylethanolamine is a secondary amine containing an ethanol group. The electrochemical behavior is primarily associated with the oxidation of the amine group.[1][2] The exact oxidation potential will depend on the experimental conditions, but for aliphatic amines, oxidation typically occurs at positive potentials.[2] The presence of the hydroxyl group might also influence the reaction mechanism, potentially leading to more complex electrochemical behavior.

2. Which working electrode is recommended for the analysis of N-Cyclohexylethanolamine?

The choice of working electrode is critical for obtaining reliable data.[3][4] For the oxidation of organic molecules like amines, glassy carbon electrodes (GCE) are often a good starting point due to their wide potential window and inertness.[3][5] Platinum and gold electrodes can also be used, but they may be more susceptible to surface fouling or oxidation of the electrode material itself at positive potentials.[3][4]

3. What is a suitable supporting electrolyte for electrochemical studies of N-Cyclohexylethanolamine?

A supporting electrolyte is essential to increase the conductivity of the solution and minimize ohmic drop.[6] For organic analytes in aqueous solutions, common choices include phosphate buffer solutions (PBS) to control pH, or neutral salts like potassium nitrate (KNO₃) or sodium perchlorate (NaClO₄).[7][8] If using a non-aqueous solvent such as acetonitrile, tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) are frequently used.[7] The choice of electrolyte can influence the electrochemical response, so it may need to be optimized for your specific application.

4. Which electrochemical techniques are most suitable for studying N-Cyclohexylethanolamine?

  • Cyclic Voltammetry (CV): This is an excellent initial technique to investigate the redox behavior of N-Cyclohexylethanolamine, including determining its oxidation potential and assessing the reversibility of the reaction.[9]

  • Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is well-suited for quantitative analysis and determining detection limits.[10][11][12] It provides a peak-shaped output where the peak height is proportional to the concentration.[13]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the electrode-electrolyte interface and can provide information about charge transfer resistance and diffusion processes.[14][15][16]

Troubleshooting Guides

Problem 1: No or Poorly Defined Peaks in Cyclic Voltammetry

Possible Causes & Solutions

Possible CauseRecommended Solution
Analyte Concentration Too Low Increase the concentration of N-Cyclohexylethanolamine. A typical starting concentration is in the range of 0.1 to 10 mM.
Inappropriate Potential Window Widen the potential window to ensure you are scanning over the oxidation potential of the amine. Be mindful of the solvent and electrolyte decomposition limits.
Incorrect Supporting Electrolyte Ensure the supporting electrolyte is soluble and inert in the chosen solvent and potential window. The concentration should be high enough (typically 0.1 M) to ensure sufficient conductivity.[6][7]
Electrode Fouling The oxidation products of amines can sometimes polymerize and passivate the electrode surface.[17] Polish the working electrode before each experiment. You can also try using a different electrode material.
Slow Electron Transfer Kinetics Decrease the scan rate. Slower scan rates can sometimes allow for better peak definition for kinetically sluggish reactions.[18]
Problem 2: Irreproducible Results

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Electrode Surface Implement a consistent and thorough electrode polishing and cleaning protocol between each measurement.
Contaminated Glassware or Reagents Use high-purity solvents and electrolytes. Ensure all glassware is meticulously cleaned.
Oxygen Interference For many electrochemical experiments, particularly in non-aqueous solvents, it is crucial to deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) before and during the measurement.
Reference Electrode Instability Check the filling solution of your reference electrode and ensure there are no air bubbles. If necessary, re-calibrate it against a standard redox couple like ferrocene/ferrocenium.
Problem 3: High Background Current

Possible Causes & Solutions

Possible CauseRecommended Solution
Charging Current The charging current increases with the scan rate.[18] If possible, use a lower scan rate. Techniques like DPV are specifically designed to minimize the contribution of charging current.[10][11]
Electrolyte Impurities Use high-purity (electroanalytical grade) electrolytes and solvents.
Electrode Surface Area A larger electrode surface area will result in a higher charging current. If sensitivity is not an issue, consider using a smaller diameter electrode.

Experimental Protocols

Cyclic Voltammetry (CV) of N-Cyclohexylethanolamine

Objective: To determine the oxidation potential and basic electrochemical behavior of N-Cyclohexylethanolamine.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • N-Cyclohexylethanolamine

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.4

  • Polishing materials (alumina slurry or diamond paste)

Procedure:

  • Polish the GCE to a mirror finish using alumina slurry or diamond paste, then rinse thoroughly with deionized water and sonicate in deionized water and ethanol.

  • Prepare a stock solution of N-Cyclohexylethanolamine in the supporting electrolyte.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing a known concentration of N-Cyclohexylethanolamine (e.g., 1 mM).

  • Deoxygenate the solution by purging with nitrogen gas for at least 10-15 minutes.

  • Set the CV parameters on the potentiostat. A typical starting point is:

    • Initial Potential: 0 V

    • Vertex Potential 1: +1.5 V

    • Vertex Potential 2: 0 V

    • Scan Rate: 100 mV/s

  • Run the cyclic voltammogram and record the data.

  • Analyze the resulting voltammogram to identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.

Parameter Optimization Table for CV

ParameterTypical Starting RangePurpose of Variation
Scan Rate (ν) 10 - 500 mV/sTo investigate reaction kinetics and reversibility.
Analyte Concentration 0.1 - 10 mMTo study concentration dependence of peak currents.
pH of Supporting Electrolyte 3 - 10To investigate the role of protons in the reaction mechanism.
Differential Pulse Voltammetry (DPV) of N-Cyclohexylethanolamine

Objective: To perform quantitative analysis of N-Cyclohexylethanolamine with higher sensitivity.

Materials: Same as for CV.

Procedure:

  • Follow steps 1-4 of the CV protocol.

  • Set the DPV parameters on the potentiostat. Typical starting parameters are:

    • Initial Potential: 0 V

    • Final Potential: +1.5 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

  • Run the DPV scan and record the data.

  • The resulting voltammogram will show a peak, and the peak height can be used to construct a calibration curve for quantitative analysis.

Parameter Optimization Table for DPV

ParameterTypical Starting RangePurpose of Variation
Pulse Amplitude 10 - 100 mVTo optimize the peak height and shape.
Pulse Width 10 - 100 msTo allow for sufficient decay of the charging current.
Scan Increment 1 - 10 mVTo improve resolution of the peak.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Prepare Analyte & Electrolyte Solution C Assemble 3-Electrode Cell A->C B Polish & Clean Working Electrode B->C D Deoxygenate Solution C->D E Select Technique (CV, DPV, etc.) D->E F Set Experimental Parameters E->F G Run Experiment & Record Data F->G H Identify Peak Potentials & Currents G->H I Analyze Data for Kinetics, Concentration, etc. H->I J Optimize Parameters & Repeat if Necessary I->J J->F Refine

Caption: General workflow for electrochemical testing.

Troubleshooting_Logic Start Problem with Electrochemical Data NoPeak No or Poorly Defined Peak? Start->NoPeak Irreproducible Irreproducible Results? NoPeak->Irreproducible No CheckConc Adjust Concentration NoPeak->CheckConc Yes HighBg High Background Current? Irreproducible->HighBg No CheckPolish Standardize Electrode Polishing Irreproducible->CheckPolish Yes End Problem Resolved HighBg->End No CheckScanRate Lower Scan Rate / Use DPV HighBg->CheckScanRate Yes CheckWindow Widen Potential Window CheckConc->CheckWindow CheckFouling Clean Electrode / Change Material CheckWindow->CheckFouling CheckFouling->Irreproducible CheckPurity Use High-Purity Reagents CheckPolish->CheckPurity CheckDeoxygenation Ensure Proper Deoxygenation CheckPurity->CheckDeoxygenation CheckDeoxygenation->HighBg CheckElectrolytePurity Use High-Purity Electrolyte CheckScanRate->CheckElectrolytePurity CheckElectrolytePurity->End

Caption: Troubleshooting logic for common issues.

References

Validation & Comparative

A Comparative Guide to N-Cyclohexylethanolamine and Other Ethanolamine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethanolamine Corrosion Inhibitors

Ethanolamines are a class of organic compounds containing both an amine and an alcohol functional group. This bifunctional nature makes them effective corrosion inhibitors, particularly for ferrous metals in acidic and CO2-containing environments. Their mechanism of action primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that hinders the electrochemical reactions responsible for corrosion. The lone pair of electrons on the nitrogen and oxygen atoms facilitates this adsorption process through coordination with the vacant d-orbitals of the metal.

Quantitative Performance Data of Common Ethanolamine Inhibitors

The following tables summarize the corrosion inhibition performance of MEA, DEA, TEA, and MDEA from various experimental studies. It is important to note that the inhibition efficiency is highly dependent on the experimental conditions, including the corrosive medium, temperature, and inhibitor concentration.

Table 1: Corrosion Inhibition Efficiency of Monoethanolamine (MEA)

Corrosive MediumMaterialConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
CO2 Saturated 3.5% NaClCarbon Steel500 ppm60~75Weight Loss
Realkalized Concrete EnvironmentSteel RebarNot SpecifiedAmbientHigh (best among MEA, DMEA, TETA)[1]Electrochemical

Table 2: Corrosion Inhibition Efficiency of Diethanolamine (DEA)

Corrosive MediumMaterialConcentration (M)Temperature (°C)Inhibition Efficiency (%)Test Method
0.5 M H₂SO₄Mild Steel1 x 10⁻³3088.7Galvanostatic Polarization
0.5 M H₂SO₄Mild Steel1 x 10⁻⁵3075.0Galvanostatic Polarization
0.5 M H₂SO₄Mild Steel1 x 10⁻⁷3055.3Galvanostatic Polarization

Table 3: Corrosion Inhibition Efficiency of N-methyldiethanolamine (MDEA)

Corrosive MediumMaterialConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
CO2-Saturated 1% NaCl + 200 ppm Acetic AcidAPI X80 Carbon SteelNot Specified2034.53Potentiodynamic Polarization[2]
CO2-Saturated 1% NaCl + 200 ppm Acetic AcidAPI X80 Carbon SteelNot Specified3515.30Potentiodynamic Polarization[2]
CO2-Saturated 1% NaCl + 200 ppm Acetic AcidAPI X80 Carbon SteelNot Specified456.26Potentiodynamic Polarization[2]

Qualitative Assessment of N-Cyclohexylethanolamine

While direct experimental data for N-Cyclohexylethanolamine is unavailable, its chemical structure allows for a qualitative prediction of its potential as a corrosion inhibitor.

  • Adsorption Mechanism: Similar to other ethanolamines, N-Cyclohexylethanolamine possesses a nitrogen atom with a lone pair of electrons and a hydroxyl group, which can act as adsorption centers on a metal surface.

  • Effect of the Cyclohexyl Group: The presence of the bulky and hydrophobic cyclohexyl group is a significant feature. This group can enhance the inhibitor's performance in several ways:

    • Increased Surface Coverage: The large steric hindrance of the cyclohexyl group can lead to greater surface coverage, effectively blocking more of the metal surface from the corrosive environment.

    • Hydrophobic Barrier: The hydrophobic nature of the cyclohexyl ring can create a more robust water-repellent layer on the metal surface, further preventing the ingress of corrosive species.

    • Enhanced Adsorption: The electron-donating nature of the cyclohexyl group can increase the electron density on the nitrogen atom, potentially strengthening the coordinate bond with the metal.

Studies on similar compounds, such as dicyclohexylamine, have shown effective corrosion inhibition, suggesting that the cyclohexyl moiety can contribute positively to the overall performance of the inhibitor[2]. However, the bulky nature of the group might also present some steric hindrance that could affect the packing density of the inhibitor molecules on the surface.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate corrosion inhibitors are provided below.

Weight Loss Method

This gravimetric method provides a direct measure of material loss due to corrosion.

Procedure:

  • Specimen Preparation: Prepare pre-weighed metal coupons of known surface area. The surface is typically abraded with different grades of emery paper, degreased with a solvent like acetone, and dried.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a specified concentration and temperature for a set duration.

  • Cleaning: After the immersion period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1).

  • Final Weighing: Dry and re-weigh the coupons.

  • Calculation:

    • Calculate the corrosion rate (CR) using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.

Procedure:

  • Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Immersion: Immerse the electrodes in the corrosive solution with and without the inhibitor and allow the system to stabilize to reach the open-circuit potential (OCP).

  • Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Potentiodynamic Polarization

This technique provides information about the anodic and cathodic reactions of the corrosion process.

Procedure:

  • Electrochemical Cell and Immersion: Use the same setup as for EIS and allow the system to stabilize at the OCP.

  • Polarization: Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Visualizations

The following diagrams illustrate key concepts related to the corrosion inhibition by ethanolamines.

Corrosion_Inhibition_Mechanism cluster_Metal Metal Surface cluster_Solution Corrosive Solution Metal Fe H_plus H⁺ Metal->H_plus Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) H2O H₂O H_plus->Metal Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Cl_minus Cl⁻ Cl_minus->Metal Pitting Corrosion Inhibitor Ethanolamine (R-NH-CH₂CH₂OH) Inhibitor->Metal Adsorption (Protective Film Formation)

Caption: General mechanism of corrosion inhibition by ethanolamines on a metal surface.

Experimental_Workflow cluster_tests Corrosion Tests start Start: Select Inhibitors & Metal prep Prepare Metal Coupons (Abrade, Degrease, Weigh) start->prep solution_prep Prepare Corrosive Solutions (With and Without Inhibitors) start->solution_prep weight_loss Weight Loss Test prep->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep->eis polarization Potentiodynamic Polarization prep->polarization solution_prep->weight_loss solution_prep->eis solution_prep->polarization analysis Data Analysis (Calculate CR, IE%, Rct, icorr) weight_loss->analysis eis->analysis polarization->analysis comparison Compare Inhibitor Performance analysis->comparison end End: Conclude on Best Inhibitor comparison->end

Caption: A typical experimental workflow for comparing corrosion inhibitors.

Signaling_Pathway_Adsorption cluster_mechanism Adsorption Mechanisms Inhibitor Ethanolamine Molecule in Solution Adsorption Adsorption at Metal/Solution Interface Inhibitor->Adsorption Metal_Surface Metal Surface (Positively Charged in Acid) Metal_Surface->Adsorption Physisorption Physisorption (Electrostatic Interaction) Adsorption->Physisorption Chemisorption Chemisorption (Coordinate Bonding) Adsorption->Chemisorption Protective_Film Formation of a Stable Protective Film Physisorption->Protective_Film Chemisorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Signaling pathway illustrating the adsorption process of ethanolamine inhibitors.

References

N-Cyclohexylethanolamine's Protective Film on Metal Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-Cyclohexylethanolamine as a corrosion inhibitor for metal surfaces against other common alternatives. The information is supported by experimental data and detailed protocols to assist in the evaluation and selection of appropriate corrosion protection strategies. Due to the limited availability of direct performance data for N-Cyclohexylethanolamine, this guide utilizes data from a closely related and structurally similar compound, Dicyclohexylamine (DCHA), as a representative for comparison. This substitution is clearly noted where applicable.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is paramount in protecting metal integrity. This section compares the performance of an amine-based inhibitor (represented by Dicyclohexylamine) with an inorganic inhibitor, Sodium Nitrite, and a phosphate-based inhibitor. The data is presented to highlight the inhibition efficiency under various conditions.

Table 1: Comparison of Inhibition Efficiency of Different Corrosion Inhibitors on Steel
Inhibitor TypeInhibitorMetalCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Test Method
Amine-Based Dicyclohexylamine (as a proxy for N-Cyclohexylethanolamine)API X80 Carbon SteelCO2-saturated aqueous solution with 200 ppm acetic acid and 1% NaCl2039.61Potentiodynamic Polarization
3534.03
4513.98
Amine-Based N-MethyldiethanolamineAPI X80 Carbon SteelCO2-saturated aqueous solution with 200 ppm acetic acid and 1% NaCl2034.53Potentiodynamic Polarization
3515.30
456.26
Inorganic Sodium Nitrite (500 ppm)Mild SteelSimulated Cooling Water (with chloride)Room Temperature~90% (at pH 8)Potentiodynamic Polarization
Phosphate-Based Calcium Manganese Phosphate (100 mg P2O5/l)Low-carbon Steel (St3)3% NaCl solutionNot Specified91.8Gravimetric Method
Phosphate-Based Sodium Polyphosphate (100 mg P2O5/l)Low-carbon Steel (St3)3% NaCl solutionNot Specified24.4Gravimetric Method

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the accurate evaluation of corrosion inhibitor performance. The following are protocols for common techniques used in the studies cited.

Weight Loss Method

The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate over a period of time.

Procedure:

  • Sample Preparation: Metal specimens of known surface area are cleaned, degreased, and weighed accurately.[1]

  • Immersion: The specimens are fully immersed in the corrosive solution, with and without the inhibitor, for a predetermined duration and at a constant temperature.[1][2]

  • Cleaning: After the immersion period, the specimens are removed, and the corrosion products are cleaned off using an appropriate solution (e.g., Clarke's solution).

  • Final Weighing: The cleaned specimens are then washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = ( K × W ) / ( A × T × D )

      • Where:

        • K = a constant (e.g., 8.76 × 10^4 for CR in mm/year)[2]

        • W = weight loss in grams

        • A = surface area of the specimen in cm^2

        • T = immersion time in hours

        • D = density of the metal in g/cm^3

    • IE% = [ ( CR_uninhibited - CR_inhibited ) / CR_uninhibited ] × 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor's mode of action.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[3][4]

  • Solution Preparation: The test solution (corrosive medium with and without inhibitor) is prepared and deaerated.

  • Stabilization: The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is achieved.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s).[3][4]

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated using the icorr values:

    • IE% = [ ( icorr_uninhibited - icorr_inhibited ) / icorr_uninhibited ] × 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal-electrolyte interface.

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.

  • Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).[3]

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated from the Rct values:

    • IE% = [ ( Rct_inhibited - Rct_uninhibited ) / Rct_inhibited ] × 100

Visualizations

The following diagrams illustrate the experimental workflow for evaluating corrosion inhibitors and the proposed mechanism of action for amine-based inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Metal_Specimen Metal Specimen Preparation Weight_Loss Weight Loss Measurement Metal_Specimen->Weight_Loss Potentiodynamic Potentiodynamic Polarization Metal_Specimen->Potentiodynamic EIS Electrochemical Impedance Spectroscopy Metal_Specimen->EIS Corrosive_Medium Corrosive Medium Preparation Corrosive_Medium->Weight_Loss Corrosive_Medium->Potentiodynamic Corrosive_Medium->EIS Inhibitor_Solution Inhibitor Solution Preparation Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Potentiodynamic Inhibitor_Solution->EIS Data_Collection Data Collection Weight_Loss->Data_Collection Potentiodynamic->Data_Collection EIS->Data_Collection Performance_Evaluation Performance Evaluation (IE%, CR) Data_Collection->Performance_Evaluation Mechanism_Determination Mechanism Determination Performance_Evaluation->Mechanism_Determination

Caption: Experimental workflow for corrosion inhibitor evaluation.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor Amine Inhibitor (R-NH2) Metal Metal (e.g., Fe) Inhibitor->Metal Adsorption via Lone Pair Electrons on Nitrogen Protective_Film Protective Film Inhibitor->Protective_Film Forms a Protective Barrier H2O H2O Anions Aggressive Anions (e.g., Cl-) Anions->Metal Corrosion Attack Protective_Film->Anions Blocks Attack

Caption: Proposed mechanism of amine-based corrosion inhibitors.

References

A Comparative Analysis of N-Cyclohexylethanolamine and Diethanolamine: Properties, Performance, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is paramount. This guide provides a comprehensive comparative study of N-Cyclohexylethanolamine and its analogue, Diethanolamine, focusing on their chemical properties, synthesis, performance in key applications, and toxicological profiles. While Diethanolamine is a well-characterized and widely used compound, this guide also sheds light on the properties of N-Cyclohexylethanolamine, offering insights into its potential advantages in specific contexts.

Executive Summary

Diethanolamine (DEA) is a secondary amine and a diol, extensively used as a surfactant, corrosion inhibitor, and gas sweetening agent.[1] Its analogue, N-Cyclohexylethanolamine, incorporates a bulky cyclohexyl group, which is expected to modify its physical and chemical properties, potentially offering enhanced performance in certain applications. This guide presents a side-by-side comparison of these two compounds, leveraging available experimental data and theoretical knowledge.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these amines is crucial for their effective application. The presence of the cyclohexyl group in N-Cyclohexylethanolamine leads to a higher molecular weight, increased lipophilicity, and a lower density compared to Diethanolamine.

PropertyN-CyclohexylethanolamineDiethanolamine
CAS Number 2842-38-8111-42-2
Molecular Formula C8H17NOC4H11NO2
Molecular Weight 143.23 g/mol 105.14 g/mol
Appearance White to light yellow solid or liquidColorless to pale yellow viscous liquid or solid
Melting Point 36 °C28 °C
Boiling Point 115-118 °C @ 10 mmHg268.8 °C
Density 0.96 g/cm³1.097 g/mL at 25 °C
pKa Not experimentally determined8.88 - 8.96
Water Solubility Almost transparentHighly soluble

Synthesis Protocols

The synthesis of both compounds typically involves the reaction of a primary amine with ethylene oxide. However, the specific reaction conditions and purification methods can vary.

Synthesis of N-Cyclohexylethanolamine

A general method for the synthesis of N-Cyclohexylethanolamine involves the reaction of cyclohexylamine with ethylene oxide.

Experimental Protocol:

  • In a reaction vessel, dissolve cyclohexylamine in a suitable solvent such as benzene.

  • Reflux the mixture while bubbling ethylene oxide gas through the solution.

  • The reaction is typically carried out for several hours.

  • After the reaction is complete, the solvent is removed by distillation.

  • The resulting N-Cyclohexylethanolamine is then purified by vacuum distillation.

Note: This is a generalized protocol. Specific conditions such as reaction time, temperature, and catalyst usage may vary.

Synthesis of Diethanolamine

Diethanolamine is commercially produced by the reaction of ethylene oxide with aqueous ammonia. This reaction also produces monoethanolamine (MEA) and triethanolamine (TEA), and the product ratio is controlled by the stoichiometry of the reactants.[2]

Experimental Protocol:

  • Aqueous ammonia is reacted with ethylene oxide in a tubular reactor under pressure (2.5 - 3.0 MPa) and elevated temperature (50 - 70 °C).[3]

  • The molar ratio of ammonia to ethylene oxide is typically kept high (e.g., 10:1) to favor the formation of mono- and diethanolamine.[3]

  • The reaction mixture, containing MEA, DEA, TEA, unreacted ammonia, and water, is then sent to a separation unit.

  • Excess ammonia is separated and recycled back to the reactor.[3]

  • The mixture of ethanolamines is then separated by fractional distillation to obtain high-purity Diethanolamine.

Performance Comparison

Corrosion Inhibition

Diethanolamine is a well-established corrosion inhibitor for metals in various environments.[1] Studies have shown its effectiveness in acidic solutions. For instance, in a 0.5 M sulfuric acid medium, Diethanolamine exhibited inhibition efficiencies ranging from 55.3% to 88.7% for concentrations between 10⁻⁷ M and 10⁻³ M, respectively, at 303 K.[4] The inhibition mechanism is attributed to the physical adsorption of the DEA molecules on the metal surface.[4]

Experimental Protocol for Corrosion Inhibition Testing (General):

  • Weight Loss Method:

    • Prepare metal coupons of known weight and surface area.

    • Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

    • Maintain a constant temperature for a specified duration.

    • After the immersion period, remove the coupons, clean them to remove corrosion products, and reweigh them.

    • Calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Methods (Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy - EIS):

    • Use a three-electrode setup with the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Conduct potentiodynamic polarization scans to determine corrosion potential (Ecorr) and corrosion current density (icorr).

    • Perform EIS measurements to evaluate the charge transfer resistance and double-layer capacitance.

    • Analyze the data to determine the inhibition mechanism and efficiency.

Surfactant Properties

Diethanolamine and its derivatives are widely used as surfactants in detergents, shampoos, and cosmetics due to their ability to reduce surface tension and act as emulsifiers.[1]

The surfactant properties of N-Cyclohexylethanolamine are not well-documented in publicly available literature. However, its structure, combining a hydrophilic ethanolamine head with a lipophilic cyclohexyl tail, suggests it could exhibit surfactant behavior. The bulky cyclohexyl group would likely influence its packing at interfaces and its emulsifying capabilities, potentially making it suitable for specific applications requiring different hydrophilic-lipophilic balance (HLB) values than traditional ethanolamine-based surfactants.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes described, the following diagrams are provided in DOT language.

Synthesis_Comparison cluster_NCHEA N-Cyclohexylethanolamine Synthesis cluster_DEA Diethanolamine Synthesis NCHEA_start Cyclohexylamine + Ethylene Oxide NCHEA_process Reaction in Solvent NCHEA_start->NCHEA_process NCHEA_end N-Cyclohexylethanolamine NCHEA_process->NCHEA_end DEA_start Ammonia + Ethylene Oxide DEA_process High Pressure/Temp Reaction DEA_start->DEA_process DEA_separation Fractional Distillation DEA_process->DEA_separation DEA_end Diethanolamine DEA_separation->DEA_end Corrosion_Inhibition_Mechanism Metal Metal Surface Adsorption Adsorption at Metal-Solution Interface Metal->Adsorption Inhibitor Inhibitor Molecule (e.g., DEA or N-CHEA) Inhibitor->Adsorption ProtectiveFilm Formation of a Protective Film Adsorption->ProtectiveFilm CorrosionReduction Reduced Corrosion Rate ProtectiveFilm->CorrosionReduction

References

Structure-Activity Relationship of N-Cyclohexylethanolamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-Cyclohexylethanolamine derivatives, with a primary focus on their interaction with adrenergic receptors. The information presented herein is intended to support drug discovery and development efforts by elucidating the key structural features that govern the pharmacological activity of this class of compounds. Experimental data, detailed protocols, and pathway visualizations are included to provide a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following table summarizes the quantitative data on the alpha-adrenergic receptor affinity of a key N-Cyclohexylethanolamine derivative in comparison to related structures. This data is extracted from studies on arylethanolamine derivatives and highlights the influence of the cyclohexyl moiety on receptor binding.

Table 1: Alpha-Adrenergic Receptor Affinity of Substituted Octopamine Derivatives

CompoundStructureR (meta-position)pA2*Relative Affinity vs. Octopamine
Octopamine-H5.301
3-Cyclohexyl-octopamine -Cyclohexyl6.00 5
3-Isopropyl-octopamine-Isopropyl5.783
3-Fluoro-octopamine-F6.086

*pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity. Data sourced from Leclerc et al. (1980).

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are fundamental to understanding the generation of the quantitative data and for replicating or adapting these assays for novel derivatives.

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled N-Cyclohexylethanolamine derivatives for adrenergic receptors.

Materials:

  • Membrane Preparation: Isolated cell membranes from tissues or cultured cells expressing the adrenergic receptor subtype of interest (e.g., rat heart for β-receptors, rat cerebral cortex for α-receptors).

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: A suitable radiolabeled antagonist with high affinity for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β).

  • Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM Phentolamine for α, 10 µM Propranolol for β).

  • Test Compounds: N-Cyclohexylethanolamine derivatives dissolved in an appropriate solvent.

  • Glass fiber filters and a cell harvester .

  • Scintillation fluid and a scintillation counter .

Procedure:

  • Membrane Preparation:

    • Mince the tissue or harvest cells and suspend in ice-cold Homogenization Buffer.

    • Homogenize using a Dounce homogenizer or a Polytron.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the assay in triplicate for:

      • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

      • Non-specific Binding: Membrane preparation + Radioligand + Non-specific Binding Control.

      • Competitive Binding: Membrane preparation + Radioligand + varying concentrations of the test compound.

    • The final assay volume is typically 200-250 µL.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Aorta Contraction Assay for Alpha-Adrenergic Agonist Activity

This ex vivo functional assay measures the ability of N-Cyclohexylethanolamine derivatives to induce contraction in isolated rat aortic rings, which is indicative of α1-adrenergic receptor agonism.

Materials:

  • Male Wistar rats (200-250 g).

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1.

  • Organ bath with a force-displacement transducer.

  • Aerator with 95% O2 / 5% CO2 gas mixture.

  • Test compounds and reference agonists (e.g., Phenylephrine, Norepinephrine).

Procedure:

  • Tissue Preparation:

    • Euthanize a rat and excise the thoracic aorta.

    • Carefully remove adhering connective and fatty tissues.

    • Cut the aorta into rings of 3-4 mm in length.

    • (Optional) The endothelium can be mechanically removed by gently rubbing the intimal surface with a small wire.

  • Assay Setup:

    • Suspend each aortic ring in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

    • Connect one end of the ring to a fixed support and the other to a force-displacement transducer.

    • Apply an initial tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Measurement of Contraction:

    • After equilibration, elicit a reference contraction with a submaximal concentration of phenylephrine or norepinephrine.

    • Once the contraction reaches a stable plateau, wash the tissue until it returns to the baseline tension.

    • Construct a cumulative concentration-response curve for the test compound by adding it to the organ bath in increasing concentrations.

    • Record the contractile response after each addition until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile responses as a percentage of the maximal response to the reference agonist.

    • Plot the percentage of maximal contraction against the logarithm of the agonist concentration.

    • Determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visualizations of the relevant biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the context of this research.

Adrenergic_Signaling_Pathway Ligand N-Cyclohexylethanolamine Derivative (Agonist) Receptor Adrenergic Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein (Gs/Gq) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates (Gs) PLC Phospholipase C G_Protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Muscle Contraction/Relaxation) PKA->Response PIP2 PIP2 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Ca_Release->Response PKC->Response

Caption: Adrenergic Receptor Signaling Pathway.

SAR_Experimental_Workflow Synthesis Synthesis of N-Cyclohexylethanolamine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay In Vitro Binding Assays (Radioligand Binding) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Isolated Tissue) Purification->Functional_Assay Data_Analysis Data Analysis (IC50, Ki, EC50, pA2) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis SAR Analysis & Lead Optimization Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Design New Derivatives In_Vivo In Vivo Studies (Animal Models) SAR_Analysis->In_Vivo Select Lead Compounds

Caption: Experimental Workflow for SAR Studies.

A Comparative Guide to the Adsorption Isotherm of Amine-Based Corrosion Inhibitors on Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the corrosion inhibition performance of N-Cyclohexylethanolamine and structurally related amine-based inhibitors on steel surfaces. Due to the limited availability of direct studies on N-Cyclohexylethanolamine, this guide focuses on comparing the performance of its constituent structural moieties: cyclohexylamine and ethanolamine, along with their derivatives. The data presented is based on experimental findings from various studies and is intended to offer insights into the potential efficacy of these compounds as corrosion inhibitors.

Data Presentation: Performance of Amine-Based Corrosion Inhibitors

The following table summarizes the inhibition efficiency of various cyclohexylamine and ethanolamine derivatives on steel under different corrosive conditions. Inhibition efficiency (IE) is a key parameter that quantifies the effectiveness of a corrosion inhibitor.

InhibitorConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Adsorption Isotherm ModelReference
Dicyclohexylamine Nitrite50 ppm & 250 ppmAcetic or Formic Acid Vapors (100% RH)25~95 - 100Not Specified[1]
Dicyclohexylamine NitriteNot SpecifiedAcetic and Formic Acid Vapors (100% RH)Not Specified64 - 71Not Specified[2]
Diethanolamine (DEA)10⁻³ M to 10⁻⁷ M0.5 M H₂SO₄3055.3 - 88.7Frumkin[3][4][5]
Ethanolamine Benzoate (EAB)Not Specified0.01 M NaClNot SpecifiedGoodNot Specified[6][7]
Ethanolamine Salicylate (EAS)Not Specified0.01 M NaClNot SpecifiedGoodNot Specified[6][7]
Ethanolamine Cinnamate (EAC)Not Specified0.01 M NaClNot SpecifiedGoodNot Specified[6][7]
2-hydroxyethyl ammonium formate (PIL 01)1000 ppm3.5 wt. % NaCl25>80Langmuir[8]
3-cyclohexylamino-propionitrile10⁻³ M1 M HClNot Specified90Langmuir
4-cyclohexyl-3-thiosemicarbazide0.5 mM1 M HCl3095Langmuir[9]

Note: Direct quantitative data for N-Cyclohexylethanolamine was not available in the reviewed literature. The table presents data for related compounds to infer potential performance.

Experimental Protocols: Assessing Adsorption Isotherms

The determination of the adsorption isotherm of a corrosion inhibitor on a metal surface is crucial for understanding its inhibition mechanism. This typically involves a combination of electrochemical and gravimetric techniques.

1. Materials and Sample Preparation:

  • Working Electrode: Steel coupons of a specific grade (e.g., mild steel, carbon steel) with a defined surface area. The surface is typically prepared by grinding with silicon carbide papers of increasing grit size, followed by rinsing with distilled water and acetone, and finally drying.

  • Corrosive Medium: A prepared solution that mimics the environment of interest (e.g., 1 M HCl, 3.5% NaCl solution).

  • Inhibitor Solutions: The corrosive medium containing various concentrations of the inhibitor under investigation.

  • Electrochemical Cell: A standard three-electrode cell consisting of the steel sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

2. Gravimetric Method (Weight Loss):

This method provides a direct measure of the corrosion rate.

  • Procedure:

    • Weigh the prepared steel coupons accurately.

    • Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

    • After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific acid inhibitor solution), rinse with distilled water and acetone, dry, and reweigh.

  • Data Analysis:

    • Calculate the corrosion rate (CR) in mm/year.

    • Determine the Inhibition Efficiency (IE %) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

    • The surface coverage (θ) is calculated as IE% / 100.

3. Electrochemical Methods:

These techniques provide insights into the kinetics of the corrosion process and the inhibitor's mode of action.

  • Potentiodynamic Polarization:

    • Procedure:

      • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize.

      • Scan the potential linearly from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Data Analysis:

      • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.

      • Calculate the Inhibition Efficiency (IE %) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Procedure:

      • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Data Analysis:

      • Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct).

      • Calculate the Inhibition Efficiency (IE %) using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

4. Adsorption Isotherm Modeling:

The relationship between the surface coverage (θ) and the inhibitor concentration (C) is used to determine the adsorption isotherm.

  • Procedure: Plot C/θ versus C.

  • Data Analysis: If a linear relationship is observed, the data fits the Langmuir adsorption isotherm.[10] The Langmuir isotherm is described by the equation: C/θ = 1/K_ads + C where K_ads is the adsorption equilibrium constant.

  • The standard free energy of adsorption (ΔG°_ads) can be calculated using the equation: ΔG°_ads = -RT ln(55.5 * K_ads) where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.[11]

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_results 4. Results prep_steel Steel Sample Preparation weight_loss Weight Loss Measurement prep_steel->weight_loss electrochemical Electrochemical Measurements prep_steel->electrochemical prep_solution Corrosive Solution & Inhibitor Preparation prep_solution->weight_loss prep_solution->electrochemical calc_ie Calculate Inhibition Efficiency (IE%) weight_loss->calc_ie electrochemical->calc_ie plot_isotherm Plot Adsorption Isotherm calc_ie->plot_isotherm isotherm_params Determine Adsorption Isotherm Parameters (K_ads, ΔG°_ads) plot_isotherm->isotherm_params compare Compare Inhibitor Performance isotherm_params->compare

Caption: Experimental workflow for assessing the adsorption isotherm of a corrosion inhibitor on steel.

References

Cross-Validation of Analytical Techniques for N-Cyclohexylethanolamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for ensuring accurate and reliable quantification of N-Cyclohexylethanolamine. The following table summarizes the hypothetical performance data for the analysis of N-Cyclohexylethanolamine by GC-MS and HPLC-UV. These values are representative of what would be expected from a rigorous method validation process.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.997> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) 5 ng/mL20 ng/mL
Limit of Quantification (LOQ) 15 ng/mL60 ng/mL
Sample Throughput ModerateHigh
Selectivity High (Mass Analyzer)Moderate (UV Detector)
Derivatization Required Yes (for improved volatility and peak shape)No

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and sensitivity, making it suitable for complex matrices.

1.1. Sample Preparation and Derivatization:

  • To 1 mL of the sample solution (e.g., in methanol), add an appropriate internal standard (e.g., N-Cyclohexyl-d11-ethanolamine).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Vortex the mixture and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

1.2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion for N-Cyclohexylethanolamine-TMS derivative: m/z 156.

    • Qualifier ion for N-Cyclohexylethanolamine-TMS derivative: m/z 200.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is robust, requires no derivatization, and is suitable for routine analysis and high-throughput screening.

2.1. Sample Preparation:

  • Dilute the sample to the desired concentration with the mobile phase.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Add an appropriate internal standard if required.

2.2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 70% Acetonitrile and 30% Water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

Method Comparison and Recommendations

  • GC-MS is the preferred method when high selectivity and sensitivity are required, especially for analyzing samples in complex matrices where co-eluting peaks might interfere with quantification by HPLC-UV. The requirement for derivatization adds a step to the sample preparation process but significantly improves chromatographic performance for this type of compound.

  • HPLC-UV is a more straightforward and higher-throughput method suitable for routine quality control and assays where the sample matrix is relatively clean and high sensitivity is not the primary concern. The absence of a derivatization step simplifies the workflow.

A thorough cross-validation should be performed in the user's laboratory to establish the equivalence of the two methods for the specific sample matrix and intended application before they are used interchangeably. This ensures the integrity and comparability of the analytical data.

Cross-Validation Workflow

CrossValidationWorkflow start Define Analytical Requirement (Quantification of N-Cyclohexylethanolamine) method_dev Method Development start->method_dev gcms_dev GC-MS Method (Derivatization + GC-MS Analysis) method_dev->gcms_dev hplcuv_dev HPLC-UV Method (Direct Analysis) method_dev->hplcuv_dev validation Method Validation (ICH Guidelines) gcms_dev->validation hplcuv_dev->validation gcms_val GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) validation->gcms_val hplcuv_val HPLC-UV Validation (Linearity, Accuracy, Precision, LOD, LOQ) validation->hplcuv_val cross_val Cross-Validation Study gcms_val->cross_val hplcuv_val->cross_val sample_analysis Analysis of the Same Set of Samples by Both Validated Methods cross_val->sample_analysis data_comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comparison conclusion Conclusion on Method Interchangeability data_comparison->conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.

A Comparative Performance Analysis of N-Cyclohexylethanolamine and Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and chemical engineering, the selection of an effective corrosion inhibitor is a critical decision that impacts the longevity and integrity of metallic components. This guide provides an in-depth technical comparison of the potential performance of N-Cyclohexylethanolamine against established commercial corrosion inhibitors, drawing upon experimental data from analogous compounds and publicly available data for commercial formulations.

Introduction to Corrosion Inhibition

Corrosion, the electrochemical degradation of a material due to its reaction with its environment, poses a significant challenge across numerous industries. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment. The primary mechanisms of action involve the formation of a protective film on the metal surface, which can be achieved through adsorption, passivation, or precipitation.

Amine-based compounds are a cornerstone of corrosion inhibition technology, valued for their ability to adsorb onto metal surfaces via the lone pair of electrons on the nitrogen atom. This guide focuses on N-Cyclohexylethanolamine, an alkanolamine featuring both a bulky cyclohexyl group and a hydrophilic ethanolamine moiety. While direct performance data for N-Cyclohexylethanolamine is not extensively available in public literature, we can infer its potential efficacy by examining structurally related compounds and comparing them to widely used commercial inhibitors.

N-Cyclohexylethanolamine: A Profile

N-Cyclohexylethanolamine, also known as 2-(Cyclohexylamino)ethanol, possesses a molecular structure that suggests a strong potential for corrosion inhibition. The cyclohexyl group provides a large surface area for hydrophobic interactions, contributing to the formation of a dense protective layer. The ethanolamine portion, with its nitrogen and oxygen atoms, offers sites for adsorption onto the metal surface. The hydroxyl group can also participate in hydrogen bonding, potentially enhancing the stability of the adsorbed film.

Proposed Mechanism of Action

The corrosion inhibition by N-Cyclohexylethanolamine is anticipated to occur through a mixed inhibition mechanism. The molecule likely adsorbs onto the steel surface, blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding between the nitrogen/oxygen lone pairs and the vacant d-orbitals of iron). The bulky cyclohexyl group would then form a hydrophobic barrier, repelling corrosive species from the metal surface.

Performance Evaluation of Structurally Similar Compounds

To estimate the performance of N-Cyclohexylethanolamine, we can analyze experimental data from compounds sharing its key structural features: a cyclohexyl ring attached to a nitrogen atom and an alkanolamine backbone.

N-cyclohexyl-N'-phenyl thiourea

A study on N-cyclohexyl-N'-phenyl thiourea in hydrochloric acid (HCl) solutions demonstrated excellent performance as an anodic inhibitor for mild steel.[1] This compound shares the N-cyclohexyl group, indicating that this moiety is effective in contributing to corrosion inhibition. The study reported a maximum inhibition efficiency of 98.72% at a concentration of 50 ppm in 0.1 N HCl at 28°C, as determined by potentiodynamic polarization.[1]

Cyclohexylamine

Research on cyclohexylamine as a corrosion inhibitor for mild steel in 0.1 N sulfuric acid (H₂SO₄) showed a maximum inhibition efficiency of 81.06% at a concentration of 1000 ppm.[2] This further supports the role of the cyclohexyl group in forming a protective barrier.

Alkanolamines (e.g., 2-Dimethylaminoethanol)

Studies on alkanolamines like 2-Dimethylaminoethanol (DMAE) have shown them to be effective corrosion inhibitors. In 3M HCl, DMAE exhibited a maximum inhibition efficiency of 79% from weight loss analysis and 80.9% from polarization tests at a 12.5% concentration.[3] This highlights the contribution of the ethanolamine structure to corrosion protection.

Performance of Commercial Corrosion Inhibitors

Commercial corrosion inhibitors are typically formulations containing one or more active ingredients. For comparison, we will focus on two prevalent classes: amine-based and imidazoline-based inhibitors.

Amine-Based Commercial Inhibitors

Amine-based inhibitors are widely used in various industries. Their performance is influenced by the length of the alkyl chain, the number of amine groups, and the presence of other functional groups. Data for some commercial amine-based inhibitors in acidic media shows high inhibition efficiencies. For instance, novel amine-based inhibitors have demonstrated efficiencies exceeding 93% at a concentration of 10 mM in 1.0 M HCl.[4]

Imidazoline-Based Commercial Inhibitors

Imidazoline and its derivatives are particularly effective in environments containing CO₂ and H₂S, common in the oil and gas industry.[5] Their structure, featuring a five-membered ring with two nitrogen atoms and a long hydrocarbon tail, allows for strong adsorption and the formation of a persistent hydrophobic film.[5][6] Studies have shown that imidazoline-based inhibitors can achieve inhibition efficiencies greater than 95%.[7][8] For example, a study on an imidazoline derivative in a CO₂-saturated 3.5% NaCl solution showed that the imidazoline had better corrosion inhibition than its amide intermediate.[7] Another study on a synthesized imidazoline, 2-(8-heptadecenyl)-2-imidazoline-1-ethanamine, reported an inhibition efficiency of up to 91.6% at 300 ppm in a CO₂-saturated environment.[6]

Comparative Performance Data

The following table summarizes the performance data gathered from the literature for compounds structurally related to N-Cyclohexylethanolamine and for representative commercial inhibitors. It is crucial to note that the experimental conditions vary between studies, which affects direct comparability.

InhibitorCorrosive MediumMetalConcentrationTemperatureInhibition Efficiency (%)Test Method
N-cyclohexyl-N'-phenyl thiourea 0.1 N HClMild Steel50 ppm28°C98.72Potentiodynamic Polarization[1]
Cyclohexylamine 0.1 N H₂SO₄Mild Steel1000 ppmRoom Temp.81.06Weight Loss[2]
2-Dimethylaminoethanol 3M HClStainless Steel12.5%Room Temp.79 - 80.9Weight Loss / Polarization[3]
Novel Amine-Based Inhibitor (AEPA) 1.0 M HClCarbon Steel10 mMRoom Temp.>93EIS, PDP[4]
Imidazoline Derivative (AM) 3.5% NaCl (CO₂ sat.)Q235 SteelNot specifiedNot specified> Amide intermediateEIS, PDP[7]
Imidazoline Derivative CO₂-sat. brineX65 Steel30 ppmNot specified~95Not specified[8]
2-(8-heptadecenyl)-2-imidazoline-1-ethanamine 1 wt% NaCl (CO₂ sat.)Carbon Steel300 ppmRoom Temp.91.6Weight Loss, EIS, PDP[6]

Experimental Protocols for Performance Evaluation

To conduct a direct and rigorous comparison, the following experimental protocols are recommended.

Weight Loss Method (Gravimetric)

This is a fundamental and widely used method for determining corrosion rates.

Workflow Diagram:

WeightLossWorkflow cluster_prep Coupon Preparation cluster_exposure Corrosion Exposure cluster_post Post-Exposure Analysis cluster_calc Calculation p1 Polish metal coupons p2 Clean with solvent p1->p2 p3 Dry and weigh (W_initial) p2->p3 e1 Immerse in corrosive medium +/- inhibitor p3->e1 e2 Maintain constant temperature e1->e2 e3 Expose for a defined period (e.g., 24h) e2->e3 a1 Remove coupons e3->a1 a2 Clean to remove corrosion products a1->a2 a3 Dry and weigh (W_final) a2->a3 c1 Calculate Weight Loss (ΔW = W_initial - W_final) a3->c1 c2 Calculate Corrosion Rate c1->c2 c3 Calculate Inhibition Efficiency (IE%) c1->c3

Caption: Workflow for the weight loss corrosion test.

Protocol:

  • Coupon Preparation:

    • Mechanically polish mild steel coupons of known dimensions to a mirror finish.

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

    • Accurately weigh each coupon to the nearest 0.1 mg (W_initial).

  • Exposure:

    • Prepare the corrosive medium (e.g., 1 M HCl).

    • Prepare solutions of the corrosive medium containing various concentrations of N-Cyclohexylethanolamine and the commercial inhibitors.

    • Immerse the prepared coupons in the respective solutions in beakers. A blank experiment with no inhibitor is essential.

    • Place the beakers in a water bath to maintain a constant temperature (e.g., 25°C or 50°C).

    • Leave the coupons immersed for a specified duration (e.g., 24 hours).

  • Post-Exposure Cleaning and Weighing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons according to standard procedures (e.g., ASTM G1-03) to remove all corrosion products. This may involve scrubbing with a soft brush in a solution containing an appropriate inhibitor to prevent further corrosion during cleaning.

    • Rinse the cleaned coupons with deionized water and acetone, then dry.

    • Accurately weigh each coupon again (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D)

      • Where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film.

Workflow Diagram:

EISWorkflow cluster_setup Electrochemical Cell Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis cluster_calc Calculation s1 Prepare three-electrode cell: Working (steel), Reference (SCE), Counter (Pt) s2 Fill with corrosive medium +/- inhibitor s1->s2 m1 Allow OCP to stabilize s2->m1 m2 Apply small amplitude AC potential over a frequency range m1->m2 m3 Measure impedance response m2->m3 a1 Plot Nyquist and Bode diagrams m3->a1 a2 Fit data to an equivalent electrical circuit model a1->a2 a3 Extract parameters (Rct, Cdl) a2->a3 c1 Calculate Inhibition Efficiency (IE%) a3->c1

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Protocol:

  • Electrode and Cell Preparation:

    • Use a three-electrode electrochemical cell with a mild steel working electrode, a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode, and a platinum wire or graphite rod as the counter electrode.

    • Polish and clean the working electrode as described for the weight loss method.

    • Fill the cell with the corrosive medium (with and without inhibitor).

  • Measurement:

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Perform the EIS measurement at the OCP. Apply a small amplitude sinusoidal potential (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit).

    • The key parameter to extract is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

      • Where Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.

Potentiodynamic Polarization

This technique provides information on both the anodic and cathodic corrosion reactions and can help to classify the inhibitor as anodic, cathodic, or mixed-type.

Workflow Diagram:

PolarizationWorkflow cluster_setup Electrochemical Cell Setup cluster_measurement Polarization Scan cluster_analysis Data Analysis cluster_calc Calculation s1 Prepare three-electrode cell s2 Fill with corrosive medium +/- inhibitor s1->s2 m1 Allow OCP to stabilize s2->m1 m2 Scan potential from cathodic to anodic region vs. OCP m1->m2 m3 Record current response m2->m3 a1 Plot Tafel curves (log i vs. E) m3->a1 a2 Extrapolate Tafel slopes to corrosion potential (Ecorr) a1->a2 a3 Determine corrosion current density (Icorr) a2->a3 c1 Calculate Inhibition Efficiency (IE%) a3->c1

Caption: Workflow for Potentiodynamic Polarization.

Protocol:

  • Cell Setup: The same three-electrode cell setup as for EIS is used.

  • Measurement:

    • After OCP stabilization, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • The resulting current is plotted against the potential on a semi-logarithmic scale (Tafel plot).

    • The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

      • Where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inhibitor is the corrosion current density in the presence of the inhibitor.

Conclusion

Based on the analysis of structurally similar compounds, N-Cyclohexylethanolamine demonstrates significant promise as a corrosion inhibitor. The presence of the cyclohexyl group, as seen in N-cyclohexyl-N'-phenyl thiourea and cyclohexylamine, suggests a strong contribution to forming a robust protective layer. The alkanolamine backbone, evidenced by the performance of compounds like 2-Dimethylaminoethanol, provides the necessary functional groups for adsorption onto the metal surface.

When compared to commercial amine-based and imidazoline-based inhibitors, N-Cyclohexylethanolamine is likely to exhibit competitive performance, particularly in acidic environments. The combination of a bulky hydrophobic group and a polar head group in a single molecule is a well-established principle for effective corrosion inhibition.

However, it must be emphasized that this analysis is based on inference and data from related, but not identical, molecules. To definitively establish the performance of N-Cyclohexylethanolamine relative to commercial alternatives, direct comparative studies using the standardized protocols outlined in this guide are essential. Such research would provide the quantitative data necessary for a conclusive evaluation and would be a valuable contribution to the field of corrosion science.

References

Confirming the Molecular Structure of Synthesized N-Cyclohexylethanolamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is a cornerstone of chemical and pharmaceutical research. Rigorous structural confirmation is paramount to ensure the identity and purity of the synthesized compound before proceeding with further studies. This guide provides a comparative overview of standard analytical techniques for confirming the molecular structure of N-Cyclohexylethanolamine, a secondary amine of interest in various chemical applications. We present a comparison of primary spectroscopic methods with alternative techniques, supported by expected data and detailed experimental protocols.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected outcomes from various analytical techniques used to confirm the structure of N-Cyclohexylethanolamine.

Analytical TechniqueParameter MeasuredExpected Results for N-CyclohexylethanolaminePurpose in Structure Confirmation
¹H NMR Spectroscopy Chemical shift (δ), multiplicity, integrationSignals for cyclohexyl protons (1.0-2.5 ppm), -CH₂-CH₂- protons (2.5-4.0 ppm), N-H proton (variable, broad), and O-H proton (variable, broad).Confirms the presence of the cyclohexyl and ethanolamine fragments and their connectivity.
¹³C NMR Spectroscopy Chemical shift (δ)Signals for cyclohexyl carbons (20-60 ppm) and ethanolamine carbons (50-70 ppm).Determines the number of unique carbon environments, confirming the carbon skeleton.
FTIR Spectroscopy Wavenumber of absorbed infrared radiation (cm⁻¹)Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹, often overlapping with O-H), C-H stretches (2850-3000 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹), C-O stretch (~1050 cm⁻¹).Identifies key functional groups present in the molecule (hydroxyl, secondary amine).
Mass Spectrometry (EI) Mass-to-charge ratio (m/z)Molecular ion peak (M⁺) at m/z = 143. Odd molecular weight follows the Nitrogen Rule. Characteristic fragmentation pattern.Confirms the molecular weight and provides information about the molecular formula and structure through fragmentation.
Elemental Analysis Percentage composition of C, H, N, OTheoretical %C = 67.09, %H = 11.96, %N = 9.78, %O = 11.17.Verifies the empirical formula of the synthesized compound.
Thin Layer Chromatography (TLC) Retention factor (Rf)A single spot with a specific Rf value depending on the solvent system.Assesses the purity of the synthesized compound and can be used to monitor the reaction progress.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and structural confirmation of N-Cyclohexylethanolamine.

Synthesis_Confirmation_Workflow Workflow for Synthesis and Structural Confirmation of N-Cyclohexylethanolamine cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation Reactants Cyclohexylamine + Ethylene Oxide Reaction Ring-opening Reaction Reactants->Reaction 1. Synthesis Crude_Product Crude N-Cyclohexylethanolamine Reaction->Crude_Product Purification Distillation / Chromatography Crude_Product->Purification 2. Purification Pure_Product Pure N-Cyclohexylethanolamine Purification->Pure_Product Primary_Confirmation Primary Techniques: - NMR (¹H, ¹³C) - FTIR - Mass Spectrometry Pure_Product->Primary_Confirmation 3. Analysis Secondary_Confirmation Alternative Techniques: - Elemental Analysis - TLC Pure_Product->Secondary_Confirmation Final_Structure Confirmed Structure Primary_Confirmation->Final_Structure Secondary_Confirmation->Final_Structure

Synthesis and Confirmation Workflow

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. ¹H NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized N-Cyclohexylethanolamine.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside.

  • Insert the tube into the NMR spectrometer for analysis.

b. Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Experiment: Standard ¹H NMR acquisition.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Typical Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

a. Sample Preparation (for liquids):

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a small drop of the neat liquid N-Cyclohexylethanolamine directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

b. Data Acquisition:

  • Instrument: FTIR Spectrometer with an ATR accessory.

  • Mode: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry (MS)

a. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

b. Data Acquisition (Electron Ionization - EI):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: Scan from m/z 40 to 200.

Elemental Analysis

a. Sample Preparation:

  • Provide a pure, dry sample (typically 2-5 mg) in a clean, pre-weighed tin or silver capsule.

b. Data Acquisition:

  • Instrument: CHNS/O Elemental Analyzer.

  • Method: Combustion analysis. The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. Oxygen is typically determined by pyrolysis.

Thin Layer Chromatography (TLC)

a. Sample and Plate Preparation:

  • Dissolve a small amount of the crude and purified product in a volatile solvent (e.g., ethyl acetate).

  • On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Using a capillary tube, spot the dissolved samples on the starting line.

b. Development and Visualization:

  • Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (if the compound is UV active) or by staining with an appropriate reagent (e.g., ninhydrin or permanganate stain). For secondary amines, a ninhydrin stain will typically produce a yellow-orange spot upon heating.

Conclusion

The confirmation of the molecular structure of synthesized N-Cyclohexylethanolamine requires a multi-faceted analytical approach. While ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provide the core structural information, techniques like Elemental Analysis and Thin Layer Chromatography offer valuable complementary data regarding the elemental composition and purity of the product. By employing a combination of these methods, researchers can confidently verify the successful synthesis and integrity of their target compound, enabling progression to subsequent stages of research and development.

N-Cyclohexylethanolamine: An Environmental Impact Evaluation and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of industrial chemicals, a thorough understanding of the environmental footprint of a compound is as crucial as its application performance. This guide provides a comparative analysis of the environmental impact of N-Cyclohexylethanolamine against common alternatives, focusing on key ecotoxicological and biodegradability parameters. This document is intended to aid researchers, scientists, and drug development professionals in making informed decisions that align with sustainability goals and regulatory requirements.

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data for N-Cyclohexylethanolamine and its alternatives. A significant data gap exists for N-Cyclohexylethanolamine, necessitating a cautious approach in its environmental assessment. The alternatives presented include other commonly used alkanolamines, Monoethanolamine (MEA) and Diethanolamine (DEA), as well as a qualitative overview of plant-based corrosion inhibitors.

Table 1: Acute Aquatic Toxicity Data

Chemical NameFish (LC50, 96h)Invertebrates (Daphnia magna, EC50, 48h)Algae (EC50, 72-96h)
N-Cyclohexylethanolamine Data Not AvailableData Not AvailableData Not Available
Monoethanolamine (MEA)>100 mg/L65 mg/L2.5 - 22 mg/L
Diethanolamine (DEA)1,460 mg/L55 mg/L[1]2.2 - 75 mg/L[1]
Plant-Based Corrosion InhibitorsGenerally Low Toxicity (Data varies by extract)Generally Low Toxicity (Data varies by extract)Generally Low Toxicity (Data varies by extract)

Table 2: Biodegradability Data

Chemical NameTest GuidelineBiodegradation (%)Result
N-Cyclohexylethanolamine Data Not AvailableData Not AvailableData Not Available
Monoethanolamine (MEA)OECD 301F>60% in 28 daysReadily Biodegradable
Diethanolamine (DEA)OECD 301F93% in 28 days[2]Readily Biodegradable[2]
Plant-Based Corrosion InhibitorsVariousHigh (Data varies by extract)Generally Readily Biodegradable[3][4][5][6][7][8][9]

Note on N-Cyclohexylethanolamine Data: Extensive searches for experimental or reliable predicted data for N-Cyclohexylethanolamine's aquatic toxicity and biodegradability did not yield specific quantitative values. However, a study on the structurally similar compound, Cyclohexyldiethanolamine, indicated that it has very low biodegradability. This suggests that N-Cyclohexylethanolamine may also exhibit poor biodegradability, a factor that should be considered in its environmental risk assessment.

Experimental Protocols

The following are standardized experimental protocols for assessing the key environmental impact parameters discussed in this guide. These protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Aquatic Toxicity Testing

Objective: To determine the acute toxicity of a substance to key aquatic organisms representing different trophic levels.

  • Fish: Acute Toxicity Test (based on OECD Guideline 203)

    • Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).

    • Test Duration: 96 hours.

    • Procedure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. Mortalities and sub-lethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • Endpoint: The LC50 (Lethal Concentration 50), the concentration of the substance that is lethal to 50% of the test organisms, is calculated.

  • Daphnia sp.: Acute Immobilisation Test (based on OECD Guideline 202)

    • Test Organism: Daphnia magna.

    • Test Duration: 48 hours.

    • Procedure: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Endpoint: The EC50 (Effective Concentration 50), the concentration that causes immobilization in 50% of the daphnids, is determined.

  • Alga, Growth Inhibition Test (based on OECD Guideline 201)

    • Test Organism: Green algae, such as Pseudokirchneriella subcapitata.

    • Test Duration: 72 hours.

    • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured over the test period, typically by cell counting or measuring biomass.

    • Endpoint: The EC50, the concentration that causes a 50% reduction in algal growth or growth rate, is calculated.[6][7][9]

Ready Biodegradability Testing

Objective: To assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aquatic environment.

  • Closed Bottle Test (based on OECD Guideline 301D)

    • Inoculum: A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant.

    • Procedure: A solution of the test substance in a mineral medium is inoculated with the microorganisms and incubated in completely filled, sealed bottles in the dark at a constant temperature for 28 days. The degradation is followed by measuring the consumption of dissolved oxygen.

    • Endpoint: The percentage of biodegradation is calculated by comparing the oxygen consumed by the microbial population in the presence of the test substance with the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a biodegradation level of ≥ 60% within a 10-day window during the 28-day test.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Aquatic_Toxicity_Workflow cluster_fish Fish Acute Toxicity (OECD 203) cluster_daphnia Daphnia Acute Immobilisation (OECD 202) cluster_algae Alga Growth Inhibition (OECD 201) F_Start Prepare Test Solutions (Range of Concentrations) F_Exposure Expose Fish (96h) F_Start->F_Exposure F_Observation Record Mortality/ Sub-lethal Effects (24, 48, 72, 96h) F_Exposure->F_Observation F_Analysis Calculate LC50 F_Observation->F_Analysis D_Start Prepare Test Solutions (Range of Concentrations) D_Exposure Expose Daphnia (48h) D_Start->D_Exposure D_Observation Record Immobilisation (24, 48h) D_Exposure->D_Observation D_Analysis Calculate EC50 D_Observation->D_Analysis A_Start Prepare Test Solutions (Range of Concentrations) A_Exposure Expose Algal Cultures (72h) A_Start->A_Exposure A_Observation Measure Algal Growth A_Exposure->A_Observation A_Analysis Calculate EC50 A_Observation->A_Analysis

Fig. 1: General workflow for aquatic toxicity testing.

Biodegradability_Workflow Start Prepare Mineral Medium with Test Substance Inoculate Inoculate with Microorganisms Start->Inoculate Incubate Incubate in Sealed Bottles (28 days, dark) Inoculate->Incubate Measure_DO Measure Dissolved Oxygen Consumption Incubate->Measure_DO Calculate Calculate % Biodegradation vs. ThOD Measure_DO->Calculate Result Determine if Readily Biodegradable (≥60% in 10-day window) Calculate->Result

Fig. 2: Workflow for the OECD 301D ready biodegradability test.

Discussion and Conclusion

The lack of publicly available ecotoxicity and biodegradability data for N-Cyclohexylethanolamine presents a significant challenge for a comprehensive environmental risk assessment. Based on the information available for a structurally similar compound, there is a potential for persistence in the environment, which is a critical concern.

In contrast, alternatives such as Monoethanolamine and Diethanolamine have been more extensively studied. While they exhibit some level of aquatic toxicity, they are generally considered to be readily biodegradable. This suggests that their environmental persistence is likely to be low.

"Green" corrosion inhibitors derived from plant extracts represent a promising alternative, often demonstrating low toxicity and high biodegradability.[3][4][5][6][7][8][9] However, the performance and environmental profile of these natural products can be highly variable depending on the source and preparation.

For researchers and professionals in drug development and other industries, the selection of chemicals should be guided by a precautionary approach. When data is lacking, as is the case for N-Cyclohexylethanolamine, it is prudent to consider alternatives with a more well-defined and favorable environmental profile. Further testing of N-Cyclohexylethanolamine according to standardized OECD guidelines is strongly recommended to fill the existing data gaps and allow for a more definitive assessment of its environmental impact.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Cyclohexylethanolamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. N-Cyclohexylethanolamine, a flammable and corrosive compound with potential reproductive toxicity, requires a stringent and methodical disposal process. This guide provides essential, step-by-step procedures for its safe management and disposal, aligning with established safety protocols and regulatory requirements.

Hazard Profile and Safety Data

Understanding the inherent risks of N-Cyclohexylethanolamine is the first step in its safe management. The following table summarizes its key hazard information.

Hazard ClassificationDescriptionGHS Pictograms
Flammable Liquid and Vapor Poses a fire hazard when exposed to heat, sparks, or open flames.[1][2]🔥
Harmful if Swallowed Ingestion can lead to adverse health effects.[1][2]
Causes Severe Skin Burns and Eye Damage Direct contact can result in serious chemical burns and eye injury.[1][2]corrosive
Suspected of Damaging Fertility or the Unborn Child May have adverse effects on reproductive health.[1][3]health hazard

Experimental Protocol: N-Cyclohexylethanolamine Disposal

This protocol outlines the detailed methodology for the safe disposal of N-Cyclohexylethanolamine waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Handling Precautions:

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).

  • Hand Protection: Handle with appropriate chemical-resistant gloves. Inspect gloves before use and use proper glove removal techniques.

  • Protective Clothing: Wear a lab coat and other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors or mists are generated, respiratory protection may be required.[4]

  • General Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area.[1][4]

2. Waste Segregation and Container Management:

  • Waste Identification: N-Cyclohexylethanolamine waste is classified as hazardous. If unused, it is considered a RCRA hazardous waste due to its ignitability (D001) and corrosivity (D002).[1]

  • Container Selection: Use a designated, properly labeled, and sealed container for collecting N-Cyclohexylethanolamine waste. The original container is often suitable.[5]

  • Segregation: Do not mix N-Cyclohexylethanolamine waste with other chemical waste streams unless explicitly approved. Keep it separate from incompatible materials such as strong oxidizing agents.[2][5][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "N-Cyclohexylethanolamine," and the associated hazard pictograms.

3. Spill Management:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

  • Collection: Sweep up the absorbed material and place it into a suitable, closed container for disposal.[4]

  • Ventilation: Ensure adequate ventilation in the spill area.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

4. Disposal Procedure:

  • Professional Disposal: The primary method of disposal is through a licensed professional waste disposal service. Contact your institution's EHS office to arrange for pickup of the hazardous waste.

  • Incineration: A common disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] The cleaned container can then be disposed of as regular waste or recycled according to institutional and local regulations.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-Cyclohexylethanolamine.

G start Start: N-Cyclohexylethanolamine Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Designated, Labeled Container) ppe->segregate spill Spill Occurs? segregate->spill handle_spill 3a. Handle Spill (Absorb, Collect, Clean) spill->handle_spill Yes store 4. Store Securely (Well-ventilated, Away from Incompatibles) spill->store No handle_spill->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for N-Cyclohexylethanolamine.

References

Safeguarding Your Research: A Guide to Handling N-Cyclohexylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Cyclohexylethanolamine, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

N-Cyclohexylethanolamine is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Some safety data sheets indicate it can be harmful if swallowed or in contact with skin and may cause severe skin burns and eye damage.[3][4] Furthermore, it is classified as a combustible liquid, necessitating precautions against ignition sources.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to mitigate exposure risks. The following table summarizes the required PPE for handling N-Cyclohexylethanolamine.

Body PartRequired PPESpecifications & Best Practices
Eyes/Face Chemical safety gogglesMust meet ANSI Z87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[6]
Hands Compatible chemical-resistant glovesNitrile gloves can offer short-term protection.[6] Always inspect gloves before use and change them immediately upon contact with the chemical. Dispose of contaminated gloves according to regulations.
Body Protective clothing/Laboratory coatA fully buttoned lab coat is required to cover as much skin as possible.[6] Consider a Nomex® laboratory coat for added protection.[6]
Respiratory Government-approved respiratorRequired when working in poorly ventilated areas or when engineering controls are insufficient to maintain exposure below permissible limits.[5]
Feet Closed-toe, closed-heel shoesShoes must cover the entire foot.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

To ensure a systematic and safe approach to working with N-Cyclohexylethanolamine, from initial preparation to final disposal, the following workflow must be strictly followed.

cluster_prep Preparation cluster_handling Handling & Use cluster_spill Spill & Emergency Response cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation & engineering controls A->B C Verify eyewash station & safety shower are accessible B->C D Don appropriate Personal Protective Equipment (PPE) C->D E Handle in a well-ventilated area D->E F Avoid contact with skin, eyes, and clothing E->F G Keep away from heat, sparks, and open flames F->G I Evacuate area in case of a large spill F->I If spill occurs H Keep container tightly closed when not in use G->H M Dispose of waste in a designated, approved waste container H->M J Absorb small spills with inert material (sand, vermiculite) K Place waste in a closed, labeled container for disposal J->K L Ventilate area and wash spill site after cleanup K->L N Follow all local, state, and federal disposal regulations M->N O Do not dispose of down the drain N->O

Figure 1. Logical workflow for the safe handling of N-Cyclohexylethanolamine.

Disposal Plan

Proper disposal of N-Cyclohexylethanolamine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused N-Cyclohexylethanolamine and spill cleanup residues may be classified as hazardous waste.[7]

  • Containerization: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be collected in a suitable, closed, and clearly labeled container.[1][8]

  • Disposal Route: Dispose of the waste through a licensed professional waste disposal service.[8] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[3][7][9] Do not pour N-Cyclohexylethanolamine down the drain.[8]

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can significantly minimize the risks associated with handling N-Cyclohexylethanolamine and foster a culture of safety and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.